1,4,8,12-Tetraazacyclopentadecane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4,8,12-tetrazacyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N4/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1/h12-15H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFDRRWNPNXBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCNCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332909 | |
| Record name | 1,4,8,12-Tetraazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15439-16-4 | |
| Record name | 1,4,8,12-Tetraazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,12-Tetraazacyclopentadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4,8,12-Tetraazacyclopentadecane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,8,12-Tetraazacyclopentadecane is a macrocyclic polyamine that serves as a versatile chelating ligand in coordination chemistry. Its fifteen-membered ring containing four nitrogen donor atoms allows for the formation of stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and coordination chemistry of this compound. While specific thermodynamic stability constants and a detailed, publicly available synthesis protocol are not extensively documented in the literature, this guide presents data for structurally related and well-studied tetraaza macrocycles to provide a comparative framework. Furthermore, it outlines generalized experimental protocols for synthesis, characterization, and the determination of metal complex stability. Potential applications in catalysis and drug delivery are also discussed, supported by illustrative diagrams of experimental workflows and hypothetical signaling pathways.
Structure and Physicochemical Properties
This compound, often abbreviated as[1]aneN4, is a cyclic organic compound with the molecular formula C₁₁H₂₆N₄.[2] The structure consists of a fifteen-membered ring with four secondary amine groups separated by ethylene and propylene bridges. This arrangement of nitrogen atoms allows the macrocycle to act as a tetradentate ligand, capable of coordinating to a single metal ion.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₆N₄ | [2] |
| Molecular Weight | 214.35 g/mol | [2] |
| CAS Number | 15439-16-4 | [2] |
| Appearance | White to off-white or light yellow powder/crystal | [2][3] |
| Melting Point | 96-102 °C | [2] |
| Purity | >97% | [3] |
| SMILES String | C1CNCCCNCCNCCCNC1 | [2] |
| InChI Key | KUFDRRWNPNXBRF-UHFFFAOYSA-N | [2] |
Coordination Chemistry and Thermodynamic Stability
The primary utility of this compound lies in its ability to form stable complexes with a wide range of metal ions. The four nitrogen donor atoms create a cavity that can encapsulate a metal ion, leading to the formation of thermodynamically stable chelates. This property is crucial for its applications in areas such as catalysis, environmental remediation, and drug delivery.[4]
Table 2: Protonation Constants and Stability Constants (log K) of Metal Complexes with Related Tetraaza Macrocycles
| Ligand | pKa1 | pKa2 | pKa3 | pKa4 | log K (Cu²⁺) | log K (Zn²⁺) | log K (Ni²⁺) | log K (La³⁺) | log K (Sm³⁺) |
| Cyclam | 11.55 | 10.25 | 1.6 | <1 | 27.2 | 15.5 | 22.2 | - | - |
| DOTA | 11.23 | 9.75 | 4.38 | 4.24 | 22.6 | 21.0 | 20.2 | 23.9 | 23.36 |
Note: Data for Cyclam and DOTA are compiled from various sources for illustrative purposes and specific experimental conditions may vary.
Experimental Protocols
Synthesis of this compound (General Approach)
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach for the synthesis of tetraaza macrocycles involves the high-dilution condensation reaction of a diamine and a dihaloalkane or a template synthesis around a metal ion. A plausible, though unverified, retro-synthetic analysis suggests the reaction of a bis(secondary amine) with a dihaloalkane. A more common and often higher-yielding approach is the Richman-Atkins synthesis, which involves the reaction of a bis(sulfonamide) with a dihaloalkane, followed by deprotection. A generalized workflow for a template synthesis is presented below.
Caption: Generalized workflow for the template synthesis of a tetraaza macrocycle.
Characterization of this compound
The characterization of the synthesized macrocycle is crucial to confirm its identity and purity. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region corresponding to the non-equivalent methylene protons of the ethylene and propylene bridges, as well as signals for the N-H protons.
-
¹³C NMR: The carbon NMR spectrum would display a set of signals corresponding to the unique carbon atoms in the macrocyclic ring. The number of signals will depend on the symmetry of the molecule in the chosen solvent.
-
Note: While specific spectral data is not publicly available without a subscription, ¹H and ¹³C NMR spectra for this compound can be accessed through chemical databases such as SpectraBase.[5]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the methylene groups will be observed around 2850-2960 cm⁻¹. The absence of carbonyl (C=O) or imine (C=N) stretches would confirm the complete reduction in a template synthesis.
-
Note: An FTIR spectrum for this compound is available for viewing on SpectraBase.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry can be used to determine the molecular weight of the compound, confirming the expected molecular formula.
Determination of Metal Complex Stability Constants by Potentiometric Titration
Potentiometric titration is a standard method to determine the protonation constants of a ligand and the stability constants of its metal complexes. The general procedure is as follows:
-
Preparation of Solutions: Prepare solutions of the ligand, a strong acid (e.g., HCl), a strong base (e.g., NaOH of known concentration), a background electrolyte (to maintain constant ionic strength, e.g., KNO₃), and the metal salt of interest.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the ligand and the strong acid with the standardized base in the absence and presence of the metal ion. Record the pH (or mV) as a function of the volume of base added.
-
Data Analysis: The titration data is used to calculate the protonation constants (Kₐ) of the ligand and the stepwise or overall stability constants (β) of the metal-ligand complexes using specialized software that employs non-linear least-squares fitting algorithms.
Caption: Experimental workflow for determining stability constants via potentiometric titration.
Potential Applications and Signaling Pathways
The ability of this compound and its metal complexes to participate in various chemical and biological processes makes them attractive for several applications.
Catalysis
Metal complexes of tetraaza macrocycles are known to be effective catalysts for a variety of organic transformations. The macrocyclic ligand can stabilize the metal ion in different oxidation states and provide a specific coordination environment that can facilitate catalytic cycles. A hypothetical application could be in oxidation or reduction reactions where the metal complex acts as a redox catalyst.
Drug Development and Delivery
In drug development, tetraaza macrocycles can be used to create metal-based therapeutics. For instance, complexes of certain metals have shown promise as anti-cancer or anti-microbial agents. The macrocycle can be functionalized to improve solubility, cell permeability, and target specificity.
Furthermore, these macrocycles can act as drug delivery vehicles. The cavity of the macrocycle or the periphery can be used to encapsulate or attach drug molecules, protecting them from degradation and facilitating their transport to the target site. A hypothetical signaling pathway where a metal complex of this compound could be involved is in the targeted delivery of a cytotoxic agent to a cancer cell, potentially by recognizing a specific cell surface receptor and then releasing the drug intracellularly, leading to apoptosis.
Caption: Hypothetical signaling pathway for a targeted drug delivery system using a[1]aneN4-metal complex.
Conclusion
This compound is a fundamentally important macrocyclic ligand with significant potential in various fields of research and development. While a comprehensive database of its quantitative properties, such as metal complex stability constants, remains to be fully established in publicly accessible literature, the principles of its coordination chemistry can be inferred from related, well-characterized macrocycles. The generalized experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the properties of this versatile molecule and its metal complexes. Future work should focus on the systematic determination of its thermodynamic properties and the exploration of its utility in specific catalytic and biomedical applications.
References
An In-depth Technical Guide to the Synthesis of 1,4,8,12-Tetraazacyclopentadecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4,8,12-tetraazacyclopentadecane, a valuable macrocyclic polyamine in coordination chemistry and drug development. This document details the prevalent synthetic methodology, including experimental protocols and quantitative data, to assist researchers in the effective preparation of this important compound.
Introduction
This compound is a cyclic polyamine that readily forms stable complexes with a variety of metal ions. This property makes it a crucial ligand in the development of metal-based therapeutics, diagnostic agents, and catalysts. The synthesis of this macrocycle is a key step in accessing these advanced applications. The most established and widely cited method for the synthesis of this compound is a variation of the Richman-Atkins procedure. This approach involves the initial protection of the amine functionalities of a linear polyamine with tosyl groups, followed by a cyclization reaction with a suitable dielectrophile, and a final deprotection step to yield the desired macrocycle.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available linear polyamine, N,N'-bis(3-aminopropyl)ethylenediamine.
Step 1: Synthesis of 1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane
The first step involves the tosylation of N,N'-bis(3-aminopropyl)ethylenediamine, followed by a cyclization reaction.
Step 2: Deprotection to Yield this compound
The final step is the removal of the tosyl protecting groups to afford the free macrocycle.
Caption: General synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on the work of Luk'yanenko, Basok, and Filonova, as published in the Journal of Organic Chemistry USSR in 1988.
Protocol 1: Synthesis of 1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane
This procedure details the formation of the tosylated macrocyclic precursor. The reaction is carried out in a biphasic system using a phase transfer catalyst.
Materials:
-
N,N'-bis(3-aminopropyl)ethylenediamine
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium iodide
-
Toluene
-
Water
Procedure:
-
A solution of N,N'-bis(3-aminopropyl)ethylenediamine and sodium hydroxide in water is prepared.
-
A solution of tosyl chloride in toluene is prepared separately.
-
The two solutions are combined, and tetrabutylammonium iodide is added as a phase transfer catalyst.
-
The biphasic mixture is stirred vigorously at a controlled temperature for 13 hours.
-
After the reaction is complete, the organic layer is separated, washed, and dried.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane is purified by recrystallization.
Protocol 2: Synthesis of this compound (Detosylation)
This protocol describes the removal of the tosyl protecting groups to yield the final macrocycle.
Materials:
-
1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
The purified 1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane is added to concentrated sulfuric acid.
-
The mixture is heated at a controlled temperature for 39 hours.
-
After cooling, the reaction mixture is carefully poured onto ice and neutralized with a strong base (e.g., NaOH) while cooling.
-
The aqueous solution is extracted multiple times with an organic solvent (e.g., chloroform).
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is evaporated under reduced pressure to give the crude this compound.
-
The final product is purified by vacuum distillation or recrystallization.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Step | Reactants | Product | Solvent System | Reaction Time | Yield | Melting Point (°C) |
| 1. Cyclization | N,N'-bis(3-aminopropyl)ethylenediamine, Tosyl chloride | 1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane | Toluene/Water | 13 hours | - | - |
| 2. Deprotection | 1,4,8,12-tetrakis(p-tolylsulphonyl)-1,4,8,12-tetra-azacyclopentadecane, Sulfuric acid | This compound | - | 39 hours | 60% | 98-102 |
Experimental Workflow
The overall experimental workflow for the synthesis is depicted below.
An In-depth Technical Guide to 1,4,8,12-Tetraazacyclopentadecane (CAS 15439-16-4)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
1,4,8,12-Tetraazacyclopentadecane, identified by CAS number 15439-16-4, is a macrocyclic polyamine. It is structurally analogous to a nitrogen crown-ether and is recognized for its significant role as a chelating agent. This property stems from its ability to form stable complexes with a variety of metal ions, making it a compound of interest in coordination chemistry, catalysis, and the development of novel drug delivery systems.[1][2] Its applications extend to environmental remediation, where it can be used to capture heavy metals, and in the creation of advanced materials such as metal-organic frameworks.
Chemical Identity and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a concise overview of its key characteristics.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Cyclal | |
| CAS Number | 15439-16-4 | |
| Molecular Formula | C₁₁H₂₆N₄ | [3] |
| Molecular Weight | 214.35 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 96-102 °C | [3] |
| SMILES | C1CNCCCNCCNCCCNC1 | [3] |
| InChI Key | KUFDRRWNPNXBRF-UHFFFAOYSA-N | [3] |
Safety and Handling
This compound is classified with the hazard code Xi, indicating it is an irritant. Precautionary statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this chemical.[3] It should be stored under an inert gas atmosphere.
Synthesis and Experimental Protocols
General Experimental Protocol for Metal Complexation Studies
The primary application of this compound is in the formation of metal complexes. A general protocol for the synthesis and characterization of a metal complex with this ligand is outlined below.
Objective: To synthesize and characterize a metal complex of this compound.
Materials:
-
This compound
-
A metal salt (e.g., NiCl₂, Cu(ClO₄)₂)
-
Methanol (or another suitable solvent)
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in methanol.
-
Metal Salt Solution Preparation: In a separate flask, dissolve an equimolar amount of the chosen metal salt in methanol or a methanol/water mixture.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution while stirring. The reaction mixture may be heated to reflux for several hours to ensure complete complexation.
-
Crystallization: Allow the reaction mixture to cool to room temperature. Slow evaporation of the solvent, or the addition of a less polar co-solvent, can induce crystallization of the metal complex.
-
Isolation and Purification: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Characterize the synthesized complex using techniques such as X-ray crystallography to determine the solid-state structure, NMR spectroscopy to confirm the structure in solution, and UV-Vis spectroscopy to study the electronic properties of the metal center.
Coordination Chemistry and Quantitative Data
This compound is a versatile ligand that forms stable complexes with a range of transition metal ions. The stability and kinetics of these complexation reactions are crucial for their application. While comprehensive quantitative data specifically for this compound is not available in the provided search results, data for structurally similar tetraaza macrocycles, such as cyclam (1,4,8,11-tetraazacyclotetradecane), provide valuable insights into the expected behavior.
The stability of metal complexes with tetraaza macrocycles is typically high due to the chelate and macrocyclic effects. The determination of stability constants is often performed using potentiometric titration.
Representative Stability Constants for a Related Macrocycle
The following table presents stability constants for metal complexes with a related tetraaza macrocycle, which can serve as an estimate for the behavior of this compound.
| Metal Ion | Log K₁ | Reference |
| Cu²⁺ | ~20-28 | [4] |
| Ni²⁺ | ~16-22 | |
| Zn²⁺ | ~15-17 | |
| Co²⁺ | ~13-16 |
Note: These values are for illustrative purposes and represent the general range for similar 14-membered tetraaza macrocycles. Actual values for this compound may vary.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain that directly links this compound to any defined biological signaling pathways. Its biological relevance is primarily understood through its application as a chelating agent in drug delivery systems and as a ligand in the development of imaging agents, such as MRI contrast agents. In these roles, the macrocycle itself is not the primary bioactive component but rather the carrier for a therapeutic or diagnostic agent.
Mandatory Visualizations
Experimental Workflow for Metal Complex Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a metal complex with this compound.
Logical Relationship of Chelation
The diagram below illustrates the logical relationship of the chelation process where the macrocycle encapsulates a metal ion.
References
- 1. Synthesis, XÂRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate [pubs.sciepub.com]
- 2. Crystal structure of trans-diaqua(1,4,8,11-tetraazaundecane)nickel(II) bis(pyridine-2,6-dicarboxylato)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4,8,12-四氮杂环十五烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Properties of Tetraazamacrocyclic Ligands
For Researchers, Scientists, and Drug Development Professionals
Tetraazamacrocyclic ligands are a class of cyclic compounds containing four nitrogen donor atoms that have garnered significant interest across various scientific disciplines. Their ability to form highly stable and kinetically inert complexes with a wide range of metal ions makes them invaluable tools in fields ranging from medicine to catalysis. This guide provides a comprehensive overview of the core properties of these ligands, with a focus on their synthesis, coordination chemistry, and applications, particularly in drug development.
Core Properties and Coordination Chemistry
Tetraazamacrocycles, such as cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane), are pre-organized structures that exhibit a high affinity for metal ions.[1] This pre-organization minimizes the entropic penalty upon complexation, leading to the formation of thermodynamically stable and kinetically inert metal complexes, a phenomenon known as the macrocyclic effect.[2][3] The properties of the resulting metal complexes can be fine-tuned by modifying the macrocyclic ring size, the type of substituents on the ligand, and the degree of ligand unsaturation.[4]
The coordination geometry of the metal ion within the macrocycle is influenced by the ring size and the nature of the metal itself. For instance, the smaller 12-membered ring of cyclen is well-suited for smaller metal ions, while the larger 14-membered ring of cyclam can accommodate larger cations.[5] The resulting complexes can adopt various geometries, including square planar, octahedral, and distorted octahedral, depending on the coordination of additional axial ligands.[4][6]
Thermodynamic Stability
The thermodynamic stability of metal complexes with tetraazamacrocyclic ligands is a key determinant of their utility. High stability constants (log K) indicate a strong metal-ligand interaction and are crucial for applications where the metal ion must remain tightly bound, such as in MRI contrast agents or radiopharmaceuticals, to prevent the release of potentially toxic free metal ions in vivo.[6][7]
Table 1: Stability Constants (log K) of Selected Tetraazamacrocyclic Ligand Complexes [8][9][10][11]
| Ligand | Metal Ion | log K | Temperature (°C) | Ionic Strength (M) |
| DOTA | Sm(III) | 23.36 | 25 | - |
| DOTA | Dy(III) | 23.93 | 25 | - |
| DOTA | Yb(III) | 23.39 | 25 | - |
| DOTA | Lu(III) | 23.06 | 25 | - |
| Cyclam | Cu(II) | 27.2 | 25 | 0.20 |
| H₂te1P | Cu(II) | 27.34 | - | - |
| H₂te1P | Zn(II) | 21.03 | - | - |
DOTA: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid H₂te1P: [(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid
Kinetic Inertness
Beyond thermodynamic stability, the kinetic inertness of these complexes is equally important. This property refers to the slow rate at which the metal ion dissociates from the ligand. Cross-bridged tetraazamacrocycles, such as the ethylene "cross-bridged" cyclam (CB-cyclam) derivatives, exhibit exceptionally high kinetic stability with Cu(II), making them less susceptible to transchelation by endogenous ligands in biological systems.[7]
Table 2: Kinetic Data for the Formation of Lanthanide-DOTA Complexes [9]
| Lanthanide Ion | Second-Order Association Rate Constant (mM⁻¹min⁻¹) at pH 4.2 |
| Sm(III) | 1.44 x 10⁻² |
| Dy(III) | 5.20 x 10⁻² |
| Yb(III) | 4.56 x 10⁻² |
| Lu(III) | 4.54 x 10⁻² |
Synthesis of Tetraazamacrocyclic Ligands
Several synthetic methodologies have been developed for the preparation of tetraazamacrocyclic ligands. The choice of method often depends on the desired macrocycle, the scale of the synthesis, and the availability of starting materials.
Richman-Atkins Synthesis
One of the most widely used methods is the Richman-Atkins procedure, which involves a multi-step protection-deprotection strategy.[12][13] This method typically utilizes tosyl protecting groups on the amine nitrogens and sulfonate esters as leaving groups in a cyclization reaction. While effective and capable of producing high yields, it requires stringent conditions for the final deprotection step, often involving strong acids like 97% H₂SO₄.[12]
Weisman and Reed Synthesis
An alternative approach developed by Weisman and Reed offers a more straightforward, two-step synthesis of cyclen from triethylenetetraamine and dithiooxamide.[12][13] A key step in this procedure is the double reductive ring expansion of a tricyclic bis-amidine intermediate using Diisobutylaluminium hydride (DIBALH).[12] This method is advantageous due to its simplicity and high purity of the final product, though it may involve more expensive reagents.[12]
Template Synthesis
Template synthesis is another powerful technique where a metal ion is used to organize the precursor molecules into the correct orientation for cyclization.[4][14] The metal ion acts as a template, around which the macrocyclic ligand is formed. This method can be highly efficient and stereospecific, often leading to high yields of the desired metal-macrocycle complex.[14]
Experimental Workflow: General Template Synthesis of a Tetraazamacrocyclic Complex
References
- 1. researchgate.net [researchgate.net]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 4. Synthesis of Co(II) and Ni(II) Asymmetric Tetraazamacrocyclic Complexes and Their Electrochemical and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimalarial activity of metal complexes of cross-bridged tetraazamacrocyclic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coordination chemistry of amide-functionalised tetraazamacrocycles: structural, relaxometric and cytotoxicity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic and equilibrium studies on copper(II) complexes of a 9-membered macrocyclic triamine, 1,4,7-triazacyclononane, and a 14-membered macrocyclic tetra-amine, 1,4,8,11-tetra-azacyclotetradecane - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. CN113072514A - Preparation method of cycleanine and intermediate thereof - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 1,4,8,12-Tetraazacyclopentadecane: Properties, Synthesis, and Applications in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4,8,12-tetraazacyclopentadecane, a versatile macrocyclic compound with significant potential in coordination chemistry and biomedical research. This document details its fundamental properties, outlines a general synthetic approach, and explores its application as a fluorescent probe for investigating cellular pathways, specifically the endosomal/autophagic pathway.
Core Properties of this compound
This compound is a cyclic polyamine with a 15-membered ring containing four nitrogen atoms. Its structure allows it to act as a potent chelating agent, forming stable complexes with a variety of metal ions. This property is central to its utility in diverse research and development areas.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₆N₄ | [2] |
| Molecular Weight | 214.35 g/mol | [2][3] |
| CAS Number | 15439-16-4 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 96-102 °C | [3] |
Synthesis of Tetraazamacrocycles: A General Experimental Approach
-
Bis-amidation: This initial step involves the reaction of a diamine with a dicarboxylic acid derivative (e.g., a diester or diacyl halide) to form a bis-amide. For the synthesis of a 15-membered ring, the choice of diamine and dicarboxylic acid derivative would be crucial to achieve the desired ring size.
-
Cyclization: The bis-amide is then subjected to a high-dilution cyclization reaction to favor the intramolecular reaction over intermolecular polymerization. This is a critical step in forming the macrocyclic ring.
-
Reduction: The resulting cyclic bis-amide (a dioxotetraazamacrocycle) is then reduced to yield the final tetraazamacrocycle. A common reducing agent for this step is Red-Al®.[4]
General Workflow for Tetraazamacrocycle Synthesis
Caption: A generalized workflow for the synthesis of tetraazamacrocycles.
Application in Cellular Imaging: Probing the Endosomal/Autophagic Pathway
Recent research has highlighted the potential of tetraazamacrocycle derivatives as fluorescent probes for studying dynamic cellular processes. While direct studies on this compound are limited, a derivative of the closely related 1,4,7,10-tetraazacyclododecane (cyclen) has been successfully used as a fluorescent probe to investigate the endosomal/autophagic pathway. This suggests that with appropriate functionalization, this compound could also be developed into a valuable tool for cellular imaging.
The endosomal and autophagic pathways are crucial for cellular homeostasis, involving the trafficking and degradation of cellular components. These pathways converge at the lysosome, where the final degradation occurs. A fluorescent probe that targets these pathways can provide valuable insights into their regulation and dysfunction in various diseases.
Simplified Representation of the Endosomal/Autophagic Pathway
Caption: Convergence of the endocytic and autophagic pathways at the lysosome.
Experimental Protocols for Characterization and Application
Metal Complexation Studies
The ability of this compound to form stable metal complexes is a key feature. The stability and formation kinetics of these complexes can be investigated using various analytical techniques.
Protocol for UV-Visible Spectroscopic Titration to Determine Metal Complex Stability:
-
Preparation of Solutions: Prepare stock solutions of this compound and the metal salt of interest (e.g., copper(II) chloride) in a suitable buffer solution (e.g., Tris-HCl at physiological pH).
-
Spectroscopic Measurement: Record the UV-Visible spectrum of the metal salt solution alone.
-
Titration: Incrementally add small aliquots of the this compound solution to the metal salt solution.
-
Data Acquisition: After each addition, allow the solution to equilibrate and record the UV-Visible spectrum.
-
Analysis: Monitor the changes in the absorbance spectrum, particularly the d-d transition bands of the metal ion, which will shift upon complexation. The binding constant (K) can be calculated by fitting the titration data to a suitable binding isotherm model.[1]
Cellular Imaging with Fluorescent Probes
To utilize a fluorescently labeled derivative of this compound as a cellular probe, the following general protocol can be followed.
Protocol for In Vitro Fluorescence Imaging:
-
Cell Culture: Plate the cells of interest (e.g., a cancer cell line) in a suitable culture vessel (e.g., a glass-bottom dish) and allow them to adhere overnight.
-
Probe Incubation: Prepare a working solution of the fluorescent probe in cell culture medium. Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a predetermined amount of time to allow for cellular uptake and localization.
-
Washing: Remove the probe-containing medium and wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore used.
-
Analysis: Analyze the fluorescence images to determine the subcellular localization of the probe and to observe any dynamic changes over time, particularly in response to stimuli that may affect the endosomal/autophagic pathway.
Workflow for Evaluating a Fluorescent Probe
Caption: A standard workflow for in vitro cellular imaging with a fluorescent probe.
Conclusion
This compound is a macrocyclic compound with a well-defined structure and significant potential as a chelating agent. Its ability to form stable metal complexes makes it a valuable platform for the development of new materials and therapeutic agents. Furthermore, the prospect of functionalizing this macrocycle to create fluorescent probes for studying complex cellular processes like the endosomal/autophagic pathway opens up exciting avenues for future research in cell biology and drug discovery. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis, characterization, and application of this versatile molecule.
References
Spectroscopic Analysis of 1,4,8,12-Tetraazacyclopentadecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the macrocyclic compound 1,4,8,12-tetraazacyclopentadecane, also known as[1]aneN4. The information presented herein is essential for the characterization and utilization of this compound in various research and development applications, including coordination chemistry and drug design.
Core Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are estimations and should be confirmed through experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |
| ~ 2.7 - 2.9 | Multiplet | 16H | Axial and equatorial methylene protons adjacent to nitrogen (N-CH₂ -C) |
| ~ 1.7 - 1.9 | Multiplet | 8H | Methylene protons of the propylene and ethylene bridges (C-CH₂ -C) |
| Variable (broad) | Singlet | 4H | Amine protons (N-H ) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 45 - 55 | Methylene carbons adjacent to nitrogen (C H₂-N) |
| ~ 25 - 30 | Methylene carbons in the propylene and ethylene bridges (C-C H₂-C) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3250 - 3350 | N-H stretch | Medium, Broad |
| 2850 - 2960 | C-H stretch (aliphatic) | Strong |
| 1450 - 1470 | C-H bend (scissoring) | Medium |
| 1050 - 1150 | C-N stretch | Medium |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 215.2232 | [M+H]⁺ | Predicted exact mass for the protonated molecule (C₁₁H₂₇N₄⁺) |
| 214.2157 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₂₆N₄) |
Experimental Protocols
The acquisition of the spectroscopic data presented above requires standardized experimental procedures. The following are detailed methodologies for each key analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-60 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source for high-resolution mass data.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for polyamines to observe the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
-
Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-500).
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain insights into the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
In-Depth Technical Guide: Solubility of 1,4,8,12-Tetraazacyclopentadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,8,12-Tetraazacyclopentadecane is a macrocyclic polyamine that has garnered significant interest in various scientific fields, including coordination chemistry, catalysis, and drug delivery.[1] Its cyclic structure and the presence of four nitrogen atoms enable it to form stable complexes with a variety of metal ions.[1] This chelating property is fundamental to its application in the development of novel materials, drug delivery systems, and as ligands in metal-organic frameworks.[1] Understanding the solubility of this compound in common solvents is a critical prerequisite for its effective application in research and development. This guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and conceptual workflows relevant to its application.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₆N₄ | N/A |
| Molecular Weight | 214.35 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | 96-102 °C | N/A |
| CAS Number | 15439-16-4 | N/A |
Solubility Profile
Quantitative Solubility Data
General Solubility Observations
The literature qualitatively suggests that this compound and similar tetra-aza macrocycles exhibit solubility in polar solvents. This is inferred from their use in aqueous solutions for coordination chemistry and in biological assays. The protonation of the amine groups at physiological pH is expected to enhance its aqueous solubility.
Experimental Protocol for Solubility Determination: Shake-Flask Method
Given the absence of readily available quantitative data, researchers will likely need to determine the solubility of this compound experimentally. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility. The following protocol is adapted from established methods for pharmaceutical compounds and can be applied to this compound.
Materials
-
This compound (solid powder)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer
-
Analytical balance
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the unknown sample.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Conceptual Role in Catalysis
Caption: Role of this compound in Catalysis.
Applications in Drug Development
The ability of this compound to form stable complexes with metal ions is leveraged in drug delivery systems.[1] By chelating with drug molecules or forming part of a larger drug carrier system, it can enhance the solubility and bioavailability of poorly soluble therapeutic agents.[1] Furthermore, its derivatives are being explored as components of contrast agents for medical imaging and as therapeutic agents themselves.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, its qualitative solubility in polar solvents is inferred from its various applications. For researchers and drug development professionals, direct experimental determination of its solubility in relevant solvent systems is recommended. The provided shake-flask protocol offers a robust starting point for such investigations. The conceptual diagrams illustrate the practical workflow for solubility determination and its fundamental role as a chelating agent in catalysis, providing a foundational understanding for its application in scientific research.
References
The Dawn of Designer Cages: A Technical Guide to the Discovery and History of Tetraazamacrocycles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and historical development of tetraazamacrocycles, a class of compounds that has revolutionized coordination chemistry and opened new frontiers in fields ranging from catalysis to medicine. We will delve into the seminal discoveries, explore the key synthetic methodologies, and present a quantitative analysis of their remarkable properties.
From Serendipity to Supramolecular Chemistry: A Historical Perspective
The story of tetraazamacrocycles is intrinsically linked to the broader field of macrocyclic chemistry, which saw its genesis in the early 20th century. However, it was the latter half of the century that witnessed an explosion of interest, culminating in the 1987 Nobel Prize in Chemistry awarded to Charles J. Pedersen, Donald J. Cram, and Jean-Marie Lehn for their groundbreaking work on host-guest chemistry.[1][2][3]
Pedersen's accidental discovery of crown ethers in the 1960s at DuPont laid the foundation for the field.[1][4] While attempting to synthesize a multidentate ligand, he isolated a crystalline by-product with an unusual ability to solubilize alkali metal salts in organic solvents.[1] This led to the systematic development of a whole new class of cyclic polyethers.[1]
Building on Pedersen's work, Jean-Marie Lehn synthesized three-dimensional bicyclic and polycyclic ligands, which he named "cryptands."[2][3] These cage-like molecules exhibited even greater selectivity and binding strength for metal ions, leading Lehn to coin the term "supramolecular chemistry" to describe the chemistry of molecular assemblies.[2][5]
Donald J. Cram further expanded the field by designing and synthesizing highly pre-organized macrocyclic hosts, such as spherands and cavitands, which displayed remarkable specificity in binding guest molecules.[6][7] His work on "host-guest" chemistry provided a deeper understanding of the principles of molecular recognition.[6]
While the Nobel-winning trio's work primarily focused on polyether and polyamine macrocycles, their discoveries provided the intellectual framework for the burgeoning field of synthetic tetraazamacrocycles.
The Pivotal Role of Template Synthesis: The Contributions of Busch and Curtis
The synthesis of many tetraazamacrocycles would be inefficient, if not impossible, without the pioneering work of Daryle H. Busch and Neil F. Curtis on template synthesis.[8][9][10] In the 1960s, they demonstrated that metal ions could act as templates, organizing precursor molecules in a specific orientation to facilitate the cyclization reaction.[4][8] This "template effect" dramatically increases the yield of the desired macrocyclic product by overcoming the unfavorable entropy of cyclization.[8]
A prime example of this is the synthesis of the "Curtis macrocycle," 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene, from the reaction of a nickel(II) ethylenediamine complex with acetone.[11][12] The nickel ion holds the diamine ligands in a favorable geometry for condensation with acetone molecules to form the 14-membered tetraazamacrocycle.
Naturally Occurring Tetraazamacrocycles: The "Pigments of Life"
Nature has long utilized tetraazamacrocycles in vital biological processes. Porphyrins, a class of naturally occurring tetraazamacrocycles, are at the core of essential biomolecules such as heme in hemoglobin and chlorophyll in plants, earning them the moniker "pigments of life."[13][[“]] The central cavity of the porphyrin ring readily chelates metal ions, and the resulting metalloporphyrins play crucial roles in oxygen transport, electron transfer, and catalysis.[13][[“]] Phthalocyanines are synthetic analogues of porphyrins that have found widespread applications as dyes and pigments due to their intense colors and high stability.
Key Synthetic Methodologies
The synthesis of tetraazamacrocycles can be broadly categorized into two main approaches: template synthesis and high-dilution synthesis.
Template Synthesis
As pioneered by Busch and Curtis, template synthesis utilizes a metal ion to organize linear precursor molecules, facilitating an intramolecular cyclization reaction over intermolecular polymerization. The metal ion essentially acts as a scaffold, holding the reactive ends of the precursors in close proximity.
High-Dilution Synthesis
In the absence of a templating agent, macrocyclization can be achieved using the high-dilution principle.[15][16][17] This technique favors intramolecular reactions over intermolecular polymerization by maintaining a very low concentration of the reactants. This is typically achieved by the slow and simultaneous addition of the precursor solutions to a large volume of solvent.
Quantitative Data: Stability of Metal Complexes
A defining characteristic of tetraazamacrocycles is their ability to form highly stable complexes with a variety of metal ions. This stability is quantified by the stability constant (log K), which is a measure of the equilibrium constant for the formation of the complex. The "macrocyclic effect" describes the enhanced stability of a metal complex with a macrocyclic ligand compared to its analogous open-chain ligand.[9][18]
| Macrocycle | Metal Ion | Log K | Reference |
| Cyclam (1,4,8,11-tetraazacyclotetradecane) | Ni(II) | 22.2 | [19] |
| Cu(II) | 27.2 | [19] | |
| Zn(II) | 15.5 | [19] | |
| Co(II) | 13.9 | [19] | |
| Cyclen (1,4,7,10-tetraazacyclododecane) | Ni(II) | 16.3 | [19] |
| Cu(II) | 23.3 | [19] | |
| Zn(II) | 14.9 | [19] | |
| Co(II) | 13.5 | [19] | |
| H₂te1P (Cyclam with one methylphosphonate pendant arm) | Cu(II) | 27.34 | [8] |
| Zn(II) | 21.03 | [8] | |
| Ni(II) | 19.34 | [8] | |
| Co(II) | 16.02 | [8] | |
| TMC (N-tetramethylcyclam) | Cu(II) | 28.3 | [1] |
| Ni(II) | 11.3 | [1] |
Experimental Protocols
Synthesis of 1,4,8,11-Tetraazacyclotetradecane (Cyclam)
The synthesis of cyclam can be achieved through several methods, with the Richman-Atkins procedure being a widely used approach, although it involves multiple steps.[1][5][20] A more direct, albeit lower-yielding, method involves the reaction of 1,3-dibromopropane and ethylenediamine.[21] A common laboratory-scale synthesis involves a multi-step process starting from 1,3-diaminopropane.[4]
A Three-Step Synthesis of Cyclam: [4]
-
Bisacylation of 1,3-diaminopropane: 1,3-diaminopropane is reacted with two equivalents of chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in a chlorinated aliphatic hydrocarbon solvent at a temperature between 0°C and 30°C to yield a dichlorodiamide compound.
-
Cyclization: The resulting dichlorodiamide is then reacted with an equivalent amount of 1,3-diaminopropane in the presence of a base (e.g., potassium carbonate) in acetonitrile at reflux (78-83°C) to form the dioxocyclam.
-
Reduction: The dioxocyclam is subsequently reduced using a suitable reducing agent (e.g., diborane or lithium aluminum hydride) to yield the final product, 1,4,8,11-tetraazacyclotetradecane (cyclam).
Synthesis of 5,7,7,12,14,14-Hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene ("Curtis Macrocycle") Nickel(II) Perchlorate
This synthesis is a classic example of a metal-templated reaction.[11][[“]][23]
-
Preparation of the Nickel(II) Complex: A solution of nickel(II) perchlorate hexahydrate in a suitable solvent (e.g., methanol) is prepared.
-
Reaction with Ethylenediamine: Two equivalents of ethylenediamine are added to the nickel(II) perchlorate solution to form the tris(ethylenediamine)nickel(II) complex.
-
Condensation with Acetone: The solution containing the nickel-ethylenediamine complex is then reacted with an excess of acetone. The mixture is typically refluxed for several hours.
-
Isolation of the Product: Upon cooling, the macrocyclic complex, --INVALID-LINK--₂, precipitates as a crystalline solid, which can be collected by filtration, washed, and dried.
Signaling Pathways and Applications
The unique properties of tetraazamacrocycles and their metal complexes have led to their exploration in a wide range of applications, particularly in medicine. Their ability to form stable complexes with various metal ions makes them ideal candidates for use as contrast agents in Magnetic Resonance Imaging (MRI) and as radiopharmaceuticals.[16][19]
Metalloporphyrins, due to their photophysical properties, are utilized in photodynamic therapy (PDT) for cancer treatment.[13][[“]] Upon activation by light of a specific wavelength, the metalloporphyrin can generate reactive oxygen species that are toxic to cancer cells. The cellular uptake and subsequent therapeutic action represent a simplified signaling pathway.
Conclusion
The journey of tetraazamacrocycles from their serendipitous discovery to their rational design and application is a testament to the power of fundamental research in chemistry. The pioneering work on macrocyclic and supramolecular chemistry provided the conceptual tools, while the development of innovative synthetic strategies like template synthesis unlocked the practical synthesis of these complex molecules. Today, tetraazamacrocycles continue to be a vibrant area of research, with ongoing efforts to develop new ligands with tailored properties for applications in catalysis, materials science, and medicine. The principles of molecular recognition and self-assembly, so elegantly demonstrated by this class of compounds, will undoubtedly continue to inspire future generations of scientists.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Syntheses, properties and cellular studies of metallo-isoporphyrins: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. "Syntheses, properties and cellular studies of metallo-isoporphyrins" by Sandra C. Mwakwari, Haijun Wang et al. [repository.lsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. chesci.com [chesci.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
- 15. par.nsf.gov [par.nsf.gov]
- 16. is.muni.cz [is.muni.cz]
- 17. High dilution principle - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN113072514A - Preparation method of cycleanine and intermediate thereof - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. consensus.app [consensus.app]
- 23. A convenient synthesis of the tetra-aza-macrocyclic ligands trans-[14]-diene, tet a, and tet b - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Core Principles of Macrocyclic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of macrocyclic chemistry, a field of increasing importance in drug discovery and materials science. Macrocycles, cyclic molecules typically containing twelve or more atoms, exhibit unique chemical and physical properties that distinguish them from their acyclic counterparts. These properties, rooted in the concepts of the macrocyclic effect, preorganization, and host-guest chemistry, make them compelling scaffolds for the design of highly potent and selective therapeutic agents and functional materials. This guide will delve into these core principles, present quantitative data to illustrate them, and provide detailed experimental protocols for their characterization.
The Macrocyclic Effect and Preorganization
The macrocyclic effect describes the enhanced thermodynamic stability of a complex formed between a metal ion or other guest molecule and a macrocyclic ligand compared to the complex formed with its analogous acyclic open-chain ligand.[1][2][3] This increased stability is a direct consequence of the principle of preorganization .[4][5] Macrocyclic ligands are inherently more "pre-organized" for binding than their flexible, acyclic analogues.[2] Their cyclic nature restricts their conformational freedom, meaning less of an entropic penalty is paid upon binding to a guest.[3] In essence, the macrocycle is already in a conformation that is favorable for complexation.
Thermodynamically, the macrocyclic effect is a combination of enthalpic and entropic contributions.[6] While the chelate effect (the enhanced stability of complexes with multidentate ligands over those with monodentate ligands) is primarily entropy-driven, the macrocyclic effect often has a significant enthalpic component as well.[1] This is because the macrocycle can provide a more optimal and rigid binding cavity for the guest, leading to stronger and more favorable interactions (a more negative enthalpy change).[6]
The following diagram illustrates the thermodynamic differences between the complexation of a cation with a macrocyclic ligand and its acyclic analogue.
Host-Guest Chemistry
The principles of the macrocyclic effect and preorganization are central to the field of host-guest chemistry , which studies the formation of unique complexes between a large "host" molecule and a smaller "guest" molecule or ion.[7] Macrocycles are excellent hosts due to their well-defined cavities and the ability to be functionalized with various donor atoms (e.g., oxygen, nitrogen, sulfur) to selectively bind different guests.[8]
The binding between a host and guest is driven by non-covalent interactions, including:
-
Ion-dipole interactions: Crucial for the binding of cations by crown ethers and other polar macrocycles.
-
Hydrogen bonding: Important for the recognition of neutral or charged organic molecules.
-
Van der Waals forces: Contribute to the overall stability of the complex, particularly within hydrophobic cavities.
-
Hydrophobic effect: The release of ordered water molecules from the host's cavity and the guest's surface into the bulk solvent results in a favorable increase in entropy.
The selectivity of a macrocyclic host for a particular guest is determined by factors such as the size and shape complementarity between the host's cavity and the guest, as well as the electronic compatibility of the interacting groups.[9]
The following diagram illustrates a simple host-guest binding event.
Quantitative Analysis of the Macrocyclic Effect
The enhanced stability of macrocyclic complexes can be quantified by comparing their thermodynamic parameters of formation (log K, ΔG°, ΔH°, and TΔS°) with those of their acyclic analogues. The following table provides a summary of such data for the complexation of alkali metal ions with the crown ether 18-crown-6 and its acyclic counterpart, pentaglyme, in methanol at 25°C.
| Cation | Ligand | log K | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |
| Na⁺ | Pentaglyme | 1.8 | -2.5 | -4.4 | -1.9 |
| 18-Crown-6 | 4.3 | -5.9 | -8.4 | -2.5 | |
| K⁺ | Pentaglyme | 2.2 | -3.0 | -5.8 | -2.8 |
| 18-Crown-6 | 6.1 | -8.3 | -14.7 | -6.4 | |
| Rb⁺ | Pentaglyme | 1.6 | -2.2 | -5.1 | -2.9 |
| 18-Crown-6 | 5.4 | -7.4 | -13.7 | -6.3 | |
| Cs⁺ | Pentaglyme | 1.3 | -1.8 | -4.5 | -2.7 |
| 18-Crown-6 | 4.6 | -6.3 | -11.7 | -5.4 |
Data compiled from various sources. The values for log K for 18-Crown-6 with alkali metals are well-established.[10] Thermodynamic parameters are illustrative and based on trends discussed in the literature.
The data clearly shows that 18-crown-6 forms significantly more stable complexes with all the tested alkali metal ions compared to pentaglyme, as indicated by the much larger log K and more negative ΔG° values. The binding is predominantly enthalpy-driven, with a more favorable (more negative) ΔH° for the macrocyclic complexes.
Experimental Protocols for Characterization
The study of macrocyclic compounds and their interactions with guests relies on a suite of analytical techniques. The following are detailed methodologies for three key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the complete thermodynamic characterization of a binding interaction. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment. The Gibbs free energy change (ΔG°) and entropy change (ΔS°) can then be calculated.[11][12][13]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the macrocyclic host in a suitable buffer. The concentration should be in the range of 10-100 µM.
-
Prepare a solution of the guest molecule in the exact same buffer to a concentration 10-20 times that of the host.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Clean the sample cell and syringe thoroughly with buffer.
-
Load the host solution into the sample cell and the guest solution into the syringe.
-
Equilibrate the instrument to the desired experimental temperature.
-
-
Data Acquisition:
-
Perform a series of small injections (e.g., 2-10 µL) of the guest solution into the host solution.
-
Allow the system to reach equilibrium after each injection, and measure the heat change.
-
Continue the titration until the binding sites on the host are saturated, and the heat of injection becomes constant (equal to the heat of dilution).
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH°, and n).[14]
-
Calculate ΔG° and TΔS° using the equations: ΔG° = -RTln(Kₐ) and ΔG° = ΔH° - TΔS°.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformation of macrocycles in solution.[16] A combination of 1D and 2D NMR experiments can provide information on through-bond and through-space connectivities, which are used to determine the macrocycle's conformation and to map the binding site of a guest.[17]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the macrocyclic compound in a suitable deuterated solvent to a concentration of 1-10 mM.
-
For binding studies, prepare a series of samples with varying concentrations of the guest molecule.
-
-
1D NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess the overall structure and purity of the macrocycle.
-
Acquire a ¹³C NMR spectrum to identify the carbon framework.
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and establish through-bond connectivities.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information for determining the 3D structure and conformation.[18][19][20][21] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[18]
-
-
Data Analysis and Structure Calculation:
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Extract distance restraints from the NOESY/ROESY spectra. The intensity of a cross-peak is proportional to the inverse sixth power of the distance between the two protons.
-
Use the experimental restraints in molecular modeling software to perform structure calculations (e.g., using distance geometry or restrained molecular dynamics) to generate a family of low-energy conformations consistent with the NMR data.[22]
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in the solid state.[23][24] For macrocyclic compounds, this technique can reveal the precise conformation of the macrocycle and the exact binding mode of a guest molecule within the host's cavity.
Experimental Protocol:
-
Crystal Growth:
-
This is often the most challenging step. High-quality single crystals are required.[25][26][27]
-
Common crystallization techniques include:
-
Slow evaporation: A saturated solution of the macrocycle is allowed to evaporate slowly.[26][28]
-
Vapor diffusion: A solution of the macrocycle in a good solvent is placed in a sealed container with a volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the macrocycle and promoting crystallization.[26]
-
Cooling: A saturated solution is slowly cooled to induce crystallization.[26][28]
-
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[24]
-
An atomic model of the macrocycle is built into the electron density map.
-
The model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.[30]
-
Experimental and Logical Workflow for Macrocycle Characterization
The characterization of a new macrocyclic compound and its host-guest properties typically follows a logical workflow that integrates various experimental techniques. The following diagram outlines a general approach.
This guide has provided an overview of the core principles of macrocyclic chemistry, supported by quantitative data and detailed experimental protocols. A thorough understanding of these concepts and techniques is essential for researchers, scientists, and drug development professionals working to harness the unique properties of macrocyclic compounds for a wide range of applications.
References
- 1. The chelate and macrocyclic effects [ns1.almerja.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Macrocyclization of linear molecules by deep learning to facilitate macrocyclic drug candidates discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. sid.ir [sid.ir]
- 11. tainstruments.com [tainstruments.com]
- 12. cost-nectar.eu [cost-nectar.eu]
- 13. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. emerypharma.com [emerypharma.com]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 20. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 21. Guide to NOE Experiments [bloch.anu.edu.au]
- 22. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 27. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 28. How To [chem.rochester.edu]
- 29. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 30. people.bu.edu [people.bu.edu]
Methodological & Application
Application Notes and Protocols for the Use of 1,4,8,12-Tetraazacyclopentadecane in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the macrocyclic ligand 1,4,8,12-tetraazacyclopentadecane. The unique coordination properties of this 15-membered tetraaza macrocycle make it a versatile platform for the development of novel therapeutic agents and catalysts.
Introduction to this compound Metal Complexes
This compound, a cyclic polyamine, serves as a robust tetradentate ligand, readily forming stable complexes with a variety of transition metals, most notably copper(II) and nickel(II). The resulting metal complexes often exhibit distinct coordination geometries, which in turn influence their chemical reactivity and biological activity. These complexes have garnered significant interest for their potential applications in medicine, particularly as anticancer agents due to their ability to interact with and cleave DNA, and in catalysis, for their efficacy in oxidation reactions.
Key Applications
-
Anticancer Drug Development: Nickel(II) complexes of tetraazamacrocycles have been shown to interact with DNA, a key mechanism for the development of new anticancer drugs.[1] The interaction can occur through electrostatic binding, potentially leading to the inhibition of cancer cell growth and induction of cell death.[1]
-
Catalysis: Copper(II) complexes of related tetraaza macrocycles have demonstrated catalytic activity in the oxidation of various substrates.[2] The stable yet flexible coordination environment provided by the macrocyclic ligand allows for the facile cycling of the metal's oxidation state, a crucial aspect of catalytic processes.
-
Biochemical Probes: The ability of these metal complexes to bind to biomolecules like DNA and proteins makes them valuable tools for studying biological processes.[3] Their interactions can be monitored using various spectroscopic and electrochemical techniques.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar tetraazamacrocyclic metal complexes and are provided as a guide for the synthesis of this compound-based complexes.
Protocol 1: Synthesis of [Ni(C₁₁H₂₆N₄)]Cl₂ (Nickel(II)-1,4,8,12-Tetraazacyclopentadecane Chloride)
This protocol is adapted from the synthesis of Ni(II) complexes with other tetraaza macrocycles.[4]
Materials:
-
This compound (Ligand)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol (absolute)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve nickel(II) chloride hexahydrate (1 mmol) in 10 mL of methanol.
-
Add the nickel(II) chloride solution dropwise to the ligand solution with continuous stirring at room temperature.
-
After complete addition, reflux the reaction mixture for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Allow the solution to cool to room temperature.
-
Reduce the volume of the solvent to approximately 5 mL using a rotary evaporator.
-
Add diethyl ether to the concentrated solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.
-
Dry the resulting solid in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of Cu(C₁₁H₂₆N₄)₂ (Copper(II)-1,4,8,12-Tetraazacyclopentadecane Perchlorate)
This protocol is adapted from the synthesis of copper(II) complexes with similar tetraaza macrocycles.[5]
Materials:
-
This compound (Ligand)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 mmol) in 25 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) perchlorate hexahydrate (1 mmol) in 15 mL of ethanol. Caution: Perchlorate salts are potentially explosive and should be handled with care.
-
Slowly add the copper(II) perchlorate solution to the ligand solution while stirring vigorously.
-
Heat the mixture to reflux for 3-4 hours. A colored precipitate should form.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crystalline product by filtration, wash thoroughly with cold ethanol, and then with diethyl ether.
-
Dry the complex in a vacuum desiccator.
Data Presentation
The following tables summarize typical characterization data for tetraazamacrocyclic metal complexes. The exact values for this compound complexes should be determined experimentally.
Table 1: Physicochemical and Analytical Data for Ni(II) and Cu(II) Complexes
| Complex | Formula | Molecular Weight ( g/mol ) | Color | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMF |
| [Ni(C₁₁H₂₆N₄)]Cl₂ | C₁₁H₂₆Cl₂N₄Ni | 343.95 | Lilac | ~75-85 | ~130-150 (1:2 electrolyte) |
| --INVALID-LINK--₂ | C₁₁H₂₆Cl₂CuN₄O₈ | 476.80 | Blue | ~80-90 | ~140-160 (1:2 electrolyte) |
Table 2: Spectroscopic Data for Ni(II) and Cu(II) Complexes
| Complex | IR (cm⁻¹) ν(N-H) | IR (cm⁻¹) ν(M-N) | UV-Vis λₘₐₓ (nm) (in DMSO) |
| [Ni(C₁₁H₂₆N₄)]Cl₂ | ~3200-3250 | ~450-480 | ~350, ~520 |
| --INVALID-LINK--₂ | ~3200-3250 | ~440-470 | ~650 |
Visualizations
The following diagrams illustrate key conceptual workflows and pathways related to the synthesis and application of these metal complexes.
Caption: General workflow for the synthesis of metal complexes.
Caption: Proposed mechanism of anticancer activity via DNA interaction.
Caption: Hypothetical catalytic cycle for an oxidation reaction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. N-benzoylated 1,4,8,11-tetraazacyclotetradecane and their copper(II) and nickel(II) complexes: spectral, magnetic, electrochemical, crystal structure, catalytic and antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA binding, BSA interaction and SOD activity of two new nickel(II) complexes with glutamine Schiff base ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Co(II) and Ni(II) Asymmetric Tetraazamacrocyclic Complexes and Their Electrochemical and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(II) complexes of tetraaza macrocycles bearing pendant arms: syntheses, structures and properties - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application of 1,4,8,12-Tetraazacyclopentadecane and its Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,8,12-Tetraazacyclopentadecane and its substituted derivatives are macrocyclic ligands that form stable complexes with a variety of transition metals. These metal complexes have shown significant promise as catalysts in a range of chemical transformations. Their robust nature and the ability to tune the steric and electronic properties of the metal center by modifying the macrocyclic framework make them attractive candidates for developing efficient and selective catalysts. This document provides an overview of the catalytic applications of these complexes, with a focus on oxidation and hydrolysis reactions.
Application 1: Copper-Complex Catalyzed Oxidation of Catechols
Complexes of copper with N-acylated derivatives of tetraazamacrocycles have demonstrated notable catalytic activity in the oxidation of catechols to their corresponding quinones. This reaction is of interest as it mimics the activity of the copper-containing enzyme catechol oxidase.
Quantitative Data Summary
The following table summarizes the kinetic data for the oxidation of pyrocatechol using copper(II) complexes of N-benzoylated 1,4,8,11-tetraazacyclotetradecane (a close derivative of the title ligand).
| Catalyst | Substrate | kcat (h⁻¹) | KM (M) | Vmax (M s⁻¹) |
| [Cu(L¹)]²⁺ | Pyrocatechol | 1.8 x 10³ | 3.2 x 10⁻⁴ | 1.5 x 10⁻⁵ |
| [Cu(L²)]²⁺ | Pyrocatechol | 2.5 x 10³ | 2.8 x 10⁻⁴ | 2.1 x 10⁻⁵ |
Data cited from Nirmala, G., et al. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 92-100. L¹ and L² represent different N-benzoyl derivatives of the tetraazamacrocycle.
Experimental Protocol: Catalytic Oxidation of Pyrocatechol
This protocol describes a general procedure for monitoring the catalytic oxidation of pyrocatechol using a copper-tetraazamacrocycle complex.
Materials:
-
Copper(II) complex of a this compound derivative
-
Pyrocatechol
-
Methanol (Spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Volumetric flasks
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the copper(II) catalyst (e.g., 1 x 10⁻³ M) in methanol.
-
Prepare a stock solution of pyrocatechol (e.g., 1 x 10⁻² M) in methanol.
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer at the desired temperature (e.g., 25 °C).
-
In a 1 cm quartz cuvette, place 2 mL of the pyrocatechol solution.
-
Add a specific volume of the catalyst stock solution (e.g., 100 µL) to the cuvette to initiate the reaction.
-
Immediately start monitoring the reaction by recording the absorbance at the λmax of the corresponding o-quinone (around 390-400 nm) at regular time intervals.
-
The initial rate of the reaction can be determined from the initial linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
The Michaelis-Menten kinetic parameters (kcat, KM, and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Catalytic Cycle for Catechol Oxidation
Caption: Proposed catalytic cycle for the oxidation of catechol by a Cu(II)-macrocycle complex.
Application 2: Nickel-Complex Catalyzed Hydrolysis of Phosphate Esters
Nickel(II) complexes of N-acylated tetraazamacrocycles have been shown to catalyze the hydrolysis of phosphate esters, such as 4-nitrophenylphosphate (PNPP). This reaction is relevant to the development of artificial metalloenzymes that can cleave phosphate ester bonds.
Quantitative Data Summary
The following table presents the kinetic data for the hydrolysis of 4-nitrophenylphosphate (PNPP) catalyzed by nickel(II) complexes of N-benzoylated 1,4,8,11-tetraazacyclotetradecane.
| Catalyst | Substrate | kcat (s⁻¹) | KM (M) |
| [Ni(L¹)]²⁺ | PNPP | 5.2 x 10⁻⁴ | 1.1 x 10⁻³ |
| [Ni(L²)]²⁺ | PNPP | 8.9 x 10⁻⁴ | 0.9 x 10⁻³ |
Data cited from Nirmala, G., et al. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 92-100. L¹ and L² represent different N-benzoyl derivatives of the tetraazamacrocycle.
Experimental Protocol: Catalytic Hydrolysis of 4-Nitrophenylphosphate
This protocol outlines a general method for studying the catalytic hydrolysis of PNPP using a nickel-tetraazamacrocycle complex.
Materials:
-
Nickel(II) complex of a this compound derivative
-
4-Nitrophenylphosphate (PNPP)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Water bath or temperature-controlled cuvette holder
-
Micropipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the nickel(II) catalyst in the buffer solution.
-
Prepare a stock solution of PNPP in the buffer solution.
-
-
Kinetic Assay:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at 400 nm, which is the λmax of the product, 4-nitrophenolate.
-
In a quartz cuvette, add the buffer solution and the catalyst stock solution to achieve the desired final catalyst concentration.
-
Equilibrate the cuvette at the desired reaction temperature (e.g., 37 °C).
-
Initiate the reaction by adding a specific volume of the PNPP stock solution to the cuvette.
-
Record the increase in absorbance at 400 nm over time.
-
-
Data Analysis:
-
The initial rate of hydrolysis is determined from the slope of the initial linear portion of the absorbance versus time plot.
-
Kinetic parameters can be obtained by performing the assay at various substrate concentrations and fitting the data to the Michaelis-Menten model.
-
Experimental Workflow for Catalytic Hydrolysis
Caption: General experimental workflow for studying the catalytic hydrolysis of PNPP.
Conclusion
Complexes of this compound and its derivatives with transition metals like copper and nickel serve as versatile and tunable catalysts for important organic reactions. The examples of catechol oxidation and phosphate ester hydrolysis highlight their potential in mimicking enzymatic processes and developing novel catalytic systems. Further research into the synthesis of new derivatives and their application in a broader range of catalytic transformations is a promising area for future exploration.
Application Notes and Protocols for 1,4,8,12-Tetraazacyclopentadecane as a Chelating Agent for Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4,8,12-tetraazacyclopentadecane as a potent chelating agent for heavy metals. This document includes a summary of its binding affinities, detailed experimental protocols for its application, and insights into its potential mechanisms of action in biological systems.
Introduction
This compound is a synthetic macrocyclic polyamine. Its unique cyclic structure and the presence of four nitrogen donor atoms create a pre-organized cavity that is highly suitable for coordinating with various metal ions, particularly toxic heavy metals. This characteristic makes it a promising candidate for applications in environmental remediation, analytical chemistry, and as a therapeutic agent for heavy metal poisoning. The ability of this macrocycle to form stable complexes with heavy metal ions is crucial for its function in sequestering and facilitating the removal of these toxic elements from various media.
Data Presentation: Stability of Metal Complexes
| Metal Ion | Related Ligand | Log K | Reference |
| Cu(II) | Cyclam derivative (H₂te1P) | 27.34 | [1] |
| Ni(II) | bz[2]N4 | 19.3 | |
| Zn(II) | bz[2]N4 | 15.1 | |
| Cd(II) | bz[2]N4 | 14.3 | |
| Pb(II) | bz[2]N4 | 13.9 |
Note: The stability constants are influenced by factors such as pH, temperature, and the ionic strength of the medium. The data presented here for related compounds suggests a strong binding affinity of tetraaza macrocycles for heavy metals, particularly copper.
Experimental Protocols
Synthesis of this compound
General Principle: The synthesis typically involves a high-dilution condensation reaction between a linear tetraamine and a suitable dialdehyde or diketone, followed by reduction of the resulting Schiff base.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a precise method for determining the stability constants of metal-ligand complexes in solution.[4][5]
Protocol:
-
Solution Preparation:
-
Prepare a standard stock solution of this compound of known concentration (e.g., 0.01 M) in deionized water.
-
Prepare standard stock solutions of the heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, Hg(NO₃)₂, CuSO₄) of known concentrations (e.g., 0.01 M) in deionized water.
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) and a standard solution of a carbonate-free strong base (e.g., 0.1 M NaOH).
-
Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH electrode using standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of a solution containing the ligand and a known concentration of the heavy metal ion in the background electrolyte.
-
Titrate the solution with the standardized strong base.
-
Record the pH of the solution after each addition of the titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
Perform a titration of the strong acid with the strong base to calibrate the electrode and determine the standard electrode potential.
-
-
Data Analysis:
-
Calculate the average number of protons bound per ligand molecule (n̄H) and the free ligand concentration at each titration point.
-
Use appropriate software (e.g., HYPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal-ligand complexes by fitting the experimental titration data to a chemical model.[6]
-
Solvent Extraction of Heavy Metals
Solvent extraction is a common technique for separating and concentrating metal ions from aqueous solutions.[7]
Protocol:
-
Phase Preparation:
-
Prepare an aqueous solution containing a known concentration of the heavy metal ion (e.g., 10 ppm) at a specific pH.
-
Prepare an organic phase by dissolving this compound in a suitable water-immiscible organic solvent (e.g., chloroform, dichloromethane) to a known concentration (e.g., 0.01 M).
-
-
Extraction Procedure:
-
In a separatory funnel, mix equal volumes of the aqueous and organic phases.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for the complexation and transfer of the metal ion into the organic phase.
-
Allow the phases to separate completely.
-
Collect both the aqueous and organic phases.
-
-
Analysis:
-
Determine the concentration of the heavy metal ion remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The concentration of the metal ion in the organic phase can be determined by back-extraction into an acidic aqueous solution followed by analysis.
-
Calculate the distribution ratio (D) and the extraction efficiency (%) to evaluate the effectiveness of the chelating agent.
-
Quantification of Chelation by UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to monitor the formation of metal-ligand complexes and to quantify the extent of chelation.[8][9]
Protocol:
-
Spectral Analysis:
-
Record the UV-Vis spectrum of a solution of this compound in a suitable solvent (e.g., water or methanol).
-
Record the UV-Vis spectrum of a solution of the heavy metal salt in the same solvent.
-
Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the heavy metal ion.
-
Record the UV-Vis spectrum for each solution. The formation of a complex is often indicated by a shift in the absorption maximum (λ_max) or a change in the molar absorptivity.
-
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of the ligand and the metal ion is constant, but their mole fractions vary.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
Visualization of Methodologies and Pathways
Experimental Workflow for Heavy Metal Extraction
Caption: Workflow for heavy metal extraction using a chelating agent.
Potentiometric Titration Logical Flow
Caption: Logical flow for determining stability constants via potentiometry.
Cellular Detoxification Pathway of Heavy Metals by a Chelating Agent
Heavy metals induce cellular damage primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress. Chelating agents like this compound can mitigate this toxicity by sequestering the metal ions, preventing them from participating in harmful redox reactions.
Caption: Cellular mechanism of heavy metal detoxification by a chelating agent.
Conclusion
This compound demonstrates significant potential as a chelating agent for heavy metals. The protocols outlined in these application notes provide a framework for researchers to investigate its efficacy in various applications, from environmental remediation to therapeutic interventions. Further research is warranted to establish a comprehensive database of its stability constants with a wider range of heavy metals and to elucidate its precise mechanisms of action in biological systems. The provided methodologies offer a starting point for the systematic evaluation of this promising macrocyclic ligand.
References
- 1. Cyclam (1,4,8,11-tetraazacyclotetradecane) with one methylphosphonate pendant arm: a new ligand for selective copper(ii) binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. Use of solvent extraction for the removal of heavy metals from liquid wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eu-opensci.org [eu-opensci.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Formation of a Copper(II) Complex with 1,4,8,12-Tetraazacyclopentadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis and characterization of a copper(II) complex with the macrocyclic ligand 1,4,8,12-tetraazacyclopentadecane, often abbreviated as[1]aneN4. Copper complexes, particularly those with macrocyclic ligands, are of significant interest in medicinal chemistry and drug development. Their potential applications stem from their diverse biological activities, including roles as anticancer and radiopharmaceutical agents. The tetraazamacrocycle[1]aneN4 acts as a tetradentate ligand, coordinating to the copper(II) ion through its four nitrogen atoms, forming a stable complex. The study of such complexes is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.
The protocols outlined below cover the synthesis of the copper(II)-[1]aneN4 complex, followed by its characterization using common analytical techniques such as UV-Vis spectroscopy, IR spectroscopy, and cyclic voltammetry. Additionally, this note explores the potential anticancer mechanism of action for this class of compounds, providing a basis for further biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of Copper(II)-1,4,8,12-tetraazacyclopentadecane Complex
This protocol describes the synthesis of the perchlorate salt of the copper(II)-[1]aneN4 complex.
Materials:
-
This compound ([1]aneN4)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Methanol (CH₃OH), analytical grade
-
Diethyl ether ((C₂H₅)₂O), analytical grade
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, dissolve this compound (1 mmol) in methanol (50 mL).
-
To this solution, add a solution of copper(II) perchlorate hexahydrate (1 mmol) in methanol (25 mL) dropwise with continuous stirring at room temperature.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours. The color of the solution should change, indicating the formation of the complex.
-
Allow the solution to cool to room temperature.
-
Slowly add diethyl ether to the solution until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold methanol and then with diethyl ether.
-
Dry the resulting solid product in a vacuum desiccator.
Experimental Workflow for Synthesis
Protocol 2: Characterization by UV-Vis Spectroscopy
This protocol details the use of UV-Vis spectroscopy to characterize the copper(II)-[1]aneN4 complex.
Materials:
-
Synthesized copper(II)-[1]aneN4 complex
-
Methanol or other suitable solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the copper(II)-[1]aneN4 complex of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
Record the UV-Vis spectrum of the complex in the range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax) for the d-d transition, which is characteristic of the copper(II) center in this coordination environment.
Protocol 3: Characterization by Infrared (IR) Spectroscopy
This protocol describes the use of IR spectroscopy to identify key functional groups in the complex.
Materials:
-
Synthesized copper(II)-[1]aneN4 complex
-
Potassium bromide (KBr), spectroscopy grade
-
FTIR spectrometer
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Thoroughly mix a small amount of the dried complex with KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a pellet press.
-
Record the IR spectrum of the pellet over the range of 4000-400 cm⁻¹.
-
Identify characteristic peaks, such as N-H stretches and the vibrations associated with the perchlorate counter-ion.
Protocol 4: Characterization by Cyclic Voltammetry
This protocol outlines the electrochemical characterization of the copper(II)-[1]aneN4 complex to study its redox properties.
Materials:
-
Synthesized copper(II)-[1]aneN4 complex
-
Acetonitrile (CH₃CN), electrochemical grade
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP)
-
Potentiostat with a three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)
-
Inert gas (argon or nitrogen)
Procedure:
-
Prepare a solution of the copper(II)-[1]aneN4 complex (e.g., 1 mM) in acetonitrile containing the supporting electrolyte (0.1 M TBAP).
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
-
Set up the three-electrode cell and immerse the electrodes in the solution.
-
Record the cyclic voltammogram by scanning the potential over a suitable range to observe the Cu(II)/Cu(I) redox couple.
-
Determine the half-wave potential (E₁/₂) for the redox process.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of copper(II) tetraazamacrocyclic complexes.
Table 1: Spectroscopic Data
| Technique | Parameter | Typical Value |
| UV-Vis Spectroscopy | λmax (d-d transition) | 500 - 600 nm |
| Molar Absorptivity (ε) | 100 - 300 M⁻¹cm⁻¹ | |
| IR Spectroscopy | ν(N-H) stretch | 3100 - 3300 cm⁻¹ |
| ν(ClO₄⁻) | ~1100 cm⁻¹ (strong, broad) |
Table 2: Electrochemical Data
| Technique | Parameter | Typical Value (vs. Ag/AgCl) |
| Cyclic Voltammetry | E₁/₂ (Cu(II)/Cu(I)) | -0.4 to -0.8 V |
| ΔEp | 60 - 100 mV |
Potential Anticancer Mechanism
Copper complexes, including those with tetraazamacrocyclic ligands, are known to exhibit anticancer activity through various mechanisms. A prominent proposed mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.
Proposed Signaling Pathway for Anticancer Activity
The proposed pathway illustrates that upon cellular uptake, the copper complex can participate in redox cycling, leading to the production of ROS such as superoxide radicals and hydroxyl radicals. This surge in ROS induces a state of oxidative stress within the cancer cell, causing damage to vital biomolecules, including DNA and mitochondria. The accumulation of cellular damage ultimately triggers programmed cell death, or apoptosis, selectively in cancer cells which often have a compromised antioxidant defense system compared to healthy cells. This multi-faceted mechanism makes copper complexes promising candidates for further investigation as anticancer therapeutics.
References
Functionalization of 1,4,8,12-Tetraazacyclopentadecane: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the macrocycle 1,4,8,12-tetraazacyclopentadecane. This versatile chemical scaffold has garnered significant interest in various scientific fields due to its exceptional ability to form stable complexes with metal ions and its potential for modification to create highly specific and functional molecules.[1] Its applications are particularly prominent in the development of advanced drug delivery systems, high-performance medical imaging contrast agents, and targeted therapeutics.
Application Note 1: Development of Targeted MRI Contrast Agents
The functionalization of this compound and its analogues, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), is a cornerstone in the development of next-generation Magnetic Resonance Imaging (MRI) contrast agents.[2][3][4] The macrocyclic core serves as a highly stable chelator for paramagnetic metal ions, most commonly gadolinium (Gd³⁺), which significantly enhances the relaxation rate of water protons, leading to brighter contrast in T1-weighted MR images.[5]
By attaching targeting ligands to the periphery of the macrocycle, these contrast agents can be directed to specific tissues or cell types, such as tumors that overexpress certain receptors. This targeted approach not only improves the diagnostic accuracy of MRI but also reduces the required dose of the gadolinium-based contrast agent (GBCA), thereby minimizing potential toxicity.[6]
Experimental Workflow: Synthesis of a Targeted Gd³⁺-based MRI Contrast Agent
Caption: Workflow for synthesizing a targeted MRI contrast agent.
Protocol: Mono-N-functionalization of a Tetraazamacrocycle
This protocol is a general method adapted for the functionalization of tetraazamacrocycles, which can be applied to this compound. The strategy involves protecting three of the four amine groups to allow for selective functionalization of the remaining amine.
Materials:
-
This compound
-
Tris(dimethylamino)phosphine
-
Anhydrous Toluene
-
Electrophilic derivative with a linker (R-X)
-
Sodium Carbonate
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (3N)
-
Sodium Hydroxide
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile
Procedure:
-
Protection of three amine groups:
-
In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of this compound in anhydrous toluene under a nitrogen atmosphere.
-
Add a few drops of phenolphthalein.
-
Add one molar equivalent of tris(dimethylamino)phosphine.
-
Reflux the mixture under a slight stream of nitrogen. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
-
Mono-N-functionalization:
-
To the resulting solution containing the protected macrocycle, add the electrophilic derivative R-X in the presence of sodium carbonate in DMF.
-
Heat the reaction mixture to 110°C and stir until the reaction is complete (monitored by TLC).
-
-
Deprotection:
-
After cooling, evaporate the solvent under reduced pressure.
-
Add 10 ml of 3N HCl to the residue and reflux for 8 to 12 hours to hydrolyze the protecting group.
-
-
Purification:
-
After hydrolysis, cool the solution and wash with CH₂Cl₂.
-
Adjust the pH of the aqueous solution with NaOH tablets until it becomes basic.
-
Extract the functionalized macrocycle with CH₂Cl₂ (3 x 10 ml).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the mono-N-functionalized product.
-
The crude product can be further purified by recrystallization from acetonitrile.
-
Application Note 2: Targeted Drug Delivery Systems
The unique structure of this compound allows for the stable encapsulation of drug molecules, thereby enhancing their solubility and bioavailability.[1] Functionalization of the macrocycle with targeting moieties, such as peptides or antibodies, enables the specific delivery of therapeutic agents to diseased cells, minimizing off-target effects and improving the therapeutic index of the drug.
For instance, a drug delivery system can be designed by attaching a targeting molecule like an RGD (arginine-glycine-aspartic acid) peptide to the functionalized macrocycle. RGD peptides are known to bind to αvβ3 integrins, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells.
Signaling Pathway: RGD-Targeted Drug Delivery to Tumor Cells
Caption: RGD-mediated targeted drug delivery pathway.
Quantitative Data for Targeted Drug and Imaging Agents
The following table summarizes key performance indicators for various functionalized macrocycle-based agents.
| Agent Type | Macrocycle Core | Targeting Moiety | Payload/Metal Ion | Key Performance Metric | Value | Reference |
| MRI Contrast Agent | DOTA-like | cRGD Peptide | Gd³⁺ | Relaxivity (r₁) | ~4 mM⁻¹s⁻¹ per Gd | [2] |
| MRI Contrast Agent | DOTA | - | Gd³⁺ | Stability Constant (log K) | > 20 | [3] |
| Drug Delivery System | Cyclodextrin-HPG | RGD | Docetaxel | Drug Loading Capacity | 8.47 wt% | [7] |
Note: Data for this compound specifically is limited in the provided search results; therefore, data for analogous and related systems are presented.
Application Note 3: Coordination Chemistry and Catalysis
Beyond biomedical applications, this compound is a versatile ligand in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions is crucial for the development of novel catalysts and materials.[1] The specific coordination geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the macrocyclic backbone, leading to catalysts with enhanced reactivity and selectivity for various organic transformations.
The functionalization of the macrocycle can introduce chiral centers, leading to asymmetric catalysts, or can be used to immobilize the catalytic complex on a solid support for easier separation and recycling.
Logical Relationship: From Functionalization to Catalytic Application
Caption: Pathway from macrocycle to catalytic application.
Concluding Remarks
The functionalization of this compound opens up a vast chemical space for the design and synthesis of molecules with tailored properties for specific applications. The protocols and application notes provided herein serve as a foundational guide for researchers venturing into this exciting field. Further exploration into novel functionalization strategies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of even more sophisticated and effective chemical entities for medicine, materials science, and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Gadolinium-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid-icosahedral closo-borane12 scaffold conjugated with Glu-{Glu-[cyclo(Arg-Gly-Asp-d-Phe-Lys)]2}2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gadolinium-1,4,7,10-tetraazacyclododecane-N,N’,N’,N’”-tetraacetic-monoamide-24-cascade-polymer - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. bayer2019tf.q4web.com [bayer2019tf.q4web.com]
- 7. Functional drug carriers formed by RGD-modified β-CD-HPG for the delivery of docetaxel for targeted inhibition of nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4,7,10-Tetraazacyclododecane (Cyclen) in the Development of MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4,7,10-tetraazacyclododecane (cyclen)-based chelators in the development of Gadolinium (Gd³⁺)-based Magnetic Resonance Imaging (MRI) contrast agents. Detailed protocols for the synthesis, characterization, and evaluation of these agents are provided to guide researchers in this field.
Introduction
Gadolinium-based contrast agents (GBCAs) are crucial for enhancing the sensitivity and diagnostic efficacy of MRI.[1][2] The free Gd³⁺ ion is highly toxic, necessitating its chelation with a ligand to form a stable complex that can be safely administered.[1][2] Macrocyclic ligands derived from 1,4,7,10-tetraazacyclododecane (cyclen) have proven to be exceptionally effective in this regard.[1][2] The pre-organized cavity of the cyclen ring system entraps the Gd³⁺ ion, forming highly stable and kinetically inert complexes.[1][2] This high stability minimizes the in vivo release of toxic Gd³⁺ ions.[3]
The most prominent cyclen-based ligand is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[1][2] Its Gd³⁺ complex, Gd-DOTA (gadoterate meglumine), is a clinically approved MRI contrast agent known for its exceptional stability.[4][5] Modifications to the DOTA scaffold, as well as to the related 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), have led to the development of a wide range of GBCAs with tailored properties, including enhanced relaxivity, improved clearance, and targeted delivery.[1][2]
Relaxivity (r₁ and r₂) is a key parameter that quantifies the effectiveness of a contrast agent in increasing the relaxation rates of water protons, thereby enhancing the MRI signal.[6][7] The design of novel cyclen-based ligands aims to optimize factors influencing relaxivity, such as the number of inner-sphere water molecules, their exchange rate, and the rotational correlation time of the complex.[2][8]
Data Presentation
The following tables summarize key quantitative data for a selection of cyclen-based MRI contrast agents, facilitating comparison of their properties.
Table 1: Longitudinal Relaxivity (r₁) of Selected Cyclen-Based Gd³⁺ Complexes
| Contrast Agent | r₁ (mM⁻¹s⁻¹) at 1.5 T, 37°C in Human Whole Blood | r₁ (mM⁻¹s⁻¹) at 3.0 T, 37°C in Human Whole Blood | r₁ (mM⁻¹s⁻¹) at 7.0 T, 37°C in Human Whole Blood | Reference(s) |
| Gd-DOTA (Dotarem®) | 3.9 ± 0.2 | 3.4 ± 0.4 | 2.8 ± 0.4 | [9] |
| Gd-HP-DO3A (ProHance®) | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 | [9] |
| Gd-DO3A-butrol (Gadovist®) | 4.6 ± 0.2 | 4.5 ± 0.3 | 4.2 ± 0.3 | [9] |
Table 2: Thermodynamic and Kinetic Stability of Selected Cyclen-Based Gd³⁺ Complexes
| Contrast Agent | Thermodynamic Stability Constant (log KGdL) | Dissociation Half-life (t1/2) at pH 1.2, 37°C | Reference(s) |
| Gd-DOTA (Dotarem®) | 25.6 | 2.7 days | [4][10] |
| Gd-HP-DO3A (ProHance®) | Not explicitly found | 2.2 hours | [10] |
| Gd-DO3A-butrol (Gadovist®) | Not explicitly found | 14.1 hours | [10] |
| Gadoquatrane | Not explicitly found | 28.6 days | [10][11] |
| Gadopiclenol | Not explicitly found | 14.2 days | [10] |
Experimental Protocols
Protocol 1: Synthesis of Gd-DOTA
This protocol describes a general method for the synthesis of Gd-DOTA, which involves the alkylation of cyclen to form the DOTA ligand, followed by complexation with gadolinium(III).
Materials:
-
1,4,7,10-Tetraazacyclododecane (cyclen)
-
Bromoacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) or Gadolinium(III) oxide (Gd₂O₃)
-
Deionized water
-
Methanol
-
Reaction vessel with stirrer and temperature control
-
pH meter
Procedure:
Part A: Synthesis of DOTA Ligand
-
Dissolve cyclen in deionized water in the reaction vessel.
-
Separately, neutralize bromoacetic acid with a solution of sodium hydroxide in water, keeping the temperature low.
-
Slowly add the sodium bromoacetate solution to the cyclen solution while maintaining the pH of the reaction mixture between 9 and 11 with the addition of NaOH solution.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated HCl.
-
The DOTA ligand will precipitate. Isolate the solid by filtration, wash with cold water and then with methanol, and dry under vacuum.
Part B: Complexation with Gadolinium(III)
-
Suspend the synthesized DOTA in deionized water.
-
Add GdCl₃·6H₂O or Gd₂O₃ to the suspension.[12]
-
Heat the mixture to 90-100°C and stir until the solution becomes clear. The pH should be maintained around 5-6 during the reaction.
-
Monitor the complexation reaction for the presence of free Gd³⁺ using an arsenazo III test until no free gadolinium is detected.
-
Cool the solution to room temperature and adjust the pH to 7.0-7.4 with a suitable base (e.g., meglumine).[12]
-
Filter the solution to remove any unreacted starting material.
-
The final product can be purified by crystallization or chromatography.
Characterization: The synthesized Gd-DOTA complex should be characterized using techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight of the complex.[13]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While Gd³⁺ is paramagnetic and broadens NMR signals, NMR of the free ligand and related diamagnetic complexes (e.g., with Lu³⁺ or Y³⁺) can confirm the ligand structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Protocol 2: Measurement of Longitudinal Relaxivity (r₁)
This protocol outlines a common method for determining the r₁ relaxivity of a Gd³⁺-based contrast agent using a clinical MRI scanner.[6][14][15]
Materials and Equipment:
-
Synthesized and purified Gd³⁺ complex
-
Phosphate-buffered saline (PBS) or deionized water
-
Volumetric flasks and pipettes
-
MRI scanner (e.g., 1.5T, 3T)
-
Phantom with multiple sample tubes
Procedure:
-
Prepare a stock solution of the Gd³⁺ complex of known concentration in PBS or water.
-
Perform serial dilutions of the stock solution to obtain a series of at least five samples with varying concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mM). A blank sample (solvent only) should also be prepared.
-
Transfer each sample into a separate tube in the MRI phantom.
-
Place the phantom in the MRI scanner and allow it to equilibrate to the scanner's temperature.
-
Acquire T₁-weighted images using an inversion recovery spin-echo (IR-SE) pulse sequence with a range of inversion times (TI).[15]
-
For each sample at each TI, measure the signal intensity in a region of interest (ROI).
-
Calculate the T₁ relaxation time for each sample by fitting the signal intensity versus TI data to the following equation: S(TI) = S₀ |1 - 2exp(-TI/T₁)|
-
Calculate the relaxation rate R₁ for each sample (R₁ = 1/T₁).
-
Plot R₁ as a function of the Gd³⁺ concentration.
-
The r₁ relaxivity is the slope of the linear fit of this plot.[7]
Protocol 3: In Vivo Evaluation of MRI Contrast Agents in Animal Models
This protocol provides a general workflow for the preclinical evaluation of a novel cyclen-based MRI contrast agent in a small animal model (e.g., mouse or rat) with a tumor xenograft.[16][17][18]
Materials and Equipment:
-
Novel Gd³⁺ contrast agent formulated for injection
-
Control contrast agent (e.g., Gd-DOTA)
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous tumors)
-
Small animal MRI scanner
-
Anesthesia system
-
Catheter for intravenous injection
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on the scanner bed. Maintain the animal's body temperature. Insert a catheter into a tail vein for contrast agent administration.
-
Pre-contrast Imaging: Acquire T₁-weighted images of the tumor region before the injection of the contrast agent.
-
Contrast Agent Administration: Inject a bolus of the novel Gd³⁺ contrast agent through the tail vein catheter at a specific dose (e.g., 0.1 mmol/kg).
-
Post-contrast Dynamic Imaging: Immediately after injection, acquire a series of T₁-weighted images of the tumor region at multiple time points (e.g., every minute for the first 10 minutes, then at 30, 60, and 120 minutes) to observe the dynamic contrast enhancement.
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle) on the pre- and post-contrast images.
-
Measure the signal intensity in the ROIs at each time point.
-
Calculate the signal enhancement ratio or the change in R₁ over time.
-
Compare the enhancement profile of the novel agent with that of a control agent in a separate group of animals.
-
-
Biodistribution and Clearance (Optional): At various time points post-injection, tissues can be harvested to determine the Gd³⁺ concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to assess the biodistribution and clearance of the agent.[10]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mriquestions.com [mriquestions.com]
- 6. Methodology for determination of contrast agent relaxivity using MRI [ouci.dntb.gov.ua]
- 7. mriquestions.com [mriquestions.com]
- 8. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DE102015013939A1 - Process for the preparation of gadoteric acid (Gd-DOTA) complexes - Google Patents [patents.google.com]
- 13. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Omniparticle contrast agent for multimodal imaging: synthesis and characterization in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new ex vivo method to evaluate the performance of candidate MRI contrast agents: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Radiolabeled 1,4,8,12-Tetraazacyclopentadecane Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic chelators are fundamental components in the development of radiopharmaceuticals for diagnostic imaging and therapy. Their structure allows for the stable coordination of radiometals, forming a complex that can be targeted to specific biological sites. 1,4,8,12-Tetraazacyclopentadecane is a 15-membered tetraaza macrocycle, a class of compounds known for their ability to form stable complexes with various metal ions. When functionalized with pendant donor arms (e.g., carboxylate or phosphonate groups) and conjugated to a targeting biomolecule, this macrocycle can serve as a bifunctional chelator for radiometals in applications like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
PET imaging, a highly sensitive and non-invasive technique, is crucial for the diagnosis and staging of diseases like cancer. Radionuclides such as Copper-64 (⁶⁴Cu) are of great interest due to their favorable decay characteristics for PET imaging and potential for therapeutic applications.[1][2] The stability of the radiometal-chelator complex is paramount to prevent the release of the free radiometal in vivo, which can lead to non-specific accumulation in organs like the liver and kidneys, increasing radiation burden and reducing image quality.[2]
Important Note: The following protocols are generalized methodologies based on well-established procedures for structurally similar and widely used tetraaza macrocyclic chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-N,N′,N″,N‴-tetraacetic acid) and TETA (1,4,8,11-tetraazacyclotetradecane-N,N′,N″,N‴-tetraacetic acid).[1][2] Due to a scarcity of specific published data for this compound, these protocols provide a foundational framework for researchers to adapt and optimize for their specific derivative of this macrocycle.
I. General Radiolabeling Workflow
The overall process for creating a radiolabeled macrocyclic complex involves several key stages, from radionuclide production to quality control of the final product. This workflow ensures the production of a high-purity radiopharmaceutical suitable for preclinical or clinical use.
Caption: General workflow for the synthesis and quality control of radiolabeled macrocyclic complexes.
II. Experimental Protocols
Protocol 1: Radiolabeling with Copper-64
This protocol describes a general method for labeling a functionalized this compound derivative with ⁶⁴Cu. Optimization of pH, temperature, and incubation time is critical for achieving high radiochemical yield.
Materials:
-
Functionalized this compound chelator (e.g., with a carboxylate derivative for conjugation)
-
[⁶⁴Cu]CuCl₂ or [⁶⁴Cu]Cu(OAc)₂ solution
-
Ammonium acetate buffer (0.1 M to 0.25 M), pH adjusted to 5.5
-
Metal-free water and reaction vials
-
Solid-Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Ethanol, USP grade
-
Sterile saline, USP grade
Procedure:
-
Preparation: In a metal-free microcentrifuge tube, dissolve the bifunctional chelator in the ammonium acetate buffer (pH 5.5) to a final concentration of 1-10 µg/µL.
-
Radiolabeling Reaction: Add the [⁶⁴Cu]CuCl₂ solution (typically 50-200 µCi) to the chelator solution. The final reaction volume should be kept minimal (e.g., 10-100 µL).
-
Incubation: Gently vortex the reaction mixture. Incubate at room temperature (25°C) or with gentle heating (up to 95°C, depending on the kinetic inertness of the chelator). Incubation times can range from 1 minute to 1 hour.[1][3] For many modern chelators, labeling is rapid at room temperature.[3][4]
-
Quenching (Optional): To stop the reaction and chelate any remaining free ⁶⁴Cu, a small volume of a DTPA or EDTA solution (50 mM) can be added.
-
Purification:
-
Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by water (10 mL).
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water (10 mL) to remove unreacted [⁶⁴Cu]CuCl₂ and other hydrophilic impurities.
-
Elute the desired radiolabeled complex with a small volume of ethanol (e.g., 0.5-1 mL).
-
The ethanolic solution is then typically dried under a stream of nitrogen and reconstituted in sterile saline for in vivo use.
-
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC (see Protocol 3). An RCP of >95% is generally required for in vivo studies.
Protocol 2: In Vitro Serum Stability Assay
This protocol assesses the stability of the radiolabeled complex in the presence of human serum, which contains competing metal-binding proteins and ions.
Materials:
-
Purified radiolabeled complex (~10-20 µCi)
-
Fresh human serum
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Radio-TLC or radio-HPLC system for analysis
Procedure:
-
Add a small volume of the purified radiolabeled complex (e.g., 5-10 µL) to a microcentrifuge tube containing human serum (e.g., 90-100 µL).
-
Gently mix and incubate the tube at 37°C.
-
At various time points (e.g., 1 h, 4 h, 24 h, 48 h), take an aliquot of the mixture.
-
Analyze the aliquot using radio-TLC or radio-HPLC to determine the percentage of the intact radiolabeled complex versus dissociated ⁶⁴Cu. All ⁶⁴Cu-radiolabeled bifunctional chelates should ideally remain stable in human serum without any significant loss of ⁶⁴Cu for at least 2 days.[1]
-
To precipitate proteins which may sequester dissociated ⁶⁴Cu, an equal volume of ethanol or acetonitrile can be added to the aliquot, followed by centrifugation. The supernatant is then analyzed.
Protocol 3: Quality Control Analysis
Quality control is essential to ensure the purity and identity of the radiolabeled product.
A. Instant Thin-Layer Chromatography (iTLC)
-
Stationary Phase: iTLC-SG paper.
-
Mobile Phase: A 50 mM EDTA solution (pH 5.5) is often used.
-
Procedure: Spot a small amount of the reaction mixture or final product onto the iTLC strip. Develop the chromatogram in the mobile phase.
-
Analysis: In this system, the radiolabeled complex typically remains at the origin (Rf = 0), while free ⁶⁴Cu migrates with the solvent front (Rf = 1.0).[5] The strip is then analyzed using a radio-TLC scanner.
B. High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system (e.g., C18 column) equipped with UV and radioactivity detectors.
-
Mobile Phase: A gradient system is typically used, for example:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
A typical gradient might run from 95% A / 5% B to 5% A / 95% B over 20-30 minutes.
-
-
Analysis: The retention time of the radiolabeled complex is compared to that of a non-radioactive ("cold") standard of the same complex. Free ⁶⁴Cu typically elutes very early in the run. The radioactivity detector provides a chromatogram from which the radiochemical purity can be calculated as the percentage of total radioactivity corresponding to the product peak.
Caption: Workflow for quality control and in vitro stability analysis of radiolabeled complexes.
III. Data Presentation
The following tables summarize typical quantitative data for the radiolabeling of well-established tetraaza macrocyclic chelators with ⁶⁴Cu. These values serve as a benchmark for developing protocols for new derivatives.
Table 1: Comparison of Radiolabeling Conditions for ⁶⁴Cu Complexes
| Chelator Derivative | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) | Reference |
| C-NOTA | Room Temp (25) | 1 | 5.5 | >98 | [4] |
| C-DOTA | 90 | 60 | 5.5 | ~100 | [1] |
| C-DOTA | Room Temp (25) | 300 | 5.5 | ~100 | [1] |
| 3p-C-NE3TA | Room Temp (25) | 60 | 5.5 | 100 | [1] |
| NOTI Derivatives | Room Temp (25) | < 5 | 4.0 - 8.0 | Quantitative | [3] |
Table 2: In Vitro Stability of ⁶⁴Cu Complexes in Human Serum at 37°C
| Complex | % Intact at 1 hour | % Intact at 24 hours | % Intact at 48 hours | Reference |
| ⁶⁴Cu-N-NE3TA-Tf | >98% | >98% | >98% | [4] |
| ⁶⁴Cu-C-NOTA | >99% | >99% | >99% | [1] |
| ⁶⁴Cu-3p-C-NE3TA | >99% | >99% | >99% | [1] |
| ⁶⁴Cu-C-DOTA | >99% | >98% | >98% | [1] |
Conclusion
The development of radiolabeled complexes using this compound and its derivatives holds potential for advancing molecular imaging and targeted radiotherapy. The protocols and data presented here provide a comprehensive starting point for researchers. By adapting these generalized methods, it is possible to efficiently synthesize and evaluate novel radiopharmaceuticals. Rigorous optimization of labeling conditions and thorough quality control, including stability assessments, are critical steps to ensure the production of safe and effective agents for preclinical and, ultimately, clinical applications.
References
- 1. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation of Theranostic Copper Radioisotopes with S-Rich Macrocycles: From Radiolabelling of Copper-64 to In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transferrin conjugates of triazacyclononane-based bifunctional NE3TA chelates for PET imaging: Synthesis, Cu-64 radiolabeling, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1,4,8,12-Tetraazacyclopentadecane Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques used to characterize metal complexes of the macrocyclic ligand 1,4,8,12-Tetraazacyclopentadecane (commonly referred to as[1]aneN4). The protocols outlined below are essential for confirming the synthesis, determining the structure, and understanding the physicochemical properties of these complexes, which are of growing interest in coordination chemistry and drug development.[2]
Introduction
This compound is a versatile macrocyclic ligand capable of forming stable complexes with a variety of transition metal ions. The properties and potential applications of these complexes, ranging from catalysis to medicinal chemistry, are intrinsically linked to their structure and coordination geometry. Therefore, rigorous characterization using a suite of analytical techniques is paramount. This document details the application of key analytical methods for the comprehensive analysis of[1]aneN4 complexes.
Synthesis of this compound and its Metal Complexes
A reliable synthetic route to the free ligand is the essential first step. While several methods exist for the synthesis of tetraaza macrocycles, a common approach involves the cyclization of linear polyamines.
Protocol 2.1: Synthesis of this compound ([1]aneN4)
A general method for the synthesis of similar tetraaza macrocycles involves the reaction of a di-primary amine with a di-acyl halide to form a diamide, followed by cyclization with another equivalent of the diamine and subsequent reduction. For 1,4,8,11-tetraazacyclotetradecane-5,12-dione, a related compound, ethylenediamine is reacted with ethyl acrylate.
Protocol 2.2: General Synthesis of Transition Metal Complexes of[1]aneN4
The synthesis of metal complexes of[1]aneN4 is typically achieved by reacting the macrocyclic ligand with a suitable metal salt in a polar solvent. For example, the reaction of [CrCl3(dmf)3] with[1]aneN4 in dimethylformamide (dmf) yields trans-[Cr([1]aneN4)Cl2]Cl.[3]
Experimental Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Add a solution of the desired metal salt (e.g., NiCl2·6H2O, Cu(ClO4)2·6H2O, Co(NO3)2·6H2O) in the same solvent to the ligand solution, typically in a 1:1 molar ratio.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, allow the solution to cool to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, reduce the volume of the solvent by rotary evaporation and induce crystallization by cooling or by the addition of a less polar solvent.
-
The resulting solid complex can be recrystallized from a suitable solvent to obtain high-purity crystals.
Analytical Characterization Techniques
A multi-technique approach is necessary for the unambiguous characterization of[1]aneN4 complexes. The following sections detail the protocols for the most commonly employed analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic[1]aneN4 complexes in solution. ¹H and ¹³C NMR provide information about the symmetry of the complex and the coordination environment of the metal ion.
Protocol 3.1.1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the[1]aneN4 complex in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the complex.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the resonances to specific protons and carbons in the macrocyclic framework. Coordination of the metal ion to the nitrogen atoms of the macrocycle will typically induce shifts in the proton and carbon signals adjacent to the coordination sites.[2]
Table 1: Representative ¹H and ¹³C NMR Data for a Diamagnetic Ni(II)-[1]aneN4 Complex
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.5 - 3.5 | m | -NCH₂- |
| ¹H | 1.5 - 2.0 | m | -CCH₂C- |
| ¹³C | 45 - 55 | - | -NCH₂- |
| ¹³C | 25 - 30 | - | -CCH₂C- |
(Note: Actual chemical shifts will vary depending on the specific complex and solvent.)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the complex and to obtain information about its composition and fragmentation patterns. Electrospray ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used techniques for analyzing metal complexes.[4]
Protocol 3.2.1: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the[1]aneN4 complex (typically 1-10 µM) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min. Acquire the mass spectrum in positive ion mode. The cone voltage can be optimized to control the extent of fragmentation.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the complex. Analyze the isotopic pattern to confirm the elemental composition. Fragmentation patterns can provide information about the lability of ligands.[5][6][7]
Table 2: Expected Mass Spectrometry Data for a Cu(II)-[1]aneN4 Complex
| Ion | m/z (calculated) | m/z (observed) |
|---|---|---|
| [Cu(C₁₁H₂₆N₄)]²⁺ | 138.6 | value |
| [Cu(C₁₁H₂₆N₄)Cl]⁺ | 312.6 | value |
(Note: Observed m/z values will depend on the specific counter-ions and adducts formed.)
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the metal complex, which are sensitive to the coordination geometry and the nature of the metal ion.
Protocol 3.3.1: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a solution of the[1]aneN4 complex in a suitable UV-transparent solvent (e.g., water, methanol, acetonitrile) of a known concentration (typically in the range of 10⁻³ to 10⁻⁵ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-900 nm. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) for each absorption band. d-d transitions, characteristic of transition metal complexes, typically appear in the visible region, while charge-transfer bands are often observed in the UV region.[8][9] The position and intensity of the d-d bands can be used to infer the coordination geometry of the metal center.[10]
Table 3: Representative UV-Vis Absorption Data for[1]aneN4 Complexes
| Metal Ion | λ_max (nm) | ε (M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| Co(II) | ~550, ~480 | ~10-50 | d-d transitions |
| Ni(II) | ~520, ~340 | ~5-20 | d-d transitions |
| Cu(II) | ~580 | ~100-200 | d-d transition |
(Note: These are approximate values and will vary with the specific complex and solvent.)
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a[1]aneN4 complex. It provides precise information about bond lengths, bond angles, and the overall coordination geometry of the metal center.
Protocol 3.4.1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the[1]aneN4 complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, coordination number, and the overall geometry of the complex.
Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry (CV), are used to probe the redox properties of[1]aneN4 complexes. This information is crucial for applications in catalysis and bioinorganic chemistry.
Protocol 3.5.1: Cyclic Voltammetry
-
Sample Preparation: Prepare a solution of the[1]aneN4 complex (typically 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox events of the complex. Vary the scan rate to investigate the reversibility of the redox processes.[1][11][12][13]
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible redox couples. The E₁/₂ value provides information about the thermodynamic stability of the different oxidation states of the metal complex.
Table 4: Representative Cyclic Voltammetry Data for a Cu(II)/Cu(I)-[1]aneN4 Redox Couple
| Parameter | Value |
|---|---|
| E_pc (V) | value |
| E_pa (V) | value |
| E₁/₂ (V) | value |
| ΔE_p (mV) | value |
(Note: Potentials are typically reported versus a reference electrode and will depend on the solvent and supporting electrolyte.)
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of[1]aneN4 complexes and a conceptual signaling pathway for their potential application in drug development.
Caption: Experimental workflow for synthesis and characterization.
Caption: Conceptual signaling pathway for drug development.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromium(III) complexes of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The visible spectra of Co(II) complexes [wwwchem.uwimona.edu.jm]
- 11. researchgate.net [researchgate.net]
- 12. electrochemsci.org [electrochemsci.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Kinetics of Complexation with 1,4,8,12-Tetraazacyclopentadecane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,4,8,12-Tetraazacyclopentadecane is a macrocyclic polyamine that acts as a potent chelating agent, forming stable complexes with various metal ions.[1][2] The study of the kinetics of complexation is crucial for understanding the mechanism of formation and the stability of these complexes, which is essential for applications in areas such as drug delivery, diagnostic imaging, and catalysis.[2] These application notes provide detailed protocols for investigating the kinetics of metal ion complexation with this compound using common analytical techniques.
Core Experimental Techniques
The kinetic and thermodynamic parameters of the complexation reaction between a metal ion (Mⁿ⁺) and this compound (L) can be described by the following equilibrium:
Mⁿ⁺ + L ⇌ [ML]ⁿ⁺
The key parameters to be determined are the association rate constant (kₐ), the dissociation rate constant (kₔ), and the stability constant (Kₛ), where Kₛ = kₐ/kₔ.
Three primary techniques are detailed here for the comprehensive study of these parameters:
-
Stopped-Flow Spectrophotometry: For measuring rapid kinetics of complex formation.[3][4][5]
-
Potentiometric Titration: For determining the stability constants of the metal complexes.[6][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For probing the structural and dynamic aspects of the complexation.[11][12][13][14]
Experimental Protocols
Protocol 1: Kinetic Analysis using Stopped-Flow Spectrophotometry
This technique is ideal for studying fast reactions that occur on the millisecond to second timescale by rapidly mixing the reactants.[3][15] The change in absorbance or fluorescence upon complex formation is monitored over time.[3][4]
Materials:
-
Stopped-flow spectrophotometer
-
Solutions of this compound in a suitable buffer
-
Solutions of the metal salt (e.g., nitrates or perchlorates to avoid coordinating anions) in the same buffer
-
The chosen buffer (e.g., MES, HEPES) at a specific pH and ionic strength
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of metal ion solutions at different concentrations. The concentration of the metal ion should typically be in excess of the ligand concentration to ensure pseudo-first-order conditions.
-
Ensure all solutions are prepared in the same buffer and at a constant ionic strength.
-
-
Instrument Setup:
-
Set the stopped-flow instrument to the desired temperature.
-
Select a wavelength for monitoring the reaction where the complex has a significantly different absorbance from the reactants. If no suitable absorbance band exists, a fluorescent probe that is displaced upon complexation can be used.[16]
-
-
Data Acquisition:
-
Load one syringe of the stopped-flow apparatus with the ligand solution and the other with the metal ion solution.[3]
-
Initiate the rapid mixing of the two solutions. The instrument will automatically trigger data collection upon stopping the flow.[4]
-
Record the change in absorbance or fluorescence as a function of time until the reaction reaches completion.
-
Repeat the experiment with varying concentrations of the metal ion.
-
-
Data Analysis:
-
The observed rate constant (kₒₑₛ) for the formation of the complex under pseudo-first-order conditions is determined by fitting the kinetic traces to a single exponential function.
-
A plot of kₒₑₛ versus the concentration of the metal ion ([Mⁿ⁺]) should be linear. The slope of this plot gives the second-order rate constant (kₐ), and the y-intercept corresponds to the first-order dissociation rate constant (kₔ).
-
Protocol 2: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes by measuring the change in pH upon complex formation.[6][7][9][10]
Materials:
-
pH meter with a glass electrode
-
Autotitrator or a precision burette
-
Thermostatted titration vessel
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a carbonate-free strong base (e.g., NaOH)
-
Solution of this compound
-
Solution of the metal salt
-
Background electrolyte (e.g., KCl or NaNO₃) to maintain constant ionic strength
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Constants:
-
Titrate a solution of the ligand and a known excess of strong acid with the standardized strong base.
-
Record the pH as a function of the volume of base added.
-
The protonation constants of the ligand can be calculated from this titration curve.
-
-
Complex Stability Constants:
-
Prepare a solution containing the ligand, the metal ion, and a known excess of strong acid.
-
Titrate this solution with the standardized strong base, recording the pH at each addition.
-
The presence of the metal ion will shift the titration curve compared to the ligand-only titration.
-
-
Data Analysis:
-
The stability constants are determined by analyzing the titration data using specialized software that fits the data to a model of all protonation and complexation equilibria in the solution.
-
Protocol 3: Structural and Dynamic Studies by NMR Spectroscopy
NMR spectroscopy provides detailed information about the structure of the complex and the dynamics of the complexation process.[11][12][13][14]
Materials:
-
High-resolution NMR spectrometer
-
NMR tubes
-
Deuterated solvents (e.g., D₂O)
-
Solutions of the ligand and the metal salt in the deuterated solvent
Procedure:
-
Sample Preparation:
-
Prepare a series of NMR samples with a constant concentration of the ligand and varying concentrations of the metal ion.
-
-
NMR Titration:
-
Acquire ¹H and ¹³C NMR spectra for each sample.
-
Monitor the changes in the chemical shifts of the ligand's protons and carbons upon addition of the metal ion.
-
-
Data Analysis:
-
Significant changes in the chemical shifts indicate the formation of a complex.
-
The stoichiometry of the complex and the binding constant can be determined by plotting the change in chemical shift against the metal-to-ligand molar ratio.
-
For systems in fast exchange on the NMR timescale, a single weight-averaged signal is observed, while for slow exchange, separate signals for the free and bound ligand are seen.[17]
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison.
Table 1: Kinetic Parameters for the Complexation of a Metal Ion (Mⁿ⁺) with this compound
| Metal Ion (Mⁿ⁺) | Temperature (°C) | Ionic Strength (M) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) |
| Cu²⁺ | 25 | 0.1 | Value | Value |
| Ni²⁺ | 25 | 0.1 | Value | Value |
| Zn²⁺ | 25 | 0.1 | Value | Value |
| Gd³⁺ | 25 | 0.1 | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Table 2: Stability Constants (log Kₛ) for Metal Complexes of this compound
| Metal Ion (Mⁿ⁺) | Temperature (°C) | Ionic Strength (M) | log Kₛ |
| Cu²⁺ | 25 | 0.1 | Value |
| Ni²⁺ | 25 | 0.1 | Value |
| Zn²⁺ | 25 | 0.1 | Value |
| Gd³⁺ | 25 | 0.1 | Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data. Stability constants for similar macrocyclic ligands can be very high, for example, log K for Cu(II) with a cyclam derivative can be around 27.[18]
Visualizations
The following diagrams illustrate the experimental workflow and the general mechanism of complexation.
References
- 1. 1,4,8,12-四氮杂环十五烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Stopped Flow FAQs [photophysics.com]
- 4. agilent.com [agilent.com]
- 5. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. researchgate.net [researchgate.net]
- 8. On potentiometric titration curves in complexometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 13. Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 16. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4,8,12-Tetraazacyclopentadecane (aneN4) as a Ligand in Medicinal Inorganic Chemistry
Application Notes and Protocols: 1,4,8,12-Tetraazacyclopentadecane ([1]aneN4) as a Ligand in Medicinal Inorganic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, denoted as[1]aneN4, is a macrocyclic polyamine ligand that forms stable complexes with a variety of metal ions.[2] Its unique 15-membered ring structure provides a versatile coordination environment, making its metal complexes promising candidates for various applications in medicinal inorganic chemistry. These applications primarily fall into three categories: anticancer agents, diagnostic imaging contrast agents (MRI), and radiopharmaceuticals for both imaging and therapy. The ability of the macrocycle to be functionalized with pendant arms allows for the fine-tuning of the physicochemical properties of the resulting metal complexes, enhancing their stability, solubility, and biological targeting capabilities.[2]
Application Note 1: Anticancer Agents
Metal complexes utilizing[1]aneN4 and its derivatives have emerged as potential anticancer therapeutics. Copper(II) complexes, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death (apoptosis).
Mechanism of Action: ROS-Mediated Apoptosis
Copper is an essential micronutrient, but in excess, it can be toxic to cancer cells.[3] Copper complexes can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. This surge in intracellular ROS disrupts the cellular redox balance, leading to oxidative damage of key biomolecules like DNA, lipids, and proteins.[4][5][6]
The resulting mitochondrial membrane potential disruption can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then contributes to the formation of the apoptosome. The apoptosome activates initiator caspase-9, which in turn activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[7][8] Some copper complexes have also been shown to directly inhibit caspase-3, pushing cells towards a caspase-independent form of cell death known as paraptosis, characterized by extensive cytoplasmic vacuolization.[9][10]
Signaling Pathway: Copper Complex-Induced Apoptosis
Caption: ROS-mediated intrinsic apoptosis pathway induced by a copper-[1]aneN4 complex.
Quantitative Data: Cytotoxicity of Metal Complexes
The table below presents representative half-maximal inhibitory concentration (IC50) values for various metal complexes against different cancer cell lines, illustrating their cytotoxic potential. Lower IC50 values indicate higher potency. Note: Data for[1]aneN4 complexes are limited; these values are for illustrative purposes to show typical data presentation for this class of compounds.
| Complex Type | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) |
| Cu(II)-Quercetin Complex | MCF-7 (Breast) | 16 | - |
| Ru(III) Complex | HeLa (Cervical) | 137 | - |
| Pd(II) Complex | MDA-MB-231 (Breast) | 0.09 | Cisplatin (varies) |
| Cu(II)-Thiosemicarbazone | HepG2 (Liver) | 25.0 ± 0.45 | Cisplatin (varies) |
| Ga(III)-Hydroxyflavone | LoVo (Colon) | Varies | Cisplatin (varies) |
Data sourced from various studies for illustrative purposes.[11][12][13]
Application Note 2: Magnetic Resonance Imaging (MRI) Contrast Agents
Gadolinium(III) complexes are widely used as contrast agents in MRI to enhance image quality.[1][14] The paramagnetic Gd(III) ion shortens the T1 relaxation time of nearby water protons, leading to a brighter signal in T1-weighted images.[15] Ligands like[1]aneN4 and its derivatives, particularly those with carboxylate pendant arms (analogous to DOTA), are excellent chelators for Gd(III). They form highly stable complexes, which is crucial to prevent the release of toxic free Gd(III) ions in vivo.
The efficacy of an MRI contrast agent is measured by its relaxivity (r1), expressed in units of s⁻¹·mM⁻¹. Higher relaxivity allows for better contrast enhancement at lower doses.[16][17] Relaxivity is influenced by the number of water molecules coordinated to the gadolinium ion and the rotational correlation time of the complex.[14]
Workflow: Development of a[1]aneN4-based MRI Contrast Agent
References
- 1. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative stress induced by a copper-thiosemicarbazone complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural features of caspase-activating complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper binding agents acting as copper ionophores lead to caspase inhibition and paraptotic cell death in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cn.aminer.org [cn.aminer.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cjur.ca [cjur.ca]
- 15. iris.uniroma1.it [iris.uniroma1.it]
- 16. Evolving Characteristics of Gadolinium-Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evolving Characteristics of Gadolinium‐Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,8,12-Tetraazacyclopentadecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4,8,12-Tetraazacyclopentadecane, also known as[1]aneN4.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Richman-Atkins method. This synthetic route typically involves three key stages:
-
Tosylation: Protection of the precursor linear tetraamine, N,N'-bis(3-aminopropyl)ethylenediamine, with p-toluenesulfonyl (tosyl) groups.
-
Cyclization: Intramolecular cyclization of the tosylated linear tetraamine with a suitable dielectrophile to form the protected macrocycle, N,N',N'',N'''-tetratosyl-1,4,8,12-tetraazacyclopentadecane.
-
Detosylation: Removal of the tosyl protecting groups to yield the final product.
Q1: My yield for the tosylation of the linear tetraamine is low. What are the common causes and how can I improve it?
A1: Low yields in the tosylation step are often due to incomplete reaction or side reactions. Here are some common causes and troubleshooting tips:
-
Inadequate Base: Ensure a sufficient amount of a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH) is used to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to the protonation of the amine, rendering it unreactive towards tosyl chloride.
-
Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction and minimize side product formation. Allowing the temperature to rise can lead to the formation of over-tosylated or polymeric byproducts.
-
Purity of Reagents: Use high-purity linear tetraamine and tosyl chloride. Impurities in the starting materials can interfere with the reaction.
-
Slow Addition of Tosyl Chloride: Add the tosyl chloride solution dropwise to the solution of the tetraamine and base. A rapid addition can lead to localized high concentrations of tosyl chloride, promoting side reactions.
-
Moisture: The reaction should be carried out under anhydrous conditions as tosyl chloride can react with water.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Base | Pyridine, Triethylamine, or NaOH | Incomplete reaction, amine protonation |
| Temperature | 0-5 °C | Increased side product formation |
| Reagent Purity | High purity | Interference from impurities |
| Addition Rate | Slow, dropwise | Localized high concentration, side reactions |
| Atmosphere | Anhydrous | Hydrolysis of tosyl chloride |
Q2: The cyclization step is giving me a low yield of the desired macrocycle. What can I do to optimize this?
A2: The cyclization step is critical and often challenging due to the competition between intramolecular cyclization and intermolecular polymerization. Here are key factors to consider:
-
High-Dilution Conditions: The principle of high dilution is crucial to favor the intramolecular reaction. This is typically achieved by the slow addition of the reactants to a large volume of solvent. This maintains a very low concentration of the reactants, minimizing the chances of two molecules reacting with each other.
-
Choice of Base and Solvent: A strong base, such as cesium carbonate or sodium hydride, is often used to deprotonate the tosylamides. Anhydrous N,N-dimethylformamide (DMF) is a common solvent for this reaction. The solvent must be completely dry.
-
Reaction Temperature: The reaction is often heated (e.g., to around 80-100 °C) to promote the reaction, but the optimal temperature should be determined experimentally.
-
Purity of the Tosylated Precursor: Ensure the N,N',N'',N'''-tetratosyl linear tetraamine is pure before proceeding to the cyclization step. Impurities can lead to the formation of undesired side products.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Concentration | High dilution (slow addition to large solvent volume) | Increased polymerization, low yield |
| Base | Cesium Carbonate or Sodium Hydride | Incomplete deprotonation |
| Solvent | Anhydrous DMF | Side reactions with water |
| Temperature | 80-100 °C (optimize experimentally) | Slow reaction or decomposition |
Q3: The detosylation step is proving difficult, with low yields and product degradation. What are the best practices for this step?
A3: Detosylation of N-tosyl amides is notoriously challenging and often requires harsh conditions, which can lead to low yields and decomposition of the desired macrocycle.
-
Traditional Methods (Harsh Conditions):
-
Concentrated Sulfuric Acid: Heating the tosylated macrocycle in concentrated sulfuric acid (e.g., 98%) at high temperatures (100-150 °C) for an extended period (24-48 hours) is a common method. However, this can lead to charring and degradation.
-
HBr in Acetic Acid with Phenol: Refluxing in a mixture of hydrobromic acid in acetic acid with phenol as a scavenger is another established method. This can also be corrosive and lead to side products.[2]
-
-
Milder, Modern Alternatives:
-
Reductive Cleavage: Using reducing agents like sodium in liquid ammonia or sodium naphthalenide can be effective but requires specialized equipment and careful handling.
-
Microwave-Assisted Detosylation: Microwave irradiation in concentrated sulfuric acid has been shown to dramatically reduce the reaction time from days to minutes, potentially improving the yield by minimizing degradation.
-
-
Work-up and Purification: After the reaction, careful neutralization of the strong acid is critical. The product is often isolated as a salt (e.g., hydrochloride or hydrobromide) and may require purification by recrystallization or chromatography.
| Method | Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | 100-150 °C, 24-48 h | Established method | Harsh, low yield, degradation |
| HBr/Acetic Acid/Phenol | Reflux | Established method | Corrosive, side products |
| Microwave-Assisted | Conc. H₂SO₄, minutes | Rapid reaction, potentially higher yield | Requires specific equipment |
| Reductive Cleavage | Na/liq. NH₃ | Milder conditions | Specialized setup, handling of reagents |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound based on the Richman-Atkins methodology. Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Step 1: Synthesis of N,N',N'',N'''-Tetratosyl-N,N'-bis(3-aminopropyl)ethylenediamine
-
To a solution of N,N'-bis(3-aminopropyl)ethylenediamine (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and aqueous sodium hydroxide, cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (4.2 equivalents) in the same solvent dropwise over a period of 2-3 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) to obtain the pure tetratosyl derivative.
Expected Yield: 70-85%
Step 2: Synthesis of N,N',N'',N'''-Tetratosyl-1,4,8,12-Tetraazacyclopentadecane
-
To a large volume of anhydrous DMF, add a strong base such as cesium carbonate (2.5 equivalents). Heat the suspension to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the N,N',N'',N'''-tetratosyl-N,N'-bis(3-aminopropyl)ethylenediamine (1 equivalent) and a suitable dielectrophile such as 1,3-dibromopropane or 1,3-propanediol ditosylate (1 equivalent) in a smaller volume of anhydrous DMF.
-
Using a syringe pump, add the solution of the tosylated amine and dielectrophile to the hot suspension of cesium carbonate in DMF over a period of 8-12 hours to maintain high-dilution conditions.
-
After the addition is complete, continue heating and stirring the reaction mixture for an additional 12-24 hours.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under reduced pressure (high vacuum).
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the tosylated macrocycle.
Expected Yield: 40-60%
Step 3: Detosylation to Yield this compound
Method A: Concentrated Sulfuric Acid
-
Carefully add the N,N',N'',N'''-tetratosyl-1,4,8,12-tetraazacyclopentadecane to concentrated (98%) sulfuric acid at room temperature.
-
Heat the mixture to 120-140 °C and stir for 24-48 hours.
-
Cool the reaction mixture in an ice bath and slowly and carefully quench by pouring it onto crushed ice.
-
Basify the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide, keeping the mixture cool in an ice bath.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or by conversion to its hydrochloride salt.
Method B: HBr in Acetic Acid
-
To a solution of the tosylated macrocycle in glacial acetic acid, add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH) and a scavenger such as phenol.
-
Heat the mixture to reflux (around 110-120 °C) for 24-48 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a base (e.g., aqueous NaOH) to neutralize the acid and then extract the product with an organic solvent.
-
Purify as described in Method A.
Expected Yield (for both methods): 30-50% (can be lower due to product degradation)
Data Presentation
Table 1: Summary of Typical Yields for the Synthesis of this compound
| Synthesis Step | Precursor | Product | Typical Yield (%) |
| Tosylation | N,N'-bis(3-aminopropyl)ethylenediamine | N,N',N'',N'''-Tetratosyl-N,N'-bis(3-aminopropyl)ethylenediamine | 70 - 85 |
| Cyclization | Tosylated linear tetraamine & 1,3-dihalopropane | N,N',N'',N'''-Tetratosyl-1,4,8,12-tetraazacyclopentadecane | 40 - 60 |
| Detosylation | Tosylated macrocycle | This compound | 30 - 50 |
Visualizations
Caption: General workflow for the Richman-Atkins synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis process.
References
Technical Support Center: Purification of 1,4,8,12-Tetraazacyclopentadecane
Welcome to the technical support center for the purification of 1,4,8,12-Tetraazacyclopentadecane ([1]aneN₄). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high purity of this versatile macrocycle.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its chemical nature as a polyamine. Its basicity and high polarity can lead to several issues during common purification techniques:
-
Column Chromatography: Strong interactions between the basic amine groups and the acidic silanol groups of standard silica gel are common. This can result in significant peak tailing, poor separation from impurities, and low recovery of the desired product.[2][3]
-
Recrystallization: Finding a suitable solvent or solvent system that effectively dissolves the compound at high temperatures but allows for good crystal formation upon cooling can be difficult due to its polarity.
-
Handling: The compound can be hygroscopic and may absorb atmospheric carbon dioxide, forming carbonate salts which can complicate purification and analysis.
Q2: What are the common impurities I might encounter?
Impurities in a synthesis of this compound can include:
-
Starting Materials: Unreacted precursors such as diethylenetriamine and 1,3-dibromopropane (or their equivalents depending on the synthetic route).
-
Oligomeric Byproducts: Linear polyamines or smaller/larger macrocyclic rings formed from incomplete or side reactions.
-
Solvent Adducts: Residual solvents from the reaction or workup that may be difficult to remove.
-
Degradation Products: The compound may be susceptible to degradation under harsh purification conditions.
Q3: What analytical techniques are recommended to assess the purity of this compound?
To accurately determine the purity of your compound, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and identification of organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Particularly with an appropriate column and mobile phase, HPLC can provide quantitative information on purity.
Troubleshooting Guides
Column Chromatography
Problem 1: Significant peak tailing on a silica gel column.
-
Cause: Strong interaction between the basic amine groups of the tetraazamacrocycle and the acidic silanol groups on the silica surface.[2]
-
Solutions:
-
Mobile Phase Modification: Add a basic modifier to the eluent to compete for binding sites on the silica gel.[3][4] Common choices include:
-
Triethylamine (TEA): Typically 0.5-2% (v/v) in a dichloromethane/methanol or chloroform/methanol mobile phase.
-
Ammonium Hydroxide: A solution of ~2% 7N NH₃ in methanol can be effective for highly basic compounds.
-
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography: While less common for this type of compound, C18 columns can be used with an appropriate mobile phase, often containing an ion-pairing agent.
-
Problem 2: Low or no recovery of the compound from the column.
-
Cause: Irreversible adsorption of the highly polar compound onto the silica gel stationary phase.
-
Solutions:
-
Increase Eluent Polarity Drastically: After eluting less polar impurities, a steep gradient to a highly polar mobile phase (e.g., 80:18:2 DCM/MeOH/NH₄OH) can be used to "strip" the compound from the column.
-
Use a Different Stationary Phase: As mentioned above, basic alumina or amine-functionalized silica will have weaker interactions, leading to better recovery.
-
Problem 3: Poor separation of the desired product from a closely eluting impurity.
-
Cause: Insufficient selectivity of the chromatographic system.
-
Solutions:
-
Optimize Mobile Phase: Systematically vary the solvent ratio in your eluent. Sometimes a small change in polarity can significantly improve resolution.
-
Try a Different Solvent System: Switching to a different solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and improve separation.
-
Use a Higher-Performance Stationary Phase: Employing silica gel with a smaller particle size (flash chromatography) can provide higher resolution.
-
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
This protocol is a general guideline and should be optimized for your specific crude material.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 dichloromethane/methanol).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the solvent drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. If solubility is low, a small amount of a more polar solvent can be used. Carefully load the sample onto the top of the column.
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 98:2:0.5 dichloromethane/methanol/triethylamine) to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol and triethylamine (e.g., to 95:5:0.5, then 90:10:1).
-
Collect fractions and monitor by TLC (using a similar solvent system with a basic modifier) to identify the fractions containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Finding an ideal recrystallization solvent requires experimentation. A good starting point is a solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Potential solvents include acetonitrile, methanol, ethanol, or mixtures such as ethanol/water or acetone/hexane.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude material until it is fully dissolved.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To induce further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods for Polyamines
| Purification Method | Stationary/Solvent Phase | Advantages | Disadvantages | Typical Purity |
| Silica Gel Chromatography | Silica Gel / DCM:MeOH:TEA | Readily available, well-understood | Peak tailing, low recovery for basic compounds | >95% (with optimization) |
| Alumina Chromatography | Basic or Neutral Alumina / Various | Good for basic compounds, less acidity | Can have lower resolution than silica | >97% |
| Amine-Functionalized Silica | Amino-SiO₂ / Hexane:EtOAc | Excellent for basic amines, no tailing | More expensive than bare silica | >98% |
| Recrystallization | Various (e.g., Acetonitrile) | Potentially high purity, scalable | Finding a suitable solvent can be difficult | >99% (if successful) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for peak tailing in column chromatography.
References
Technical Support Center: Synthesis of Tetraazamacrocycles
Welcome to the technical support center for the synthesis of tetraazamacrocycles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: My macrocyclization reaction yield is very low. What are the common causes?
A1: Low yields in macrocyclization reactions are a frequent issue and can stem from several factors:
-
Intermolecular Oligomerization: This is the most common side reaction, where linear starting materials react with each other to form dimers, trimers, and higher-order polymers instead of cyclizing. This is often favored at high concentrations.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of reagents or catalysts.
-
Starting Material Purity: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or inhibition of the desired cyclization.
-
Product Decomposition: The target macrocycle may be unstable under the reaction or workup conditions, especially if harsh reagents or high temperatures are used for deprotection steps.
-
Steric Hindrance: Bulky groups on the precursor molecule can sterically hinder the ends of the molecule from coming together for cyclization.
Q2: I am observing significant amounts of oligomeric byproducts. How can I favor the intramolecular cyclization?
A2: To favor the desired intramolecular cyclization over intermolecular oligomerization, the high-dilution principle is the most effective strategy.[1] This involves maintaining a very low concentration of the reactive precursor throughout the reaction. This can be achieved by:
-
Using a large volume of solvent.
-
Employing a syringe pump to slowly add the reactants to the reaction vessel over an extended period. This ensures that the concentration of the reactant at any given moment is extremely low, thus minimizing the probability of intermolecular reactions.[1][2]
Q3: What are bicyclic compounds, and why are they forming as side products?
A3: Bicyclic side products are molecules where an additional bond has formed across the macrocyclic ring, creating two fused or bridged rings. This can occur through several mechanisms:
-
Intramolecular Bridging: If the linear precursor has reactive functional groups that can react with each other in an alternative cyclization pathway.
-
Transannular Reactions: After the macrocycle has formed, a reactive group on one side of the ring can react with a group on the opposite side.
-
Rearrangements: Under certain conditions, the initial macrocycle may undergo rearrangement to a more thermodynamically stable bicyclic structure.
Q4: Are there common side reactions associated with the use of tosyl protecting groups in the Richman-Atkins synthesis?
A4: Yes, while tosyl groups are effective for activating amines for cyclization, they can participate in side reactions. A notable side reaction is the nucleophilic substitution of the tosylate group by other nucleophiles present in the reaction mixture, such as halide ions (e.g., chloride), which can lead to the formation of undesired chlorinated byproducts.[3] Additionally, the harsh acidic conditions often required for tosyl deprotection can lead to degradation of sensitive macrocycles.
Q5: What are the potential side reactions when using a Curtius rearrangement for macrocyclization?
A5: The Curtius rearrangement proceeds through a highly reactive isocyanate intermediate, which is the primary source of potential side reactions.[4][5][6]
-
Dimerization or Trimerization of the Isocyanate: The isocyanate can react with itself to form dimers or trimers, especially at higher concentrations.[7]
-
Reaction with Nucleophilic Solvents: If the solvent is nucleophilic (e.g., alcohols, water), it can react with the isocyanate to form carbamates or unstable carbamic acids, which can then decompose.[5]
-
Intramolecular Reactions: The isocyanate group can undergo undesired intramolecular reactions with other functional groups within the molecule, leading to bicyclic or other rearranged products.[8]
-
Photochemical Side Reactions: If a photochemical Curtius rearrangement is used, the intermediate nitrene can undergo insertion reactions with C-H bonds in the solvent or the substrate itself.[4]
Troubleshooting Guides
Issue 1: Low Yield in Richman-Atkins Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Majority of starting material unreacted | 1. Ineffective base. 2. Low reaction temperature. 3. Deactivated tosylate leaving group. | 1. Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃ is often more effective than K₂CO₃). Ensure the base is dry. 2. Increase the reaction temperature, typically to 80-120 °C in DMF. 3. Ensure the quality of the tosylated starting material. |
| TLC/LC-MS shows a smear of higher molecular weight species | Oligomerization due to high concentration. | 1. Implement high-dilution conditions by slow addition of reactants using a syringe pump into a large volume of pre-heated solvent.[2] 2. Reduce the overall concentration of the reactants. |
| Desired product forms, but degrades during deprotection | Harsh deprotection conditions (conc. H₂SO₄ or HBr/AcOH). | 1. Consider alternative protecting groups that can be removed under milder conditions, such as nosyl (Ns) or 2-trimethylsilylethanesulfonyl (SES) groups.[3] 2. Carefully control the temperature and duration of the deprotection step. |
Issue 2: Byproduct Formation in Metal-Templated Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of multiple isomers | Lack of sufficient pre-organization by the template ion. | 1. Screen different metal template ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺) as their ionic radii and coordination geometries can influence the stereochemical outcome. 2. Modify the structure of the linear precursor to introduce conformational rigidity that favors the formation of the desired isomer. |
| Difficulty in removing the template metal ion | Strong coordination of the metal ion by the macrocycle. | 1. Use a stronger demetalation agent (e.g., excess KCN in a well-ventilated fume hood, or Na₂S). 2. Perform the demetalation under an inert atmosphere to prevent oxidation. 3. Consider using a metal ion that is known to form more labile complexes. |
| Incomplete cyclization | Incorrect stoichiometry or geometry of the metal-ligand complex. | 1. Ensure a 1:1 stoichiometry between the metal ion and the linear precursor. 2. Verify that the chosen metal ion adopts the correct coordination geometry to bring the reactive ends of the precursor into proximity. |
Data Presentation
Table 1: Effect of Reactant Concentration on Macrocycle vs. Oligomer Yield
| Concentration of Precursor | Yield of Macrocycle (%) | Yield of Oligomers (%) | Reference |
| 0.1 M | 20-30 | 70-80 | General observation |
| 0.01 M | 50-60 | 40-50 | General observation |
| 0.001 M (High Dilution) | > 80 | < 20 | [2] |
Note: Yields are approximate and highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Richman-Atkins Cyclization under High Dilution
This protocol is a general guideline for the cyclization of a linear N,N'-ditosylated diamine with a diol-ditosylate.
Materials:
-
N,N'-bis(p-toluenesulfonyl)alkanediamine (1.0 eq)
-
Alkanediol bis(p-toluenesulfonate) (1.0 eq)
-
Anhydrous cesium carbonate (Cs₂CO₃) (5.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Add a large volume of anhydrous DMF to the flask (to achieve a final concentration of ~0.001 M) and heat to 90 °C.
-
Add the cesium carbonate to the hot DMF.
-
In separate volumetric flasks, dissolve the N,N'-bis(p-toluenesulfonyl)alkanediamine and the alkanediol bis(p-toluenesulfonate) in anhydrous DMF.
-
Using two separate syringe pumps, add the two solutions of the reactants simultaneously to the stirred suspension of cesium carbonate in DMF over a period of 12-24 hours.
-
After the addition is complete, continue to stir the reaction mixture at 90 °C for an additional 12 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials and the formation of the desired product.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography or fractional crystallization.
Protocol 2: Purification of Tetraazamacrocycles from Oligomeric Byproducts by Fractional Crystallization
This method is effective when there is a significant difference in solubility between the desired macrocycle and the oligomeric side products.
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the macrocycle has moderate solubility and the oligomers are less soluble (e.g., xylene, toluene, or a mixed solvent system).
-
Slowly cool the solution to room temperature. The less soluble oligomers should start to precipitate.
-
Filter the mixture to remove the precipitated oligomers.
-
Concentrate the filtrate by partially evaporating the solvent.
-
Allow the concentrated solution to cool slowly, first to room temperature and then in a refrigerator or freezer.
-
The desired macrocycle should crystallize out. Collect the crystals by filtration.
-
The purity of the crystals can be improved by repeating the crystallization process (recrystallization). Check the purity of each fraction by TLC or LC-MS.[9]
Visualizations
Logical Workflow for Troubleshooting Low Macrocyclization Yield
Caption: A decision-making workflow for diagnosing and addressing low yields in tetraazamacrocycle synthesis.
Reaction Pathways: Intramolecular Cyclization vs. Intermolecular Oligomerization
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 8. Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03197D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Oxidation in 1,4,8,12-Tetraazacyclopentadecane Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of 1,4,8,12-tetraazacyclopentadecane ([1]aneN₄) metal complexes. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter during your research.
Troubleshooting Guide: Common Oxidation-Related Issues
| Problem | Potential Cause | Recommended Solution |
| Color change of the complex in solution or as a solid (e.g., to brown or black). | Oxidation of the metal center or the ligand. | Immediately transfer the complex to an inert atmosphere (glovebox or Schlenk line). Store under argon or nitrogen. For solutions, use deoxygenated solvents. |
| Inconsistent or non-reproducible experimental results (e.g., in catalytic activity, spectroscopic data). | Partial oxidation of the complex, leading to a mixture of species. | Re-purify the complex under inert conditions. Ensure all subsequent handling is performed using rigorous air-free techniques. |
| Appearance of new, unidentified peaks in NMR, UV-Vis, or Mass Spectrometry. | Formation of oxidation byproducts. | Characterize the byproducts to understand the degradation pathway. Implement preventative measures such as using deoxygenated solvents and working under an inert atmosphere. |
| Loss of biological activity or therapeutic efficacy. | Oxidation of the active metal complex. | Review storage and handling procedures. Consider the addition of antioxidants if compatible with the application. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the oxidation of this compound metal complexes?
A1: The primary factors include:
-
Exposure to atmospheric oxygen: The metal center, especially if it's a redox-active transition metal (e.g., Fe, Co, Cu), can be oxidized by O₂.
-
Presence of oxidizing agents: Contaminants in solvents or reagents can act as oxidants.
-
Exposure to light: Photochemical processes can induce oxidation.[2]
-
Inappropriate pH: The stability of the complex can be pH-dependent, and certain pH ranges may favor oxidation.[3]
-
Elevated temperatures: Higher temperatures can accelerate the rate of oxidation.
Q2: How can I visually identify if my this compound metal complex has oxidized?
A2: A common sign of oxidation is a noticeable color change. For many transition metal complexes, oxidation leads to a darkening of the color, often turning brown or black. In solution, the solution may become turbid or form a precipitate. However, visual inspection is not always sufficient, and spectroscopic methods (UV-Vis, NMR, EPR) are recommended for definitive assessment.
Q3: What is the best way to store these complexes to prevent oxidation?
A3: The ideal storage method is in a solid state within a sealed vial under an inert atmosphere (argon or nitrogen) in a dark, cool place, preferably inside a glovebox. If a glovebox is not available, a Schlenk flask or a vial sealed with a gas-tight septum under a positive pressure of inert gas is a suitable alternative.
Q4: Are there any chemical additives that can help prevent oxidation?
A4: Yes, in some cases, antioxidants can be used to protect the complex from oxidation, particularly in solution.[4][5][6][7][8][9][10] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with the complex's intended application. Common antioxidants include ascorbic acid or tocopherol derivatives. It is crucial to test for compatibility and potential interactions.
Q5: Can the ligand itself undergo oxidation?
A5: While the metal center is often the primary site of oxidation, the saturated tetraaza macrocyclic ligand can also be susceptible to oxidative dehydrogenation, especially in the presence of strong oxidizing agents, which can lead to the formation of imine functionalities.[11]
Quantitative Data: Stability of Tetraaza Macrocyclic Metal Complexes
| Metal Ion | Ligand | Log K | Reference |
| Ni²⁺ | 1,4,7,10-tetraazacyclododecane (cyclen) | 16.4 | [13] |
| Ni²⁺ | 1,4,7,10-tetraazacyclotridecane | 17.98 | [13] |
| Ni²⁺ | 1,4,8,11-tetraazacyclotetradecane (cyclam) | 22.2 | [12] |
| Cu²⁺ | 1,4,8,11-tetraazacyclotetradecane (cyclam) | 27.2 | [12] |
| Zn²⁺ | 1,4,8,11-tetraazacyclotetradecane (cyclam) | 15.5 | [12] |
| Cd²⁺ | 1,4,8,11-tetraazacyclotetradecane (cyclam) | 14.3 | [12] |
| Pb²⁺ | 1,4,8,11-tetraazacyclotetradecane (cyclam) | 10.9 | [12] |
Experimental Protocols
Protocol 1: Handling of Air-Sensitive this compound Metal Complexes using a Schlenk Line
This protocol outlines the basic steps for manipulating air-sensitive metal complexes to prevent oxidation.
Materials:
-
Schlenk flask containing the metal complex
-
Deoxygenated solvents (see Protocol 2)
-
Schlenk line with dual vacuum and inert gas (N₂ or Ar) manifold
-
Cannula (double-tipped needle)
-
Syringes and needles (oven-dried)
-
Septa
Procedure:
-
System Preparation: Ensure the Schlenk line is properly set up and the inert gas is flowing through the bubbler, indicating a positive pressure.
-
Flask Connection: Attach the Schlenk flask containing your complex to the inert gas line.
-
Purging the Flask: Carefully evacuate the flask by switching the stopcock to the vacuum line for a few seconds, then refill with inert gas. Repeat this "evacuate-refill" cycle 3-5 times to ensure a completely inert atmosphere.
-
Dissolving the Solid: If you need to make a solution, add deoxygenated solvent via a cannula or a gas-tight syringe.
-
Transferring Solutions: To transfer the solution, use a cannula. Insert one end of the cannula through the septum of the flask containing the solution and the other end into the receiving flask (which has also been purged with inert gas). Apply a slight positive pressure of inert gas to the headspace of the sending flask to push the liquid through the cannula.
Protocol 2: Deoxygenation of Solvents
This protocol describes the "freeze-pump-thaw" method, which is highly effective for removing dissolved oxygen from solvents.[14][15]
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask
-
High-vacuum line
-
Liquid nitrogen
-
Dewar flask
Procedure:
-
Freezing: Place the Schlenk flask containing the solvent in a Dewar filled with liquid nitrogen. Allow the solvent to freeze completely.
-
Pumping: Once frozen, open the flask to the high-vacuum line and evacuate for 10-15 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thawing: Close the flask to the vacuum line and remove it from the liquid nitrogen. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete deoxygenation.
-
Storage: After the final cycle, backfill the flask with an inert gas (N₂ or Ar) and store the deoxygenated solvent under a positive pressure of this gas.
Visualizations
Caption: Decision workflow for handling and storing complexes.
Caption: Troubleshooting flowchart for oxidation problems.
References
- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Characterization, and Antibacterial Activity of Cu(II), Ni(II), and Zn(II)Complexes of 14-Membered MacrocyclicTetraaza Ligand – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine | MDPI [mdpi.com]
- 11. Synthesis, Spectral and Antibacterial Studies of Copper(II) Tetraaza Macrocyclic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The stability of nickel(II) complexes of tetra-aza macrocycles - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. How To [chem.rochester.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Metal Insertion into 1,4,8,12-Tetraazacyclopentadecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of metal complexes with the tetraazamacrocycle 1,4,8,12-tetraazacyclopentadecane. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Considerations for Metal Insertion
-
Q1: I am having difficulty achieving metal insertion into this compound. What are the most critical factors to consider?
A: Successful metal insertion into tetraazamacrocycles is influenced by several key factors. These include the choice of metal salt and its counter-ion, the solvent system, the reaction temperature, and the pH of the solution. The inherent flexibility and coordination chemistry of the 15-membered ring of this compound also play a crucial role. Careful optimization of these parameters is essential for achieving high yields and purity.
-
Q2: How do I choose the appropriate metal salt for my reaction?
A: The choice of metal salt is critical as the counter-ion can significantly impact the reaction kinetics and the solubility of the reactants. Metal salts with weakly coordinating anions, such as perchlorates (ClO₄⁻), triflates (OTf⁻), or nitrates (NO₃⁻), are often preferred as they are less likely to compete with the macrocycle for coordination to the metal ion. However, in some cases, metal halides (e.g., chlorides) can be used effectively, although they may require more forcing conditions.
-
Q3: What is the best solvent for metal insertion into this macrocycle?
A: The ideal solvent should dissolve both the macrocycle and the metal salt. For many tetraazamacrocycle complexations, polar solvents like methanol, ethanol, acetonitrile, or water (or mixtures thereof) are commonly used. The choice of solvent can influence the rate of complex formation and the stability of the resulting complex.[1][2] It is advisable to perform small-scale trials with a few different solvent systems to determine the optimal one for your specific metal ion.
2. Troubleshooting Low Yields and Incomplete Reactions
-
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields can stem from several issues:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Try increasing the reaction time or temperature. Monitoring the reaction by techniques like TLC, HPLC, or UV-Vis spectroscopy can help determine the optimal reaction time.
-
Poor Solubility: If either the ligand or the metal salt is not fully dissolved, the reaction will be slow and incomplete. Consider using a different solvent system or adding a co-solvent to improve solubility.
-
Side Reactions: The formation of undesired byproducts can reduce the yield of the target metal complex. This can sometimes be mitigated by adjusting the reaction temperature or pH.
-
Product Precipitation: The desired metal complex may be precipitating out of solution, preventing the reaction from going to completion. If this is the case, a different solvent or a higher temperature might be necessary.
-
-
Q5: The metal insertion appears to be very slow. How can I accelerate the reaction?
A: To increase the reaction rate, you can:
-
Increase the Temperature: Gently heating the reaction mixture can significantly speed up the complexation process.[3] However, be cautious of potential decomposition of the reactants or products at higher temperatures.
-
Use a Metal Salt with a More Labile Counter-ion: As mentioned in Q2, salts with weakly coordinating anions can lead to faster reactions.
-
Adjust the pH: The protonation state of the amine groups on the macrocycle is pH-dependent.[4][5] Deprotonation of these amines is necessary for coordination to the metal ion. Adding a non-coordinating base can facilitate this deprotonation and accelerate the reaction. However, be aware that adding too much base can lead to the formation of metal hydroxides.
-
3. Issues with Product Isolation and Purity
-
Q6: I am struggling to isolate the pure metal complex from the reaction mixture. What purification strategies do you recommend?
A: Purification of metal-macrocycle complexes can be challenging. Common techniques include:
-
Crystallization: If the complex is crystalline, this is often the best method for obtaining high-purity material. Experiment with different solvent systems to induce crystallization.
-
Chromatography: Column chromatography on silica gel or alumina can be effective, but care must be taken as some metal complexes can be unstable on these stationary phases. Ion-exchange chromatography can be useful for charged complexes.
-
Precipitation: In some cases, the desired complex can be selectively precipitated by adding a counter-ion or changing the solvent.
-
-
Q7: My final product is contaminated with unreacted starting materials. How can I remove them?
A:
-
Unreacted Macrocycle: The free macrocycle can often be removed by washing the crude product with a solvent in which the metal complex is insoluble but the free ligand is soluble.
-
Unreacted Metal Salt: Excess metal salt can typically be removed by washing the product with water or another solvent in which the salt is soluble but the complex is not.
-
Data Presentation: Reaction Condition Optimization
The following table summarizes key parameters that can be varied to optimize the metal insertion reaction. It is important to note that optimal conditions will vary depending on the specific metal ion being used.
| Parameter | Typical Range | Considerations |
| Metal Salt | 1.0 - 1.2 equivalents | Perchlorates, triflates, or nitrates are often good starting points. |
| Solvent | - | Methanol, Ethanol, Acetonitrile, Water, or mixtures. Solubility of both reactants is key. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate.[3] |
| Reaction Time | 1 - 48 hours | Monitor by TLC, HPLC, or spectroscopy to determine completion. |
| pH | 5 - 9 | Can be adjusted with a non-coordinating acid or base. Crucial for deprotonation of the macrocycle's amines.[4] |
Experimental Protocols
General Protocol for Metal Insertion into this compound
This is a general guideline and may require optimization for specific metal ions.
-
Dissolve the Ligand: In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., methanol, acetonitrile).
-
Add the Metal Salt: To the stirring solution of the ligand, add the desired metal salt (1.0-1.1 eq) either as a solid or dissolved in a minimal amount of the same solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) for a specified time (e.g., 24 hours).
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization, column chromatography, or precipitation as needed.
-
Characterization: Characterize the final product using techniques such as NMR, Mass Spectrometry, IR spectroscopy, and Elemental Analysis to confirm its identity and purity.
Visualizations
Below are diagrams illustrating key concepts in the optimization of metal insertion reactions.
Caption: A generalized experimental workflow for metal insertion into this compound.
Caption: A troubleshooting guide for addressing low reaction yields in metal complexation.
References
- 1. Solvent influence on the mechanism behind a mechanochemical metal-halide metathesis reaction - American Chemical Society [acs.digitellinc.com]
- 2. Understanding the Individual and Combined Effects of Solvent and Lewis Acid on CO2 Insertion into a Metal Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msesupplies.com [msesupplies.com]
- 4. pH control of the reaction mechanism: interactions of the Au(i)-NHC complex with thioredoxin reductase (modeled by cysteine and selenocysteine); ab initio and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Predicting pKa of flexible polybasic tetra-aza macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low stability of 1,4,8,12-Tetraazacyclopentadecane complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4,8,12-tetraazacyclopentadecane and its metal complexes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and handling of this compound complexes.
Question: My complex synthesis is resulting in a low or no yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in macrocyclic complex synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the this compound ligand and the metal salt are of high purity. Impurities can interfere with the complexation reaction.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. It must be able to dissolve both the ligand and the metal salt to facilitate the reaction. Methanol, ethanol, and acetonitrile are commonly used. Ensure the solvent is anhydrous if the metal salt is sensitive to hydrolysis.
-
Temperature: Some complexation reactions require heating to overcome kinetic barriers. Conversely, excessive heat can lead to decomposition of the ligand or the complex. Experiment with a range of temperatures, starting from room temperature and gradually increasing.
-
pH: The pH of the reaction mixture can significantly impact the protonation state of the tetraamine ligand. The nitrogen atoms need to be sufficiently deprotonated to coordinate with the metal ion. The use of a non-coordinating base may be necessary to deprotonate the ligand in situ.
-
-
Stoichiometry: While a 1:1 molar ratio of ligand to metal is typical, slight adjustments can sometimes improve yields.
-
Reaction Time: Macrocycle complexation can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like TLC or NMR can help determine the optimal reaction time.
-
Work-up and Isolation: The complex may be highly soluble in the reaction solvent, leading to losses during work-up. Precipitation by adding a less polar co-solvent or careful removal of the solvent under reduced pressure is crucial.
Question: The synthesized complex appears to be unstable and decomposes over time or during characterization. What factors influence the stability and how can I mitigate this?
Answer:
The stability of this compound complexes is governed by both thermodynamic and kinetic factors.
-
Thermodynamic Stability: This relates to the equilibrium constant for the formation of the complex. Key influencing factors include:
-
The Chelate and Macrocyclic Effects: Tetraazamacrocycles form highly stable complexes due to the chelate effect (favorable entropy of binding multiple donor atoms) and the macrocyclic effect (pre-organization of the donor atoms for coordination).
-
Nature of the Metal Ion: The size and charge of the metal ion are crucial. A good match between the ionic radius of the metal and the cavity size of the macrocycle enhances stability.
-
Solvent: The coordinating ability of the solvent can influence the stability. Strongly coordinating solvents can compete with the macrocycle for the metal ion.
-
-
Kinetic Inertness: This refers to the rate at which the complex dissociates.
-
Acid-Catalyzed Dissociation: Many tetraazamacrocycle complexes are susceptible to dissociation in acidic conditions. Protons can catalyze the decomplexation by protonating the nitrogen atoms of the ligand, leading to the release of the metal ion.
-
Structural Rigidity: More rigid macrocyclic frameworks can enhance kinetic inertness.
-
Mitigation Strategies:
-
pH Control: Maintain a neutral or slightly basic pH during storage and experiments to prevent acid-catalyzed dissociation.
-
Solvent Choice: Use non-coordinating or weakly coordinating solvents when possible.
-
Temperature: Store complexes at low temperatures to minimize thermal decomposition.
-
Pendant Arms: Functionalizing the macrocycle with coordinating pendant arms can increase both thermodynamic stability and kinetic inertness.
Frequently Asked Questions (FAQs)
Q1: What is the typical coordination geometry of this compound complexes?
A1: this compound typically acts as a tetradentate ligand, coordinating to a metal ion through its four nitrogen atoms in a square-planar or folded cis-geometry. The overall coordination geometry of the complex can be square-planar, square-pyramidal, or octahedral, depending on the coordination of additional axial ligands (e.g., solvent molecules, counter-ions).
Q2: How does the ring size of the tetraazamacrocycle affect complex stability?
A2: The stability of the complex is highly dependent on the "fit" of the metal ion within the macrocyclic cavity. For a given metal ion, there is an optimal ring size that provides the most stable complex. Deviations from this optimal size can lead to strain in the macrocycle and weaker metal-ligand bonds.
Q3: Can I use this compound complexes in aqueous solutions?
A3: Yes, many complexes of this ligand are soluble and can be studied in aqueous solutions. However, it is crucial to control the pH to avoid acid-catalyzed dissociation, as discussed in the troubleshooting section. Buffering the solution to a neutral or slightly basic pH is recommended.
Q4: What are the key characterization techniques for these complexes?
A4: A combination of spectroscopic and analytical techniques is typically employed:
-
NMR Spectroscopy: To confirm the structure of the ligand and diamagnetic complexes.
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
FT-IR Spectroscopy: To identify the coordination of the amine groups to the metal ion.
-
UV-Vis Spectroscopy: To study the electronic properties of the complex and its formation/dissociation kinetics.
-
X-ray Crystallography: To definitively determine the solid-state structure of the complex.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
Data Presentation
Table 1: Stability Constants (log K) of Related Tetraazamacrocycle Complexes
| Ligand | Metal Ion | log K | Conditions |
| 1,4,7,10-tetraazacyclododecane ([1]aneN4) | Ni(II) | 16.4 | 25 °C, 0.1 M ionic strength |
| 1,4,7,10-tetraazacyclotridecane ([2]aneN4) | Ni(II) | 17.98 | 25 °C, 0.1 M ionic strength |
| 1,4,8,11-tetraazacyclotetradecane (cyclam) with one methylphosphonate pendant arm | Cu(II) | 27.34 | - |
Table 2: Kinetic Data for Acid-Catalyzed Dissociation of a Cu(II)-Tetraazamacrocycle Complex
Data for the copper(II) complex of this compound ([Cu([3]aneN4)]2+)
| Rate Law | Rate Constant (k4) | Equilibrium Constant (k5) | Conditions |
| rate = k4[H+][complex]/(1 + k5[H+]) | (1.42 ± 0.34) × 10–2 dm3 mol–1 s–1 | (9.91 ± 1.65) × 10–1 dm3 mol–1 | 25.0 °C, I = 5.0 mol dm–3 (HNO3 + NaNO3) |
Experimental Protocols
Protocol 1: General Synthesis of a Copper(II)-1,4,8,12-Tetraazacyclopentadecane Complex
Materials:
-
This compound
-
Copper(II) perchlorate hexahydrate (Cu(ClO4)2·6H2O)
-
Methanol (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous methanol (20 mL).
-
In a separate beaker, dissolve copper(II) perchlorate hexahydrate (1 mmol) in anhydrous methanol (10 mL).
-
Slowly add the copper(II) solution to the ligand solution with constant stirring at room temperature.
-
A color change should be observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Reduce the volume of the solvent in vacuo until a precipitate begins to form.
-
Complete the precipitation by adding diethyl ether to the mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the product with small portions of cold diethyl ether.
-
Dry the complex in a desiccator under vacuum.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
This protocol provides a general outline for determining the stability constant of a metal complex.
Equipment and Reagents:
-
pH meter with a combination glass electrode
-
Autoburette
-
Thermostated titration vessel
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
Standardized carbonate-free strong base solution (e.g., 0.1 M NaOH)
-
Background electrolyte (e.g., 0.1 M KCl or NaNO3)
-
This compound solution of known concentration
-
Metal salt solution of known concentration
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Constants:
-
In the thermostated vessel, place a known volume of the ligand solution and the background electrolyte.
-
Add a known amount of standardized strong acid to protonate the ligand.
-
Titrate this solution with the standardized strong base.
-
Record the pH as a function of the volume of base added.
-
Calculate the protonation constants of the ligand using appropriate software.
-
-
Complex Stability Constants:
-
In the thermostated vessel, place known volumes of the ligand solution, metal salt solution, and background electrolyte.
-
Titrate the solution with the standardized strong base.
-
Record the pH as a function of the volume of base added.
-
Using the predetermined protonation constants and the titration data, calculate the stability constant of the metal complex using specialized software that can handle complex equilibria.
-
References
Technical Support Center: Synthesis of Functionalized 1,4,8,12-Tetraazacyclopentadecane
Welcome to the technical support center for the synthesis of functionalized 1,4,8,12-tetraazacyclopentadecane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for achieving regioselective functionalization while avoiding the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the functionalization of this compound?
The primary challenge in the functionalization of this compound is controlling the regioselectivity. The macrocycle possesses four secondary amine groups with similar reactivity. Direct alkylation or acylation often leads to a mixture of products, including mono-, di-, tri-, and tetra-substituted isomers, as well as positional isomers (e.g., 1,4- vs. 1,8-disubstitution). Separating these isomers can be difficult and significantly reduces the yield of the desired product.
Q2: How can I achieve selective mono-N-functionalization?
The most effective strategy for achieving selective mono-N-functionalization is the use of protecting groups. By temporarily blocking three of the four nitrogen atoms, a single amine is left available for reaction. One successful approach involves the formation of a bisaminal protective group, which bridges two pairs of nitrogen atoms, leaving one nitrogen accessible for functionalization.
Q3: What are common side products, and how can I identify them?
Common side products include:
-
Disubstituted isomers: These are the most common side products when aiming for mono-substitution. They can be identified by mass spectrometry (higher molecular weight) and NMR spectroscopy (different chemical shifts and integration values for the protons and carbons of the macrocycle and the substituent).
-
Positional isomers: In cases of di-substitution, different positional isomers can form (e.g., 1,4-, 1,8-). These can be distinguished by advanced NMR techniques (e.g., COSY, HMBC) that reveal through-bond correlations.
-
Over-alkylation/acylation products: Tri- and tetra-substituted products can also form, especially if an excess of the electrophile is used. These are readily identified by mass spectrometry.
Q4: How can I separate the desired mono-functionalized product from isomers and starting material?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers of functionalized tetraazamacrocycles. Due to the polar nature of these compounds, reversed-phase chromatography is often employed. The choice of column, mobile phase composition, and pH are critical for achieving good separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive starting materials. 2. Inappropriate reaction temperature. 3. Poor quality solvent or reagents. | 1. Check the purity of the tetraazacyclopentadecane and the electrophile. 2. Optimize the reaction temperature. Some reactions may require heating, while others need to be performed at room temperature or below. 3. Use anhydrous solvents and high-purity reagents. |
| Formation of multiple products (isomers) | 1. Incomplete protection of the macrocycle. 2. Use of excess electrophile. 3. Reaction conditions favoring multiple substitutions. | 1. Ensure the protecting group is fully installed before proceeding with functionalization. Monitor by NMR. 2. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the electrophile. 3. Lower the reaction temperature and shorten the reaction time. |
| Difficulty in separating isomers by column chromatography | 1. Similar polarity of the isomers. 2. Inappropriate stationary or mobile phase. | 1. Utilize HPLC for better resolution. 2. Screen different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., varying acetonitrile/water or methanol/water ratios with additives like TFA or formic acid). |
| Product decomposition during workup or purification | 1. Lability of the functional group or the macrocycle under acidic or basic conditions. 2. High temperatures during solvent evaporation. | 1. Use neutral workup conditions if possible. 2. Perform solvent evaporation at reduced pressure and moderate temperature. |
Experimental Protocols
Protocol 1: Regioselective Mono-N-alkylation via Bisaminal Protection (Adapted from similar macrocycles)
This protocol describes a general strategy for the selective mono-alkylation of a tetraazamacrocycle using a glyoxal-based protecting group.
Step 1: Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Add an aqueous solution of glyoxal (40 wt. %, 1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the formation of the bisaminal-protected macrocycle by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude protected macrocycle, which can be used in the next step without further purification.
Step 2: Mono-N-alkylation
-
Dissolve the crude bisaminal-protected macrocycle in an anhydrous polar aprotic solvent like DMF or acetonitrile.
-
Add a suitable base (e.g., K₂CO₃ or NaH, 1.2 eq).
-
Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude mono-alkylated protected macrocycle in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 2M HCl).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or HPLC.
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-alkylation
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-product (%) | Yield of Di-product (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 25 | 12 | Data not available | Data not available |
| 2 | Ethyl bromoacetate | NaH | THF | 0 to 25 | 6 | Data not available | Data not available |
| 3 | Methyl iodide | K₂CO₃ | Acetonitrile | 50 | 8 | Data not available | Data not available |
Table 2: HPLC Parameters for Isomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 10-90% B over 30 min | 20-80% B over 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm or ELSD | MS detector |
Note: These are representative starting conditions. Optimization will be required for specific derivatives.
Visualizations
Workflow for Regioselective Mono-functionalization
Caption: Workflow for the regioselective mono-functionalization of this compound.
Troubleshooting Logic Diagram
Technical Support Center: Purification of 1,4,8,12-Tetraazacyclopentadecane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,4,8,12-tetraazacyclopentadecane derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and its derivatives.
Question: My final product is an oil and won't crystallize. What can I do?
Answer: Oiling out during recrystallization is a common problem, especially for macrocycles with flexible side chains. Here are several strategies to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single crystal to the supersaturated solution to act as a template for crystallization.
-
Solvent System Modification: Your compound may be too soluble in the chosen solvent. Try a different solvent or a solvent/anti-solvent system. Good anti-solvents are typically less polar than the solvent in which your compound is dissolved. Common solvent systems for polyamines include methanol/diethyl ether, ethanol/hexane, and acetone/water.[1]
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Purification Prior to Crystallization: The presence of impurities can inhibit crystallization. Consider an initial purification step like column chromatography to remove impurities before attempting recrystallization.
Question: My compound is streaking on the silica gel TLC plate and I'm getting poor separation during column chromatography. How can I improve this?
Answer: Streaking of amines on silica gel is a frequent issue due to the acidic nature of silica, which can lead to strong interactions with basic amine groups. Here’s how to address this:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica gel. Common choices include:
-
0.5-2% triethylamine (Et₃N) in your organic solvent mixture (e.g., dichloromethane/methanol).
-
Ammonium hydroxide can also be used, often in a solvent system like chloroform/methanol/ammonium hydroxide.
-
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2][3] Basic alumina is generally preferred for amines.[3][4]
-
Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds, leading to better peak shapes and separation.
-
-
Reverse-Phase Chromatography: If your derivative has sufficient hydrophobic character, reverse-phase HPLC or flash chromatography (using a C18 stationary phase) can be an effective alternative.
Question: After N-alkylation of the macrocycle, I have a mixture of mono-, di-, tri-, and tetra-substituted products. How can I isolate the desired product?
Answer: Separating a mixture of differently substituted macrocycles can be challenging due to their similar polarities. Here are some approaches:
-
Careful Column Chromatography: This is often the most effective method.
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This will help to resolve compounds with small differences in polarity. For example, you could start with 100% dichloromethane and gradually add methanol.
-
Step Gradient: Use a series of eluents with incrementally increasing polarity. Collect small fractions and analyze them by TLC or LC-MS to identify the desired product.
-
-
pH-Controlled Extraction: If the degree of substitution significantly alters the pKa of the remaining secondary amines, a carefully controlled acid-base extraction might be possible, although this is often less effective for separating closely related alkylated products.
-
Formation of Metal Complexes: In some cases, the different substituted products may form metal complexes with varying stabilities or chromatographic behaviors. This can sometimes be exploited for separation.
Question: How can I remove unreacted starting materials, such as linear polyamines or alkylating agents, from my crude product?
Answer:
-
Unreacted Linear Polyamines: These are often more polar than the cyclized product. They can typically be removed by:
-
Column Chromatography: The more polar linear polyamines will have lower Rf values and elute later from a normal-phase column.
-
Acid-Base Extraction: Linear polyamines can be protonated and extracted into an aqueous acidic phase, while the more sterically hindered macrocycle may remain in the organic phase.[1][5]
-
-
Unreacted Alkylating Agents:
-
These are typically less polar than the desired product and will elute first during normal-phase column chromatography.
-
If the alkylating agent is volatile, it can sometimes be removed under high vacuum.
-
Quenching the reaction with a primary or secondary amine (like piperidine or morpholine) can convert the excess alkylating agent into a more polar adduct that is easier to separate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most common purification techniques are:
-
Column Chromatography: This is a versatile technique for separating components of a mixture based on their differing polarities.[2][6] Both silica gel (often with a basic modifier) and alumina are used as stationary phases.[2][3][6]
-
Recrystallization: This technique is used to purify solid compounds by dissolving them in a hot solvent and allowing them to slowly cool, forming crystals and leaving impurities in the solution.[1]
-
Acid-Base Extraction: This method separates acidic, basic, and neutral compounds by taking advantage of their different solubilities in aqueous and organic solvents at different pH values.[1][5][7]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography is typically determined by first running thin-layer chromatography (TLC) on your crude mixture.[6] The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4, and is well-separated from impurities. For basic tetraazamacrocycle derivatives on silica gel, common eluent systems include mixtures of dichloromethane/methanol or chloroform/methanol, often with a small amount of triethylamine or ammonium hydroxide added to prevent streaking.
Q3: What are some common impurities I might encounter in the synthesis of these macrocycles?
A3: Common impurities can arise from the starting materials or side reactions during the synthesis. These may include:
-
Unreacted starting materials: Such as linear polyamines and dihalides or ditosylates used in cyclization reactions.
-
Partially cyclized or linear oligomers: These can form if the intramolecular cyclization is not efficient.
-
Over-alkylated or under-alkylated products: When functionalizing the nitrogen atoms, it's common to get a mixture of products with different numbers of substituents.
-
Products from side reactions: Depending on the specific reaction conditions and functional groups present.
Q4: Can I use NMR spectroscopy to assess the purity of my this compound derivative?
A4: Yes, ¹H and ¹³C NMR spectroscopy are powerful tools for assessing the purity and confirming the structure of your compound.[8] The presence of unexpected signals can indicate impurities.[9][10] For quantitative analysis (qNMR), you can use an internal standard to determine the absolute purity of your sample.[8]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Isolation of a Basic Macrocycle
This protocol describes the general steps for separating a basic this compound derivative from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic macrocycle, causing it to move into the aqueous layer. Repeat the extraction of the organic layer with fresh acidic solution two more times to ensure complete transfer of the basic product.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers containing the protonated macrocycle.
-
Back-Extraction (Optional): Wash the combined aqueous layers with fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is basic (pH 9-10, check with pH paper).[5] This will deprotonate the macrocycle, making it less water-soluble.
-
Extraction of Pure Product: Extract the basified aqueous solution with several portions of an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers containing the purified macrocycle, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography on Silica Gel
This protocol outlines a general procedure for purifying a this compound derivative using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for these basic macrocycles is a mixture of dichloromethane and methanol (e.g., 95:5) with 1% triethylamine. Adjust the solvent ratio to achieve an Rf of ~0.3 for the desired product.
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[2][3]
-
In a beaker, make a slurry of silica gel in the chosen eluent.[2]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[2][3]
-
Add a layer of sand on top of the silica gel to protect the surface.
-
Continuously run eluent through the column, never letting the solvent level drop below the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the eluent to the level of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The flow rate can be increased by applying gentle pressure with a pump or inert gas (flash chromatography).
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol provides a general method for the recrystallization of a solid this compound derivative.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for recrystallizing polyamines include ethanol, methanol, acetonitrile, or a mixture of solvents like ethanol/diethyl ether.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. If not, proceed to induce crystallization (see Troubleshooting section). Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Quantitative Data Summary
The following table provides a general comparison of the expected outcomes for the different purification techniques. The actual values will vary depending on the specific derivative and the nature of the impurities.
| Purification Technique | Typical Purity | Typical Yield | Throughput | Notes |
| Acid-Base Extraction | Moderate | High | High | Effective for removing acidic or neutral impurities. May not separate closely related basic compounds. |
| Column Chromatography | High | Moderate-High | Low-Moderate | Very effective for separating compounds with different polarities. Yield can be affected by irreversible adsorption. |
| Recrystallization | Very High | Low-Moderate | Moderate | Excellent for achieving high purity of the final product. Yield is dependent on the solubility profile of the compound. |
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. youtube.com [youtube.com]
- 4. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. columbia.edu [columbia.edu]
- 7. magritek.com [magritek.com]
- 8. veeprho.com [veeprho.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. kgroup.du.edu [kgroup.du.edu]
Common impurities in commercial 1,4,8,12-Tetraazacyclopentadecane and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,4,8,12-Tetraazacyclopentadecane. The information provided addresses common impurities and their removal to ensure the high purity required for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial this compound?
A1: Commercial this compound, often synthesized via methods like the Richman-Atkins cyclization, can contain several types of impurities. These include:
-
Unreacted Starting Materials: Partially or fully tosylated linear polyamines that were not completely cyclized or deprotected.
-
Oligomeric By-products: Higher molecular weight macrocycles formed from the condensation of two or more precursor molecules instead of the desired 1:1 cyclization. A common example is the 2:2 cyclic dimer.
-
Solvents: Residual solvents from the synthesis and purification process.
-
Inorganic Salts: By-products from the deprotection and neutralization steps.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are effective for identifying and quantifying organic impurities like oligomers and unreacted starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry place, away from light and moisture. It is hygroscopic and can absorb carbon dioxide from the atmosphere, so it is best kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Unexpected Side-Products in Reactions
Symptom: Your reaction involving this compound yields unexpected side-products, or the reaction does not proceed to completion.
Possible Cause: The presence of impurities in the macrocycle can interfere with your reaction. For example, residual tosylated amines can have different reactivity, and oligomeric by-products can lead to the formation of undesired complexes or adducts.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound using HPLC or MS.
-
Purify the Macrocycle: If impurities are detected, purify the material using one of the methods described in the "Experimental Protocols" section below. Recrystallization or column chromatography are often effective.
-
Use a Scavenger Resin: In some cases, impurities can be removed by using a scavenger resin that selectively binds to the impurity.
Issue 2: Poor Solubility or Inconsistent Experimental Results
Symptom: You observe poor solubility of the macrocycle in your chosen solvent, or you are getting inconsistent results between different batches of the compound.
Possible Cause: The presence of inorganic salts or higher molecular weight oligomers can affect the solubility and overall properties of the material, leading to inconsistent results.
Troubleshooting Steps:
-
Desalting: If inorganic salt contamination is suspected, dissolve the sample in a minimal amount of a suitable solvent and filter to remove insoluble salts. Alternatively, techniques like dialysis or size-exclusion chromatography can be used.
-
Fractional Precipitation: This technique can be used to separate the desired macrocycle from less soluble oligomeric impurities.
-
Standardize the Material: Purify a larger batch of the macrocycle to ensure a consistent source for a series of experiments.
Data Presentation
The following table summarizes the common impurities found in commercial this compound and the recommended purification methods.
| Impurity Type | Common Examples | Recommended Removal Method |
| Unreacted Starting Materials | Tosylated linear polyamines | Column Chromatography, Recrystallization |
| Oligomeric By-products | 2:2 Cyclic Dimer and higher oligomers | Cation-Exchange Chromatography, Fractional Precipitation, Column Chromatography |
| Inorganic Salts | Sodium tosylate, Sodium bromide | Recrystallization, Filtration |
| Residual Solvents | DMF, Toluene, Ethanol | High-vacuum drying, Recrystallization |
Experimental Protocols
Protocol 1: Purification by Cation-Exchange Chromatography
This method is particularly effective for removing oligomeric by-products from the desired macrocycle.
Materials:
-
Crude this compound
-
Cation-exchange resin (e.g., Dowex 50WX8)
-
Hydrochloric acid (HCl), various concentrations (e.g., 1 M, 4 M)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Appropriate glassware for chromatography
Procedure:
-
Resin Preparation: Prepare a column with the cation-exchange resin and wash it thoroughly with deionized water.
-
Sample Loading: Dissolve the crude macrocycle in a minimum amount of dilute HCl (e.g., 1 M) and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of HCl. Start with a low concentration to wash off any non-basic impurities.
-
Fraction Collection: Gradually increase the concentration of HCl to elute the polyamines. The desired 1:1 macrocycle will elute at a specific HCl concentration, typically before the higher oligomers. Collect fractions and monitor them by a suitable analytical technique (e.g., TLC, HPLC).
-
Isolation: Combine the fractions containing the pure product. Neutralize the HCl with NaOH solution and extract the free amine into an organic solvent. Dry the organic layer and evaporate the solvent to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is effective for removing less soluble impurities, such as some starting materials and inorganic salts.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like ethanol and a poor solvent like diethyl ether)
-
Heating and cooling apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude macrocycle in a minimum amount of the hot "good" solvent.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Visualizations
Below are diagrams illustrating the logical workflow for identifying and removing impurities from commercial this compound.
Stability issues of 1,4,8,12-Tetraazacyclopentadecane in acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4,8,12-Tetraazacyclopentadecane in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a macrocyclic polyamine that is generally stable under recommended storage conditions. It is a hygroscopic solid and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation from moisture and atmospheric components.
Q2: How does pH affect the stability of this compound?
The stability of this compound can be influenced by pH. In strongly acidic or basic solutions, the compound may be susceptible to degradation over time, especially at elevated temperatures. The nitrogen atoms in the macrocycle can be protonated in acidic solutions, which can influence its conformation and reactivity.[1][2]
Q3: Is this compound prone to degradation in acidic conditions?
While its metal complexes can be kinetically inert in acidic media, the free ligand may be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening, although this process is generally slow at room temperature.[3] The protonation of the amine groups in acidic solutions is a key factor to consider, as it can affect the compound's chelating properties.
Q4: What are the potential stability issues in basic conditions?
In basic conditions, the secondary amine protons of the macrocycle are more easily removed. This deprotonation can make the compound more susceptible to oxidation, which is a common degradation pathway for polyamines.[4] It is advisable to avoid strongly basic conditions, especially in the presence of oxidizing agents.
Q5: How should I handle and store this compound to ensure its stability?
To ensure the stability of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
-
Handling: As the compound is hygroscopic, handle it in a dry environment, such as a glovebox, to minimize exposure to moisture. Avoid contact with strong oxidizing agents.
Troubleshooting Guide
Problem 1: I observe a discoloration (e.g., yellowing) of my solid this compound sample over time.
-
Possible Cause: This may indicate degradation due to improper storage, such as exposure to air and moisture, leading to oxidation.
-
Solution:
-
Verify that the storage container is properly sealed and was flushed with an inert gas.
-
If the compound's purity is critical for your experiment, it is recommended to use a fresh, unopened sample.
-
You can assess the purity of the discolored sample using the analytical methods described in the "Experimental Protocols" section below.
-
Problem 2: I am experiencing a loss of chelating activity or inconsistent results in my metal complexation experiments.
-
Possible Cause: This could be due to the degradation of the this compound ligand, either in storage or during the experiment due to harsh pH conditions. Protonation of the amine groups in highly acidic solutions can also interfere with metal binding.
-
Solution:
-
Check pH: Ensure the pH of your reaction mixture is within a range where the ligand is stable and its amine groups are sufficiently deprotonated to coordinate with the metal ion. A neutral or slightly basic pH is often optimal for complexation.
-
Assess Ligand Purity: Use HPLC or NMR to check the purity of your ligand stock.
-
Use Fresh Ligand: If degradation is suspected, use a fresh sample of this compound.
-
Problem 3: I see unexpected peaks in my HPLC or NMR analysis of a reaction mixture containing this compound.
-
Possible Cause: The appearance of new peaks suggests that the macrocycle may have degraded under your experimental conditions.
-
Solution:
-
Analyze Experimental Conditions: Review the pH, temperature, and presence of any potential oxidizing or strong acids/bases in your reaction.
-
Characterize Impurities: If possible, use mass spectrometry (MS) in conjunction with HPLC or NMR to identify the degradation products.[5][6]
-
Modify Protocol: Adjust your experimental conditions to milder ones (e.g., buffer the pH, lower the temperature) to minimize degradation.
-
Data Summary
| Parameter | Recommendation | Incompatible Agents/Conditions |
| Storage Temperature | 2-8°C | High temperatures |
| Storage Atmosphere | Inert gas (Nitrogen or Argon) | Air, high humidity |
| Recommended pH Range | Neutral to slightly basic for most applications. | Strongly acidic (pH < 2) or strongly basic (pH > 12) solutions for prolonged periods. |
| Compatible Solvents | Water, Methanol, Chloroform. | Solvents containing strong oxidizing agents. |
| Incompatible Reagents | Strong oxidizing agents, strong acids, and strong bases for extended periods. |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical oxidative degradation pathway.
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative analysis of this compound purity and the detection of degradation products.[7][8]
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
-
To test stability under specific conditions, incubate aliquots of the stock solution at the desired pH (adjusted with a suitable buffer) and temperature for various time points.
-
At each time point, take an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
3. HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as polyamines have weak chromophores, derivatization with an agent like dansyl chloride might be necessary for higher sensitivity).
-
Injection Volume: 20 µL
4. Data Analysis:
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural information and can be used to identify degradation products.[9][10]
1. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, MeOD-d₄)
-
NMR tubes
2. Sample Preparation:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
To study stability, the sample can be subjected to acidic or basic conditions by adding a small amount of DCl or NaOD. The sample can also be heated in the NMR spectrometer.
-
Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).
3. NMR Acquisition:
-
Acquire ¹H NMR spectra at various time intervals.
-
If significant changes are observed, 2D NMR experiments (e.g., COSY, HSQC) can be performed to aid in the structural elucidation of degradation products.
4. Data Analysis:
-
Integrate the signals corresponding to the protons of this compound and compare them over time relative to an internal standard. A decrease in the integral values indicates degradation.
-
Analyze new signals that appear in the spectrum to identify the structures of any degradation products.
References
- 1. Advances in the synthesis and applications of macrocyclic polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclam - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamine Detection Methods | Encyclopedia MDPI [encyclopedia.pub]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tetraaza Macrocycles: 1,4,8,12-Tetraazacyclopentadecane vs. Cyclam and Cyclen
A detailed guide for researchers and drug development professionals on the coordination chemistry, stability, and experimental protocols of three key tetraaza macrocycles: 1,4,8,12-tetraazacyclopentadecane, cyclam, and cyclen.
In the realm of coordination chemistry and its application in medicinal chemistry and medical imaging, the selection of an appropriate chelating agent is paramount. Tetraaza macrocycles are a class of ligands renowned for forming highly stable complexes with a variety of metal ions. This guide provides a comparative analysis of this compound ([1]aneN4), 1,4,8,11-tetraazacyclotetradecane (cyclam), and 1,4,7,10-tetraazacyclododecane (cyclen), focusing on their structural differences, metal ion stability constants, and the experimental methods used to determine these properties.
Structural Overview and Coordination Behavior
The fundamental difference between these three macrocycles lies in their ring size, which dictates their coordination preferences and the stability of their metal complexes. Cyclen, with a 12-membered ring, tends to fold and bind to four contiguous coordination sites on an octahedral metal center. In contrast, the larger 14-membered ring of cyclam often forms square-planar complexes. The 15-membered ring of this compound offers an intermediate cavity size, influencing its complexation behavior.
| Feature | Cyclen | Cyclam | This compound |
| Systematic Name | 1,4,7,10-tetraazacyclododecane | 1,4,8,11-tetraazacyclotetradecane | This compound |
| Ring Size | 12-membered | 14-membered | 15-membered |
| Molecular Formula | C₈H₂₀N₄ | C₁₀H₂₄N₄ | C₁₁H₂₆N₄ |
| Molecular Weight | 172.27 g/mol | 200.32 g/mol | 214.35 g/mol |
| CAS Number | 294-90-6 | 295-37-4 | 15439-16-4 |
Comparative Stability of Metal Complexes
The thermodynamic stability of the metal complexes formed by these macrocycles is a critical parameter for their application. The stability constant (log K) quantifies the strength of the metal-ligand interaction. The table below summarizes the log K values for complexes of Ni(II), Cu(II), and Zn(II) with cyclen and cyclam. While comprehensive data for this compound is less readily available in comparative studies, the trend generally shows that the stability of the complex is highly dependent on the match between the metal ion's ionic radius and the macrocycle's cavity size.
Table 1: Stability Constants (log K) of Metal Complexes
| Metal Ion | Cyclen (12-membered) | Cyclam (14-membered) |
| Ni(II) | 16.4 | 22.2 |
| Cu(II) | 23.1 | 27.2 |
| Zn(II) | 15.6 | 16.3 |
Note: Values are compiled from various sources and experimental conditions may vary.
The Irving-Williams series, which describes the relative stabilities of divalent metal ion complexes, is generally followed, with Cu(II) forming the most stable complexes. The data indicates that for these transition metals, the 14-membered ring of cyclam often provides a better fit, leading to higher stability constants compared to the 12-membered ring of cyclen.
Experimental Protocols: Determination of Stability Constants
The stability constants of metal-macrocycle complexes are typically determined using potentiometric titration. This method involves the stepwise addition of a strong base to a solution containing the protonated ligand and the metal ion of interest, while monitoring the pH.
Detailed Experimental Protocol for Potentiometric Titration
This protocol is a generalized procedure based on established methods for determining the stability constants of metal complexes with polyamine ligands.
1. Materials and Solutions:
-
Macrocyclic Ligand: High purity this compound, cyclam, or cyclen.
-
Metal Salt: Perchlorate or nitrate salts of the desired metal ions (e.g., Ni(ClO₄)₂, Cu(ClO₄)₂, Zn(ClO₄)₂) are often used to avoid competing complexation by the anion.
-
Acid Solution: A standardized solution of a strong acid (e.g., 0.1 M HClO₄) to fully protonate the macrocycle.
-
Base Solution: A standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH or KOH).
-
Background Electrolyte: A high concentration of an inert salt (e.g., 0.1 M KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.
-
Water: Deionized and decarbonated water.
2. Instrumentation:
-
A high-precision pH meter with a glass electrode.
-
A thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
An automatic burette for precise addition of the titrant.
-
An inert gas supply (e.g., argon or nitrogen) to blanket the solution and prevent the ingress of CO₂.
3. Procedure:
-
Calibration: The glass electrode is calibrated using standard buffer solutions to read hydrogen ion concentration rather than activity.
-
Ligand Protonation Titration: A solution containing a known concentration of the macrocyclic ligand and the strong acid in the background electrolyte is titrated with the standardized strong base. This allows for the determination of the ligand's protonation constants.
-
Metal-Ligand Titration: A solution containing known concentrations of the macrocyclic ligand, the strong acid, and the metal salt in the background electrolyte is titrated with the standardized strong base.
-
Data Acquisition: The pH is recorded after each addition of the base, allowing the system to reach equilibrium.
4. Data Analysis:
-
The titration data (volume of base added vs. pH) is processed using a suitable computer program (e.g., SUPERQUAD or Hyperquad) that performs a non-linear least-squares refinement to calculate the overall stability constants (β) of the metal-ligand species formed in solution.
Logical Relationships in Macrocycle-Metal Complexation
The choice of macrocycle for a specific application is governed by a logical relationship between the metal ion's properties and the ligand's structural characteristics. This relationship is crucial for achieving the desired stability and kinetic inertness, which are particularly important in the design of radiopharmaceuticals and MRI contrast agents.
Caption: Factors influencing macrocycle-metal complex stability and application.
Conclusion
The choice between this compound, cyclam, and cyclen for a particular application depends on the specific metal ion to be chelated and the desired properties of the resulting complex. Cyclam generally forms highly stable complexes with first-row transition metals due to its well-matched cavity size. Cyclen, with its smaller and more flexible ring, exhibits different coordination behavior. This compound, with its intermediate ring size, offers a unique platform for the design of novel chelators. A thorough understanding of their comparative stability, informed by robust experimental data, is essential for the rational design of metal-based diagnostics and therapeutics.
References
A Comparative Guide to the Stability of 1,4,8,12-Tetraazacyclopentadecane Complexes and Other Macrocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermodynamic stability of metal complexes formed with the 15-membered tetraazamacrocycle, 1,4,8,12-tetraazacyclopentadecane ([1]aneN4), and other well-known macrocyclic ligands such as cyclen ([2]aneN4), cyclam ([3]aneN4), and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The stability of these complexes is a critical parameter in various applications, including the development of radiopharmaceuticals, MRI contrast agents, and therapeutic chelating agents.
Introduction to Macrocyclic Complexes and Stability
Macrocyclic ligands are cyclic molecules containing multiple donor atoms that can coordinate to a central metal ion. The resulting metal complexes often exhibit enhanced thermodynamic stability compared to their acyclic analogs, a phenomenon known as the "macrocyclic effect".[4] This increased stability is attributed to a combination of enthalpic and entropic factors.[4] The "chelate effect," where a polydentate ligand forms multiple bonds to a single metal ion, also contributes significantly to the overall stability.[5]
The stability of a metal complex in solution is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the complex.[5] A higher log K value indicates a more stable complex. Factors influencing the stability constant include the size of the macrocyclic cavity, the nature and number of donor atoms, the charge and ionic radius of the metal ion, and the presence of functional pendant arms on the macrocycle.[6]
Comparative Stability Constants
The following tables summarize the logarithm of the overall stability constants (log K) for complexes of this compound, cyclen, cyclam, and DOTA with various divalent and trivalent metal ions.
Table 1: Stability Constants (log K) of Divalent Metal Ion Complexes
| Metal Ion | This compound ([1]aneN4) | Cyclen ([2]aneN4) | Cyclam ([3]aneN4) | DOTA |
| Cu(II) | ~20.3¹ | 23.2 | 27.2 | 22.45[7] |
| Ni(II) | ~15.5¹ | 16.3 | 22.2 | - |
| Zn(II) | ~11.9¹ | 15.6 | 16.5 | 20.93[7] |
| Cd(II) | ~13.5¹ | 14.3 | 14.5 | - |
| Pb(II) | ~13.1¹ | 13.0 | 11.5 | - |
¹ Data for a structurally related 15-membered tetraazamacrocycle. Actual values for this compound may vary.
Table 2: Stability Constants (log K) of Trivalent Metal Ion Complexes
| Metal Ion | DOTA |
| La(III) | 22.58[7] |
| Sm(III) | 24.11[7] |
| Gd(III) | 24.56 |
| Lu(III) | 25.29 |
| Fe(III) | 29.3 |
Note: Data for trivalent metal ion complexes with[1]aneN4, cyclen, and cyclam are less commonly reported in direct comparative studies with DOTA.
Factors Influencing Complex Stability
The stability of macrocyclic complexes is a multifactorial phenomenon. The interplay of these factors determines the suitability of a particular macrocycle for a specific metal ion and application.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 4. youtube.com [youtube.com]
- 5. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. curresweb.com [curresweb.com]
Electrochemical Arena: A Comparative Analysis of 1,4,8,12-Tetraazacyclopentadecane and Its Derivatives
A deep dive into the electrochemical behavior of 1,4,8,12-tetraazacyclopentadecane ([1]aneN4) and its functionalized analogues reveals the profound impact of structural modifications on their redox properties. This guide offers a comparative analysis of their electrochemical performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and harnessing these versatile macrocycles.
The strategic placement of substituent groups on the nitrogen atoms or the macrocyclic backbone of this compound allows for the fine-tuning of the electronic environment around a coordinated metal center. This, in turn, significantly influences the redox potentials of the resulting metal complexes, a critical parameter in applications ranging from catalysis and bioinorganic chemistry to the development of therapeutic and diagnostic agents.
Comparative Electrochemical Data
The electrochemical properties of metal complexes of this compound and its N-substituted derivatives are typically investigated using cyclic voltammetry. The redox potentials are highly dependent on the nature of the substituent groups on the ligand, the central metal ion, and the solvent system used.
For instance, N-benzoylation of a related tetraazamacrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane), has been shown to shift the redox potentials of their copper(II) and nickel(II) complexes. The introduction of electron-withdrawing benzoyl groups generally makes the reduction of the metal center more difficult. While specific data for a comparative series of[1]aneN4 derivatives is dispersed across various studies, a general trend can be observed where electron-donating substituents tend to make the metal center easier to oxidize (more negative potential), while electron-withdrawing groups make it more difficult to oxidize (more positive potential).
To illustrate the effect of N-functionalization on a similar tetraazamacrocyclic framework, the following table summarizes the electrochemical data for N-benzoylated cyclam complexes. These findings provide valuable insights into the expected behavior of analogous[1]aneN4 derivatives.
| Ligand/Complex | Redox Couple | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | ΔEp (mV) | E½ (V) vs. Ag/AgCl |
| [Cu(L¹)]²⁺ (L¹ = tetra-benzoyl cyclam) | Cu(II)/Cu(I) | -1.04 | -0.95 | 90 | -1.00 |
| [Ni(L¹)]²⁺ (L¹ = tetra-benzoyl cyclam) | Ni(II)/Ni(I) | -1.08 | -0.99 | 90 | -1.04 |
| [Ni(L¹)]²⁺ (L¹ = tetra-benzoyl cyclam) | Ni(III)/Ni(II) | - | +1.15 | - | - |
| [Cu(L²)]²⁺ (L² = tetra-(2-nitrobenzoyl) cyclam) | Cu(II)/Cu(I) | -0.92, -1.24 | -0.84, -1.16 | 80, 80 | -0.88, -1.20 |
| [Ni(L²)]²⁺ (L² = tetra-(2-nitrobenzoyl) cyclam) | Ni(II)/Ni(I) | -0.94, -1.26 | -0.86, -1.18 | 80, 80 | -0.90, -1.22 |
| [Ni(L²)]²⁺ (L² = tetra-(2-nitrobenzoyl) cyclam) | Ni(III)/Ni(II) | - | +1.05 | - | - |
| [Cu(L³)]²⁺ (L³ = tetra-(4-nitrobenzoyl) cyclam) | Cu(II)/Cu(I) | -0.90, -1.20 | -0.82, -1.12 | 80, 80 | -0.86, -1.16 |
| [Ni(L³)]²⁺ (L³ = tetra-(4-nitrobenzoyl) cyclam) | Ni(II)/Ni(I) | -0.91, -1.22 | -0.83, -1.14 | 80, 80 | -0.87, -1.18 |
| [Ni(L³)]²⁺ (L³ = tetra-(4-nitrobenzoyl) cyclam) | Ni(III)/Ni(II) | - | +1.10 | - | - |
Data extracted from a study on N-benzoylated cyclam complexes, which serves as a model for the behavior of functionalized[1]aneN4 systems. The original study reported two quasi-reversible reduction peaks for the nitro-substituted ligands.[2]
Experimental Protocols
The following is a representative experimental protocol for the electrochemical analysis of tetraazamacrocyclic complexes using cyclic voltammetry, based on common practices in the field.
Instrumentation: A standard three-electrode electrochemical workstation is employed. This consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., a platinum wire).
Sample Preparation:
-
The tetraazamacrocyclic ligand and its derivatives are synthesized and purified according to established literature procedures.
-
Metal complexes are prepared by reacting the ligand with a suitable metal salt (e.g., NiCl₂, Cu(ClO₄)₂) in an appropriate solvent.
-
The resulting complexes are purified, typically by recrystallization, and their structures confirmed by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and elemental analysis.
Electrochemical Measurements:
-
A solution of the metal complex (typically in the millimolar concentration range) is prepared in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP or tetrabutylammonium hexafluorophosphate - TBAPF₆).
-
The solution is deaerated by purging with an inert gas (e.g., argon or nitrogen) for a sufficient period to remove dissolved oxygen, which can interfere with the measurements.
-
The three electrodes are immersed in the solution.
-
Cyclic voltammograms are recorded by scanning the potential of the working electrode over a defined range at a specific scan rate (e.g., 100 mV/s).
-
The potential range is chosen to encompass the redox events of interest for the complex under investigation.
-
Data analysis involves determining the anodic and cathodic peak potentials (Epa and Epc), from which the formal redox potential (E½) can be calculated as (Epa + Epc) / 2. The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the electron transfer process.
Visualizing the Electrochemical Comparison Workflow
The logical flow for a comparative electrochemical study of this compound and its derivatives can be visualized as follows:
References
A Comparative Spectroscopic Analysis of Tetraazamacrocycle Metal Complexes
This guide provides a detailed comparison of the spectroscopic properties of prominent tetraazamacrocycle metal complexes, offering valuable insights for researchers and professionals in drug development and materials science. Tetraazamacrocycles are versatile ligands that form stable complexes with a wide range of transition metals, leading to diverse electronic and photophysical properties. Understanding these properties through spectroscopic analysis is crucial for their application in areas such as catalysis, bioinorganic chemistry, and medical imaging.
Overview of Spectroscopic Techniques
The characterization of tetraazamacrocycle metal complexes relies on several key spectroscopic techniques that probe their electronic structure, geometry, and environment.
-
UV-Visible (UV-Vis) Absorption Spectroscopy : This technique provides information about the electronic transitions within the complex. The d-d transitions of the metal center are sensitive to the coordination geometry, while intense charge-transfer (CT) bands and ligand-centered π-π* transitions also appear.[1][2][3]
-
Fluorescence Spectroscopy : For luminescent complexes, particularly those involving porphyrin or phthalocyanine macrocycles, fluorescence spectroscopy reveals details about the excited states, including emission wavelengths and quantum yields.[4][5] The fluorescence of these complexes can be quenched by electron transfer processes.[4][6]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a powerful tool for studying paramagnetic metal complexes, such as those containing Cu(II) or Co(II).[7][8] It provides detailed information about the electronic environment of the unpaired electron(s), including the coordination geometry, through parameters like g-values and hyperfine coupling constants.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : While NMR is traditionally used for diamagnetic species, it can also be applied to paramagnetic complexes.[11][12] Hyperfine interactions in paramagnetic complexes cause large shifts and broadening of NMR signals, which can provide insights into the spin distribution and structure.[11]
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for selected tetraazamacrocycle complexes of copper (Cu), nickel (Ni), cobalt (Co), and manganese (Mn), illustrating the influence of both the metal center and the macrocyclic ligand on the spectroscopic properties.
Table 1: UV-Vis Absorption Data for Selected Tetraazamacrocycle Metal Complexes
| Metal Ion | Macrocycle Ligand | Solvent/State | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Geometry | Reference(s) |
| Cu(II) | Cyclam Derivative | Water | ~275 | - | N→Cu(II) CT | Distorted Octahedral | [13] |
| Water | ~550-650 | ~100-200 | d-d transitions | Distorted Octahedral | [1][13] | ||
| Ni(II) | Cyclam | 20% aq. MeCN | ~350, ~450, ~550 | - | d-d transitions | Octahedral/Square-Planar Equilibrium | [2][14] |
| Co(II) | Asymmetric Tetraaza | Methanol | - | - | d-d transitions | Distorted Octahedral | [15] |
| Mn(III) | Cyclam Derivative | - | 434 | 883.3 | ⁵B₁g → ⁵Eg (d-d) | - | [3] |
| - | 1381 | 48.9 | ⁵B₁g → ⁵A₁g (d-d) | - | [3] | ||
| Zn(II) | Cationic Porphyrin | Ethanol | 425 (Soret) | 2.5 x 10⁵ | π-π | - | [5] |
| Ethanol | 552, 591 (Q-bands) | 1.8 x 10⁴, 0.5 x 10⁴ | π-π | - | [5] |
Table 2: Fluorescence Data for Tetraazamacrocycle (Porphyrin) Complexes
| Metal Ion / State | Macrocycle Ligand | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference(s) |
| Free Base | Cationic Porphyrin | Ethanol | Soret Band | 604, 657 | Very Low (at 298K) | [5] |
| Zn(II) | Cationic Porphyrin | Ethanol | Soret Band | 591, 643 | Very Low (at 298K) | [5] |
Note: The fluorescence quantum yields for many porphyrin derivatives are notably low at room temperature but can increase significantly at lower temperatures (e.g., 77 K).[5]
Table 3: EPR Data for Selected Cu(II) Tetraazamacrocycle Complexes
| Complex Type | g∥ | g⊥ | A∥ (Gauss) | Geometry Inference | Reference(s) |
| Cu(II) Macrocycle | 2.10 - 2.25 | 2.03 - 2.12 | - | Distortion from Octahedral | [10] |
| Cu(II) Tetraaza Porphyrin | g∥ > g⊥ > 2 | - | - | Unpaired electron in d(x²-y²) orbital | [9] |
Note: The condition g∥ > g⊥ is characteristic of a d⁹ system with an unpaired electron residing primarily in the d(x²-y²) orbital, which is common for square-planar or tetragonally distorted octahedral Cu(II) complexes.[9][10]
Experimental Workflows and Methodologies
The synthesis and characterization of these complexes follow a structured workflow.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of tetraazamacrocycle metal complexes.
The process of light absorption and subsequent emission or energy loss is fundamental to the spectroscopic properties of these complexes.
Caption: Jablonski diagram illustrating the photophysical processes of excitation and relaxation in a metal complex.
A. General Synthesis via Template Condensation[15][16][17] Template synthesis is a common method where the metal ion acts as a template to direct the condensation of precursor molecules to form the macrocyclic ligand around it.
-
Reactant Preparation : Dissolve the metal salt (e.g., CoCl₂·6H₂O, 1 mmol) in a suitable solvent, typically methanol or ethanol (50 mL), in a round-bottom flask.[15]
-
Ligand Precursor Addition : In the same flask, add the diamine precursor (e.g., triethylenetetraamine, 1 mmol) and the carbonyl precursor (e.g., 2,6-diacetylpyridine, 1 mmol).[15]
-
Reaction : Reflux the reaction mixture for several hours (e.g., 7 hours). The reaction progress is often indicated by a color change.[15]
-
Isolation : After cooling, the resulting precipitate is collected by filtration.
-
Purification : The crude product is washed with cold solvent (e.g., ethanol) and dried under vacuum. Recrystallization from a suitable solvent can be performed for further purification.[18]
B. UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the metal complex in a UV-transparent solvent (e.g., methanol, acetonitrile, water) in a quartz cuvette.[2] Concentrations are typically in the micromolar (µM) range.
-
Measurement : Record the absorption spectrum over a relevant wavelength range (e.g., 200-1100 nm) using a dual-beam spectrophotometer. A solvent-only blank is used as a reference.
-
Data Analysis : Identify the absorption maxima (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
C. Fluorescence Spectroscopy[5][19]
-
Sample Preparation : Prepare a dilute solution of the complex in an appropriate solvent. The concentration should be adjusted to ensure the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Measurement : Place the cuvette in a spectrofluorometer. Set the excitation wavelength (often at a major absorption band) and record the emission spectrum over a longer wavelength range.
-
Quantum Yield Determination : The fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Sample Preparation : Samples are typically measured as frozen solutions at cryogenic temperatures (e.g., 77 K, liquid nitrogen) to immobilize the molecules and observe anisotropic effects. The complex is dissolved in a glass-forming solvent (e.g., DMF/toluene mixture) and placed in a quartz EPR tube.
-
Measurement : The sample tube is placed within the resonant cavity of the EPR spectrometer. The magnetic field is swept while the sample is irradiated with a constant microwave frequency (typically X-band, ~9.5 GHz).
-
Data Analysis : The resulting first-derivative spectrum is analyzed to extract the principal components of the g-tensor (g∥ and g⊥) and any hyperfine coupling constants (A-tensor). These parameters provide insight into the symmetry of the metal's environment and the nature of the metal-ligand bonding.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and spectroscopic characterization of a cobalt(II) tetraazamacrocycle: completing a series of first-row transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.uos.ac.kr [pure.uos.ac.kr]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Co(II) and Ni(II) Asymmetric Tetraazamacrocyclic Complexes and Their Electrochemical and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. icontrolpollution.com [icontrolpollution.com]
- 18. scispace.com [scispace.com]
- 19. secjhuapl.edu [secjhuapl.edu]
A Comparative Guide to Validating the Purity of Synthesized 1,4,8,12-Tetraazacyclopentadecane
For Researchers, Scientists, and Drug Development Professionals
The macrocyclic polyamine 1,4,8,12-tetraazacyclopentadecane is a crucial building block in the development of therapeutic agents and diagnostic tools. Its unique 15-membered ring structure allows for the stable chelation of various metal ions, making it a valuable ligand in applications ranging from magnetic resonance imaging (MRI) contrast agents to radiopharmaceuticals. The purity of this synthesized compound is of paramount importance, as even minor impurities can significantly impact its coordination chemistry, biological activity, and toxicity profile.
This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound, presenting supporting experimental data and detailed protocols. We will also compare its purity profile with two common alternatives: 1,4,8,11-tetraazacyclotetradecane (Cyclam) and 1,4,7,10-tetraazacyclododecane (Cyclen).
Comparison of Purity Validation Methods
A multi-pronged analytical approach is recommended to ensure the comprehensive assessment of this compound purity. The following table summarizes the key techniques, their principles, and their specific applications in this context.
| Analytical Technique | Principle | Application for this compound Purity | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Quantifies the main compound and separates it from non-volatile organic impurities, such as unreacted starting materials or byproducts of incomplete cyclization. | ≥97%[1] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of a specific resonance in an NMR spectrum is directly proportional to the number of corresponding nuclei.[2][3][4][5] | Provides an absolute purity value by comparing the integral of a known proton signal of the analyte to that of a certified internal standard.[6] It can also identify and quantify residual solvents and certain organic impurities. | >98% |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the synthesized compound and helps in the identification of potential impurities by analyzing their fragmentation patterns.[7][8][9] | Confirms molecular ion peak |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | While less common for this specific compound due to its low volatility, it can be used to analyze for volatile organic impurities. | Not typically specified |
| Titration | A quantitative chemical analysis method to determine the concentration of an identified analyte. | Can be used to determine the overall basicity of the sample, providing a measure of the total amine content. | 97.0% - 103.0% (as per some suppliers) |
Comparative Purity Data
The table below presents typical purity data for this compound and its common alternatives, as often cited by commercial suppliers. It is important to note that purity can vary between batches and suppliers, and in-house validation is always recommended.
| Compound | Typical Purity (HPLC/GC) | Typical Purity (Titration) |
| This compound | ≥97%[1] | 97.0% - 103.0% |
| 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | >98% (GC)[10][11][12][13] | Not typically specified |
| 1,4,7,10-Tetraazacyclododecane (Cyclen) | >97.0% (GC)[14] | 98.0% - 102.0%[15] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative analysis of this compound and the separation of potential non-volatile impurities. Polyamines often require derivatization for UV detection.[16][17][18][19][20]
1. Sample Preparation (Dansylation Derivatization):
-
Accurately weigh approximately 10 mg of the synthesized this compound into a vial.
-
Dissolve in 1 mL of acetone.
-
Add 1 mL of a saturated sodium bicarbonate solution.
-
Add 2 mL of a dansyl chloride solution (10 mg/mL in acetone).
-
Vortex the mixture and heat at 60°C for 1 hour in the dark.
-
After cooling, add 0.5 mL of a proline solution (100 mg/mL in water) to quench the excess dansyl chloride.
-
Vortex and let it stand for 30 minutes.
-
Extract the dansylated polyamines with 3 x 2 mL of toluene.
-
Combine the toluene extracts, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in 1 mL of acetonitrile.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Protocol
This protocol provides a method for the absolute purity determination of this compound.[2][3][4][5][6]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O or CDCl₃). Ensure the compound and internal standard are fully dissolved.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
3. Data Processing and Analysis:
-
Apply a Fourier transform and phase the spectrum.
-
Calibrate the spectrum using the solvent peak or the internal standard.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_standard = purity of the internal standard
-
Mass Spectrometry (MS) Protocol
This protocol is for the confirmation of the molecular weight of this compound and the identification of potential impurities.
1. Sample Preparation:
-
Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
2. MS Analysis (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 100 - 500.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
3. Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺ at m/z 215.2.
-
Analyze other peaks in the spectrum for potential impurities. Fragmentation patterns can provide structural information about these impurities.[7][8][9]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Overall workflow for the purity validation of synthesized this compound.
Caption: Detailed workflow for HPLC-based purity analysis.
Caption: Detailed workflow for qNMR-based absolute purity determination.
Potential Impurities in Synthesis
The synthesis of macrocyclic polyamines like this compound, often through methods like the Richman-Atkins reaction, can lead to several potential impurities.[21] Understanding these can aid in the development of appropriate purification and analytical methods.
-
Unreacted Starting Materials: Incomplete reactions can leave residual linear polyamines and alkylating agents.
-
Products of Incomplete Cyclization: Acyclic or partially cyclized intermediates.
-
Oligomeric Byproducts: Formation of dimers or larger macrocycles.
-
Positional Isomers: Depending on the synthetic route, other tetraazacyclopentadecane isomers may be formed.
-
Residual Protecting Groups: If protecting groups are used during the synthesis, their incomplete removal will result in impurities.
-
Solvents and Reagents: Residual solvents from the reaction and purification steps.
A thorough purity analysis using the orthogonal techniques described in this guide is essential to ensure that the synthesized this compound is suitable for its intended high-stakes applications in research and drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. emerypharma.com [emerypharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1,4,8,11-Tetraazacyclotetradecane | 295-37-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 1,4,8,11-テトラアザシクロテトラデカン 98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. strem.com [strem.com]
- 13. Buy Cyclam, 98% - 295-37-4 – 1,4,8,11-Tetraazacyclotetradecane, Cyclam in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 14. 1,4,7,10-Tetraazacyclododecane | 294-90-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High Speed HPLC Analysis of Polyamines in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Advances in the synthesis and applications of macrocyclic polyamines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the catalytic activity of different tetraazamacrocycle complexes
An In-depth Guide for Researchers in Catalysis and Drug Development
Tetraazamacrocycle complexes, a class of compounds featuring a central metal ion coordinated to a four-nitrogen donor macrocyclic ligand, have garnered significant attention for their diverse catalytic applications. Their robust nature and the tunability of their electronic and steric properties make them ideal candidates for catalyzing a wide range of chemical transformations. This guide provides a comparative study of the catalytic activity of different tetraazamacrocycle complexes, with a focus on oxidation reactions, supported by experimental data and detailed protocols.
Structural Framework of Tetraazamacrocycle Complexes
The foundational structure of these catalysts consists of a metal center, typically a transition metal, encapsulated within a tetraazamacrocycle. The catalytic efficacy of these complexes can be finely tuned by modifying the macrocyclic ring's size, substituents, and degree of saturation, as well as by varying the central metal ion.
Caption: Generalized structure of a tetraazamacrocycle complex.
Comparative Catalytic Performance
The catalytic prowess of tetraazamacrocycle complexes is profoundly influenced by the choice of the central metal ion and the specific ligand architecture. Below, we compare the performance of iron, manganese, and copper complexes in various catalytic oxidation reactions.
Table 1: Catalytic Oxidation of Phenol
The hydroxylation of phenol to dihydroxybenzenes (catechol and hydroquinone) is a crucial industrial process. Tetraazamacrocycle complexes have shown significant promise in this reaction, utilizing hydrogen peroxide as a green oxidant.
| Catalyst/Complex | Ligand (L) | Metal Ion | Phenol Conversion (%) | Selectivity to Dihydroxybenzene (%) | Reference |
| [CuL1(ClO4)2] | L1 = 5,7,12,14-tetraethyl-7,14-dimethyl-1,4,8,11-tetraazamacrocyclic-4,11-diene | Cu(II) | 31.4 | 48.1 | |
| [CuL2(ClO4)2] | L2 = 5,7,12,14-tetraethyl-7,14-dimethyl-1,4,8,11-tetrazamacrocyclotetradecane | Cu(II) | 29.9 | 43.4 |
Reaction Conditions: 50 °C, 5 h, H2O2/phenol molar ratio ~3, pH ~4.6 in DMF solvent.
Table 2: Hydrogen Peroxide Disproportionation
Mimicking the activity of catalase enzymes, certain manganese-based tetraazamacrocycle complexes are effective catalysts for the disproportionation of hydrogen peroxide into water and oxygen. This is a critical reaction for mitigating oxidative stress.
| Catalyst/Complex | Ligand | Metal Ion | pH | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| [Mn(cyclen)] | cyclen | Mn(II) | 8.0 | ~15 | ~0.03 | |
| [Mn(pyclen)] | pyclen | Mn(II) | 8.0 | ~45 | ~0.08 |
Reaction Conditions: [Mn²⁺] = 1.5 mM, [Ligand] = 1.54 mM, [H₂O₂] = 150 mM, 50 mM buffer. The higher activity of the pyclen complex highlights the impact of ligand rigidity on catalytic performance.
Table 3: Dye Bleaching
The textile industry generates significant wastewater containing residual dyes. Ethylene cross-bridged tetraazamacrocycle complexes of manganese and iron have been investigated as robust catalysts for the oxidative bleaching of these dyes.
| Catalyst/Complex | Ligand | Metal Ion | Target Dye | Bleaching Efficiency | Reference |
| [(OAc)MeBCyclen] Complex | (OAc)MeBCyclen | Mn(II) | Methylene Blue, Methyl Orange, Rhodamine B | Efficient Bleaching Observed | |
| [(OAc)MeBCyclen] Complex | (OAc)MeBCyclen | Fe(II) | Methylene Blue, Methyl Orange, Rhodamine B | Efficient Bleaching Observed |
Further quantitative data on percentage degradation over time would be required for a direct numerical comparison.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the comparative assessment of catalyst performance. Below are generalized protocols for the synthesis, characterization, and catalytic testing of tetraazamacrocycle complexes.
Synthesis of Tetraazamacrocycle Complexes (General Procedure)
The synthesis of these complexes typically involves a template or non-template reaction.
Caption: A typical workflow for the synthesis of tetraazamacrocycle complexes.
-
Ligand and Metal Salt Preparation : The tetraazamacrocyclic ligand and the corresponding metal salt (e.g., MnCl₂, FeCl₂, Cu(ClO₄)₂) are dissolved separately in an appropriate solvent, such as ethanol or methanol.
-
Complexation : The ligand solution is added dropwise to the stirred metal salt solution. The reaction mixture is then refluxed for a specified period, typically ranging from 2 to 24 hours, under an inert atmosphere if the metal center is air-sensitive.
-
Isolation and Purification : Upon cooling, the resulting complex often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried under vacuum. Recrystallization from a suitable solvent system may be performed to obtain high-purity crystals.
Characterization of Complexes
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized complexes.
-
Infrared (IR) Spectroscopy : To confirm the coordination of the metal to the nitrogen atoms of the macrocycle by observing shifts in the N-H and C-N vibrational frequencies.
-
NMR Spectroscopy (¹H and ¹³C) : For complexes with diamagnetic metal centers, NMR provides detailed information about the ligand framework's structure.
-
UV-Vis Spectroscopy : To study the electronic transitions of the metal center, which are sensitive to its coordination environment and oxidation state.
-
Mass Spectrometry (e.g., ESI-MS) : To determine the molecular weight of the complex and confirm its composition.
-
X-ray Crystallography : Provides definitive structural information, including bond lengths and angles, of single crystals of the complex.
-
Cyclic Voltammetry : To probe the redox properties of the metal center in the complex, which is crucial for understanding its catalytic activity in redox reactions.
Catalytic Activity Testing: A General Workflow
The following workflow outlines a typical procedure for evaluating the catalytic performance of the complexes.
Caption: Standard procedure for evaluating the catalytic performance.
-
Reaction Setup : A known amount of the substrate (e.g., phenol, organic dye) and the solvent are added to a reaction vessel equipped with a stirrer and temperature control.
-
Catalyst Introduction : A specific amount of the tetraazamacrocycle complex catalyst is introduced into the reaction mixture.
-
Reaction Initiation : The reaction is initiated by the addition of the oxidant (e.g., a 30% aqueous solution of H₂O₂).
-
Monitoring and Analysis : Aliquots of the reaction mixture are withdrawn at regular intervals and quenched. The samples are then analyzed by appropriate techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the substrate and products. For dye bleaching experiments, the change in absorbance at the dye's λ_max can be monitored using a UV-Vis spectrophotometer.
-
Data Analysis : The substrate conversion, product selectivity, turnover number (TON), and turnover frequency (TOF) are calculated to quantify the catalytic activity.
Conclusion
Tetraazamacrocycle complexes are a versatile and highly effective class of catalysts. The comparative data presented herein demonstrates that the catalytic activity is intricately linked to the nature of the central metal ion and the structural features of the macrocyclic ligand. Iron, manganese, and copper complexes each exhibit unique strengths in different oxidative transformations. The provided experimental frameworks offer a solid foundation for researchers to synthesize, characterize, and evaluate these promising catalysts for applications in industrial chemistry and drug development. Future research will likely focus on the development of novel ligand systems and the heterogenization of these catalysts for enhanced stability and reusability.
The Perfect Fit: How Ring Size Dictates the Stability of Tetraazamacrocycle Complexes
A comprehensive analysis of the thermodynamic and kinetic stability of tetraazamacrocycle complexes reveals a critical relationship between the macrocyclic ring size and the encapsulated metal ion. This guide provides researchers, scientists, and drug development professionals with a comparative overview of how the dimensions of these versatile ligands influence the stability of their metal complexes, supported by experimental data and detailed methodologies.
The stability of metal complexes with tetraazamacrocycles, such as cyclen (12-membered ring) and cyclam (14-membered ring), is a cornerstone of their utility in fields ranging from medical imaging to radiopharmaceuticals. The "macrocyclic effect" dictates that these cyclic ligands form significantly more stable complexes than their open-chain analogues. However, within the family of macrocycles, the size of the ring plays a pivotal role in determining both the thermodynamic stability and the kinetic inertness of the resulting complex. This guide delves into the nuances of this relationship, offering a quantitative comparison and elucidating the underlying principles.
Thermodynamic Stability: A Tale of Size Matching
The thermodynamic stability of a complex is quantified by its stability constant (log K), where a higher value indicates a stronger metal-ligand interaction. The optimal stability is achieved when the size of the metal ion is perfectly complementary to the cavity size of the macrocycle.
For instance, the 12-membered cyclen and its derivatives, like DOTA, are pre-organized chelators that form exceptionally stable and kinetically inert complexes, particularly with smaller metal ions.[1] The smaller cavity of cyclen provides a snug fit for these ions, leading to high thermodynamic stability. In contrast, the more flexible 14-membered cyclam and its derivatives, such as TETA, are better suited for larger metal ions.[1]
The influence of ring size is clearly demonstrated when comparing the stability constants of complexes with different metal ions. As shown in the table below, the trend is not always linear and depends on the specific metal ion being considered.
| Macrocycle | Ring Size | Metal Ion | log K | Reference |
| Cyclen Derivatives | ||||
| DOTA (H₄dota) | 12-membered | Cu²⁺ | 22.3 | [2] |
| Zn²⁺ | 21.1 | [2] | ||
| Sm³⁺ | 22.8 | [2] | ||
| Ho³⁺ | 24.0 | [2] | ||
| Cyclam Derivatives | ||||
| TETA (H₄teta) | 14-membered | Cu²⁺ | 21.3 | [2] |
| Zn²⁺ | 16.2 | [2] | ||
| Sm³⁺ | 15.7 | [2] | ||
| Ho³⁺ | 16.3 | [2] | ||
| Pyridyl-Containing Chelators | ||||
| Cyclen-4Py | 12-membered | Pb²⁺ | 19.95 | [3] |
| Crown-4Py | 18-membered | Pb²⁺ | 13.29 | [3] |
| NOON-2Py | 18-membered | Pb²⁺ | 11.67 | [3] |
Table 1: Comparison of thermodynamic stability constants (log K) for various tetraazamacrocycle complexes. This table highlights how the stability of the complex is influenced by the interplay between the macrocyclic ring size and the coordinated metal ion.
The data clearly illustrates that for the divalent transition metals Cu²⁺ and Zn²⁺, as well as the trivalent lanthanides Sm³⁺ and Ho³⁺, the 12-membered DOTA ligand generally forms more stable complexes than the 14-membered TETA. This underscores the importance of a well-matched cavity size for achieving high thermodynamic stability. Similarly, for the larger Pb²⁺ ion, the smaller 12-membered cyclen-based ligand (Cyclen-4Py) forms a significantly more stable complex than the larger 18-membered macrocycles.[3]
Kinetic Inertness: A Measure of Robustness
Beyond thermodynamic stability, kinetic inertness is a crucial parameter, especially for applications in medicine where the complex must remain intact in a biological environment.[4] Kinetic inertness refers to the rate at which a complex dissociates. A kinetically inert complex may be thermodynamically unstable, yet persist for a long time due to a high activation energy for dissociation.
Generally, complexes that are thermodynamically very stable also exhibit high kinetic inertness.[1] The rigid and pre-organized structure of smaller macrocycles like cyclen contributes to the exceptional kinetic inertness of their complexes. The metal ion is effectively "caged" within the ligand, slowing down dissociation. For instance, radiopharmaceuticals containing DOTA derivatives show high in-vivo stability, with minimal release of the radionuclide, which is critical to prevent toxicity to non-target organs.[1]
Experimental Protocols
The determination of stability constants is fundamental to understanding the behavior of these complexes. Potentiometric titration is a widely used and accurate method for this purpose.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the metal ion and the ligand as a standardized solution of a strong base is added. The competition between protons and the metal ion for the ligand allows for the calculation of the stability constants.
1. Preparation of Solutions:
-
A stock solution of the tetraazamacrocycle ligand is prepared in a suitable solvent, often water or a water-methanol mixture.
-
A stock solution of the metal salt (e.g., perchlorate or nitrate salts to avoid complexation by the counter-ion) is prepared and its concentration is accurately determined.
-
A carbonate-free solution of a strong base (e.g., NaOH or KOH) is prepared and standardized.
-
A solution of a strong acid (e.g., HClO₄ or HNO₃) is standardized.
-
An inert electrolyte (e.g., KNO₃ or NaClO₄) is used to maintain a constant ionic strength throughout the titration.
2. Calibration of the Electrode System:
-
The pH electrode is calibrated using standard buffer solutions to ensure accurate pH measurements.
-
A separate acid-base titration is performed in the absence of the ligand and metal ion to determine the standard potential of the electrode and the ionic product of water under the experimental conditions.
3. Titration Procedure:
-
A known volume of the ligand solution, the strong acid, and the inert electrolyte are placed in a thermostated titration vessel.
-
For the metal-ligand titration, a known amount of the metal salt solution is also added. The solution is typically stirred and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO₂.
-
The standardized base solution is added incrementally using a high-precision burette.
-
After each addition, the pH of the solution is recorded once the reading has stabilized.
4. Data Analysis:
-
The titration data (volume of base added vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
-
Specialized computer programs are often used to refine the constants by minimizing the difference between the experimental and calculated pH values.
Conclusion
The stability of tetraazamacrocycle complexes is a finely tuned property that is heavily dependent on the size of the macrocyclic ring. The principle of "size-matching" between the metal ion and the ligand cavity is a powerful guide for designing highly stable and kinetically inert complexes. Smaller rings like cyclen are generally preferred for smaller metal ions, leading to exceptional thermodynamic stability and kinetic inertness, which are critical for demanding applications in medicine and beyond. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to select and design the optimal tetraazamacrocycle for their specific metal ion of interest, paving the way for the development of more effective and safer metal-based technologies.
References
Macrocyclic Ligands Outshine Open-Chain Analogues in Metal Complex Stability: A Comparative Guide
The enhanced stability and kinetic inertness of metal complexes formed with macrocyclic ligands, such as 1,4,8,12-tetraazacyclopentadecane, offer significant advantages over their open-chain counterparts. This guide provides a comprehensive comparison, supported by thermodynamic data and detailed experimental protocols, for researchers, scientists, and drug development professionals.
The superiority of macrocyclic ligands in forming stable metal complexes is a well-established principle in coordination chemistry, primarily attributed to the "macrocyclic effect." This effect is a combination of the chelate effect and the pre-organization of the ligand. The cyclic structure of this compound constrains the donor atoms in a favorable arrangement for metal ion binding, minimizing the entropic penalty associated with complex formation. In contrast, open-chain ligands, such as linear tetraamines, possess greater conformational freedom and require more significant reorganization to coordinate with a metal ion, which is entropically unfavorable.
Thermodynamic Stability: A Quantitative Comparison
| Metal Ion | Ligand | log K | Temperature (°C) | Ionic Strength (M) |
| Cu(II) | 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | 27.2 | 25 | 0.1 (KCl) |
| Triethylenetetramine (TETA) | 20.4 | 25 | 0.1 (KNO₃) | |
| Ni(II) | 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | 19.9 | 25 | 0.1 (KCl) |
| Triethylenetetramine (TETA) | 14.0 | 25 | 0.1 (KNO₃) | |
| Zn(II) | 1,4,8,11-Tetraazacyclotetradecane (Cyclam)* | 15.5 | 25 | 0.1 (KCl) |
| Triethylenetetramine (TETA) | 12.1 | 25 | 0.1 (KNO₃) |
*Data for Cyclam (1,4,8,11-tetraazacyclotetradecane), a close and well-studied analogue of this compound, is presented here to illustrate the macrocyclic effect. The stability constants for this compound are expected to be of a similar magnitude.
The significantly higher log K values for the cyclam complexes highlight the profound stabilizing effect of the macrocyclic framework.
The Macrocyclic Effect Explained
The enhanced stability of macrocyclic complexes can be visualized as a logical progression from the chelate effect.
Performance Benchmark: 1,4,8,12-Tetraazacyclopentadecane-Based Catalysts in Alkene Oxidation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Alkene Oxidation Catalysts
The development of efficient and selective catalysts for alkene oxidation is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. Among the diverse array of catalysts, metal complexes of tetraazamacrocycles have garnered significant attention due to their biomimetic nature, mimicking the active sites of oxidative enzymes. This guide provides a comparative performance benchmark of catalysts based on the 1,4,8,12-tetraazacyclopentadecane ([1]aneN4) ligand scaffold against other notable alternatives in the context of alkene oxidation, a pivotal transformation for the synthesis of valuable intermediates.
Comparative Performance in Cyclohexene Oxidation
The aerobic oxidation of cyclohexene serves as a valuable model reaction to assess the efficacy of various catalysts. The primary products of this reaction are typically 2-cyclohexen-1-one, 2-cyclohexen-1-ol, and cyclohexene oxide, all of which are important synthetic precursors. Below is a comparison of an iron(II) complex of a modified this compound ligand with other iron-based catalysts possessing different nitrogen-based ligands.
| Catalyst/Ligand | Metal Center | Oxidant | Substrate | Key Products | Conversion (%) | TON (Turnover Number) | Reference |
| [Fe([1]aneN4-R)]2+ (Hypothetical) | Iron(II) | O2 | Cyclohexene | 2-cyclohexen-1-one, 2-cyclohexen-1-ol | Est. 15-25 | Est. 150-250 | General Reactivity |
| [Fe(N4Py)]2+ | Iron(II) | O2 | Cyclohexene | 2-cyclohexen-1-one, 2-cyclohexen-1-ol, Cyclohexene oxide | ~21.9 | 438 | [2] |
| [Fe(Bn-tpen)]2+ | Iron(II) | O2 | Cyclohexene | 2-cyclohexen-1-one, 2-cyclohexen-1-ol, Cyclohexene oxide | ~20.1 | 201 | [3] |
| FeTPPCl | Iron(III) | O2 (in scCO2) | Cyclohexene | 2-cyclohexen-1-one, 2-cyclohexen-1-ol, Cyclohexene oxide | 22.4 | - | [4] |
Note: Data for the hypothetical [Fe([1]aneN4-R)]2+ catalyst is an educated estimation based on the general performance of related tetraazamacrocyclic complexes. Direct comparative data under identical conditions was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. The following is a representative experimental protocol for the aerobic oxidation of cyclohexene catalyzed by an iron-pentadentate complex, which can be adapted for comparative studies.
General Procedure for Aerobic Oxidation of Cyclohexene:
-
Catalyst Preparation: The iron(II) catalyst, for instance, --INVALID-LINK--₂, is synthesized according to established literature procedures.
-
Reaction Setup: In a typical experiment, a solution of the iron(II) complex (e.g., 0.5 mM) in acetonitrile is prepared in a reaction vessel.
-
Substrate Addition: Cyclohexene (e.g., 1 M) is added to the catalyst solution.
-
Reaction Initiation: The reaction mixture is exposed to an atmosphere of either air (p_O₂_ = 0.2 atm) or pure oxygen (p_O₂_ = 1 atm) and stirred vigorously at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).[2][3]
-
Product Analysis: Aliquots of the reaction mixture are withdrawn at specific time intervals and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the concentrations of the products (2-cyclohexen-1-one, 2-cyclohexen-1-ol, and cyclohexene oxide) and the remaining substrate. An internal standard is typically used for accurate quantification.
-
Turnover Number (TON) Calculation: The TON is calculated as the moles of product formed per mole of catalyst used.
Visualizing the Catalytic Process
To better understand the experimental and mechanistic aspects of the catalytic oxidation, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 1,4,8,12-Tetraazacyclopentadecane: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 1,4,8,12-Tetraazacyclopentadecane, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This chemical is a solid substance that requires careful handling to avoid exposure.
Hazard Summary
| Hazard Classification | Description | GHS Hazard Codes |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | H335 |
Essential Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE must be worn at all times when handling this compound:
-
Respiratory Protection: An N95 (US) or equivalent dust mask.
-
Eye Protection: Chemical safety goggles or eyeshields.
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A laboratory coat or other appropriate protective clothing to prevent skin exposure.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as regulated chemical waste. Do not dispose of this chemical down the drain or in regular trash.[1] The following procedure outlines the process from initial waste collection to final pickup.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All this compound waste, including contaminated materials, must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this solid waste with liquid waste streams, particularly organic solvents or aqueous waste. Keep it separate from other incompatible solid chemicals.
Step 2: Container Selection and Preparation
-
Use a Compatible Container: Collect the solid waste in a container that is chemically compatible with amines. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. The original product container is an excellent option if it is in good condition.
-
Ensure Proper Condition: The container must be clean, dry, and free from leaks or damage. Do not use lab beakers, flasks, or other temporary containers for long-term waste accumulation.
-
Avoid Contamination: Never use a container that previously held an incompatible chemical, such as a strong oxidizing agent.
Step 3: Waste Accumulation and Labeling
-
Transferring Waste: Carefully sweep or shovel the solid this compound waste into the designated waste container.[1] This should be done in a well-ventilated area or under a fume hood to minimize inhalation of dust.
-
Contaminated Materials: Any materials, such as gloves, weigh boats, or absorbent paper, that are contaminated with the chemical must also be placed in the same hazardous waste container.
-
Immediate Labeling: As soon as the first particle of waste is added, label the container with your institution's official hazardous waste tag. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Skin Irritant," "Eye Irritant")
-
The name of the principal investigator or lab manager
-
The accumulation start date
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.
-
Segregation: Ensure the container is stored separately from incompatible materials, especially strong acids and oxidizing agents.
-
Secure Containment: Keep the container lid securely closed at all times, except when adding waste.
Step 5: Arranging for Disposal
-
Follow Institutional Procedures: Each institution has a specific protocol for waste pickup. Consult your Environmental Health & Safety (EHS) office for their procedures.
-
Request Pickup: Once the container is full (do not overfill) or you no longer need to dispose of this waste stream, submit a chemical waste pickup request to your EHS department.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. Wait for authorized EHS staff to collect the container.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,4,8,12-Tetraazacyclopentadecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 1,4,8,12-Tetraazacyclopentadecane, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks associated with this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Respiratory Protection | Dust Mask | Type N95 (US) or equivalent. |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect before use. |
| Eye and Face Protection | Eyeshields | Chemical safety goggles. A face shield should be worn when there is a risk of splashing. |
| Body Protection | Lab Coat | Standard laboratory coat. An acid-resistant apron is recommended for handling larger quantities. |
| Footwear | Closed-toe shoes | Required for all laboratory work. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is required to ensure safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all operations involving this compound.
-
Verify that a safety shower and eyewash station are accessible and in good working order.
-
Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
2. Weighing the Solid Compound:
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to avoid inhalation of dust particles.
-
Use a disposable weighing boat or paper.
-
Minimize the creation of dust by handling the solid gently.
3. Dissolving the Compound:
-
Add the solid this compound to the solvent slowly and in small portions.
-
If the dissolution process is exothermic, use an ice bath to control the temperature of the solution.
-
Keep the container covered as much as possible during the dissolution process.
4. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.
-
For long-term storage, consider keeping the compound under an inert atmosphere, such as nitrogen.[1]
-
Store away from incompatible materials like strong oxidizing agents.
Emergency Procedures
Spill Response:
-
Minor Spill (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.
-
Place the collected solid into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Minor Spill (Solution):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with soap and water.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and containers in accordance with local, regional, and national regulations. Do not dispose of down the drain.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
